molecular formula C14H10ClNO5 B455815 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid CAS No. 438219-78-4

4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Cat. No.: B455815
CAS No.: 438219-78-4
M. Wt: 307.68g/mol
InChI Key: VCUCJKGNGZHZDB-UHFFFAOYSA-N
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Description

4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid is a chemical building block of interest in advanced chemical synthesis and life science research. Its structure incorporates a chloronitrophenoxy moiety, a feature commonly investigated in the development of dyes, pharmaceuticals, and agrochemicals . Compounds with this core structure are frequently explored as intermediates in multi-step synthetic routes, including the construction of complex heterocyclic systems like 1,3-oxazoles, which are privileged scaffolds in medicinal chemistry due to their wide range of biological activities . From a biological standpoint, chloronitrophenols as a compound class have been identified as significant environmental pollutants, making them a subject of study in environmental microbiology and bioremediation research . Specific research has examined the microbial degradation pathways of structurally similar isomers, such as 4-Chloro-2-nitrophenol (4C2NP), which involves reductive and enzymatic steps . This suggests potential utility for this compound or its derivatives as a substrate in enzymology studies or for investigating microbial metabolism in environmental contexts. Furthermore, benzoic acid derivatives with chloro and nitro substituents serve as key precursors in developing pharmacologically active molecules, including novel ion channel inhibitors .

Properties

IUPAC Name

4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClNO5/c15-11-5-6-13(12(7-11)16(19)20)21-8-9-1-3-10(4-2-9)14(17)18/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCUCJKGNGZHZDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)[N+](=O)[O-])C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601242065
Record name 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid
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Molecular Weight

307.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

438219-78-4
Record name 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=438219-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid
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Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides an in-depth technical guide for the synthesis of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid, a molecule of significant interest as a versatile building block in medicinal chemistry and materials science. The described synthetic strategy is a robust, two-step process commencing with a Williamson ether synthesis, followed by saponification. We delve into the mechanistic underpinnings of each reaction, provide detailed, field-tested experimental protocols, and discuss the analytical characterization of the final compound. This guide is intended for researchers, chemists, and drug development professionals, offering both the practical steps for synthesis and the theoretical framework necessary for procedural optimization and troubleshooting.

Introduction: Significance and Synthetic Rationale

Aryl ethers and substituted benzoic acids are privileged scaffolds in modern drug discovery. The ether linkage provides metabolic stability and optimal geometric orientation for ligand-receptor interactions, while the benzoic acid moiety offers a key site for hydrogen bonding or salt formation, enhancing pharmacokinetic properties. The target molecule, this compound, combines these features with the electronic modulation of chloro and nitro substituents, making it a valuable intermediate for constructing complex bioactive molecules and functional materials.[1][2]

The synthetic approach detailed herein was chosen for its efficiency, high yields, and reliance on well-established, scalable chemical transformations. The core of this strategy is the Williamson ether synthesis, a classic and reliable method for forming the pivotal C-O-C ether bond.[3][4]

Retrosynthetic Analysis and Strategy

A retrosynthetic analysis of the target molecule reveals a logical two-step pathway. The primary disconnection is at the ether linkage, suggesting a Williamson ether synthesis. The second disconnection involves the conversion of the carboxylic acid to a more stable ester precursor, which prevents undesirable side reactions during the ether formation step.

G cluster_main Retrosynthetic Analysis cluster_start Starting Materials Target This compound FGI_Ester Methyl 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoate (Functional Group Interconversion) Target->FGI_Ester Hydrolysis Disconnection Ether Disconnection (Williamson Synthesis) FGI_Ester->Disconnection C-O Bond SM1 4-Chloro-2-nitrophenol Disconnection->SM1 SM2 Methyl 4-(bromomethyl)benzoate Disconnection->SM2

Caption: Retrosynthetic pathway for the target compound.

This analysis identifies 4-Chloro-2-nitrophenol and Methyl 4-(bromomethyl)benzoate as the optimal starting materials. The synthesis proceeds by first forming the methyl ester of the target molecule, which is then hydrolyzed in the final step to yield the desired carboxylic acid.

Synthetic Pathway and Mechanistic Discussion

The synthesis is executed in two primary stages: (1) Nucleophilic substitution to form the ether linkage, and (2) Base-catalyzed hydrolysis of the ester.

Step 1: Williamson Ether Synthesis

This reaction forms the core ether structure via an Sₙ2 mechanism.[3][4] 4-Chloro-2-nitrophenol, being significantly more acidic than an aliphatic alcohol due to the electron-withdrawing effects of the nitro and chloro groups, is readily deprotonated by a mild base like potassium carbonate (K₂CO₃).[5] The resulting phenoxide anion is a potent nucleophile that attacks the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate, displacing the bromide leaving group.

Causality of Experimental Choices:

  • Base: Potassium carbonate (K₂CO₃) is chosen over stronger bases like sodium hydride (NaH) because it is less hazardous, non-hygroscopic, and sufficiently basic to deprotonate the phenol without promoting side reactions.

  • Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetone is ideal. It effectively solvates the potassium cation while leaving the phenoxide anion relatively "bare," enhancing its nucleophilicity and accelerating the Sₙ2 reaction.[6]

  • Electrophile: A primary benzylic halide like methyl 4-(bromomethyl)benzoate is an excellent substrate for Sₙ2 reactions due to minimal steric hindrance and a good leaving group (Br⁻).[3]

Step 2: Saponification (Ester Hydrolysis)

The intermediate, methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate, is converted to the final product through saponification.[7][8] This reaction involves the nucleophilic acyl substitution of the ester by a hydroxide ion (from NaOH or LiOH). The process is effectively irreversible because the resulting carboxylic acid is immediately deprotonated by the base to form a resonance-stabilized carboxylate salt. A final acidification step with a strong acid like HCl is required to protonate the carboxylate and precipitate the final product, this compound.[7]

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the specified conditions and monitoring via TLC should reliably yield the desired product.

Caption: Overall synthetic workflow diagram.

Quantitative Data for Synthesis
Reagent Step MW ( g/mol ) Equivalents Typical Amount
4-Chloro-2-nitrophenol1173.561.05.00 g
Methyl 4-(bromomethyl)benzoate1229.071.056.85 g
Potassium Carbonate (K₂CO₃)1138.212.07.93 g
N,N-Dimethylformamide (DMF)1-Solvent50 mL
Methyl 4-[(4-..phenoxy)methyl]benzoate2337.711.0(From Step 1)
Sodium Hydroxide (NaOH)240.003.03.55 g
Tetrahydrofuran (THF) / Methanol2-Solvent50 mL / 25 mL
Hydrochloric Acid (HCl), conc.2-To pH 1-2~15 mL
Step-by-Step Methodology

Step 1: Synthesis of Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate

  • To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-nitrophenol (5.00 g, 28.8 mmol), anhydrous potassium carbonate (7.93 g, 57.4 mmol), and DMF (50 mL).

  • Stir the suspension at room temperature for 15 minutes.

  • Add methyl 4-(bromomethyl)benzoate (6.85 g, 29.9 mmol) to the mixture.

  • Heat the reaction mixture to 80°C and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • After cooling to room temperature, pour the reaction mixture into 250 mL of ice-cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl ester intermediate. This intermediate can be purified by recrystallization from ethanol if necessary.

Step 2: Synthesis of this compound

  • Dissolve the crude methyl ester from Step 1 in a mixture of THF (50 mL) and methanol (25 mL) in a 250 mL round-bottom flask.

  • Add a solution of sodium hydroxide (3.55 g, 88.7 mmol) in water (25 mL).

  • Heat the mixture to reflux and maintain for 2-3 hours. Monitor the disappearance of the starting ester by TLC.

  • After cooling, remove the organic solvents under reduced pressure.

  • Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.

  • Slowly acidify the solution to pH 1-2 by the dropwise addition of concentrated hydrochloric acid, which will cause the product to precipitate.

  • Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water, and dry in a vacuum oven at 60°C.

Characterization and Analysis

The identity and purity of the final product, this compound (MW: 293.66 g/mol ), should be confirmed using standard analytical techniques.[9]

  • ¹H NMR Spectroscopy: The spectrum should show distinct signals for the aromatic protons, a singlet for the benzylic methylene protons (~5.2 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).[10][11]

  • ¹³C NMR Spectroscopy: Expect signals for the carboxyl carbon (~167 ppm), aromatic carbons, and the benzylic methylene carbon (~70 ppm).

  • Infrared (IR) Spectroscopy: Key absorption bands include a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-O ether stretches (~1250 cm⁻¹), and N-O stretches for the nitro group (~1530 and 1350 cm⁻¹).[12]

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M]⁺ or related peaks such as [M-H]⁻ corresponding to the molecular weight of the compound.

Safety Considerations

  • Reagents: Methyl 4-(bromomethyl)benzoate is a lachrymator and irritant. 4-Chloro-2-nitrophenol is toxic and an irritant.[13] Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: DMF is a skin and respiratory irritant. Use with adequate ventilation.

  • Acids and Bases: Concentrated HCl and solid NaOH are corrosive. Handle with extreme care.

Conclusion

This guide outlines an efficient and reliable two-step synthesis of this compound. The methodology employs a robust Williamson ether synthesis followed by a standard saponification, utilizing readily available reagents and straightforward purification techniques. The detailed protocol and mechanistic insights provided serve as a comprehensive resource for researchers in organic synthesis and drug development, enabling the successful preparation of this valuable chemical intermediate.

References

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from a general Williamson ether synthesis protocol.
  • Nucleophilic Substitution: The Synthesis of 4-Methylphenoxyacetic Acid. (n.d.). University of Missouri-St. Louis. Retrieved from a laboratory procedure on Williamson ether synthesis.
  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps.
  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?.
  • BenchChem. (n.d.). 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from an educational article on the Williamson ether synthesis.
  • BenchChem. (n.d.). Application Notes and Protocols: Williamson Ether Synthesis with "2-(Bromomethyl)-4-chloro-1-nitrobenzene" and Phenols.
  • Ishida, H., et al. (2014). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Bioorganic & Medicinal Chemistry Letters, 24(5), 1365-1370.
  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from the Wikipedia entry on the Williamson ether synthesis.
  • PubChem. (n.d.). 4-Chloro-2-nitrobenzoic acid. National Center for Biotechnology Information.
  • Semantic Scholar. (n.d.). Hammett linear free-energy relationships in the biocatalytic hydrolysis of para-substituted nitrophenyl benzoate esters. Retrieved from a research article on ester hydrolysis.
  • BenchChem. (n.d.). 4-Chloro-2-methyl-5-nitrobenzoic acid.
  • BenchChem. (n.d.). Application Notes and Protocols: 2-(Bromomethyl)-4-chloro-1-nitrobenzene as a Protecting Group for Alcohols and Phenols.
  • ChemicalBook. (n.d.). 4-Chloro-2-nitrobenzoic acid(6280-88-2) 1H NMR spectrum.
  • SpectraBase. (n.d.). 4-Chloro-2-nitro-benzoic acid.
  • Google Patents. (2009). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Google Patents. (2011). WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
  • Zenodo. (1987). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from a research article on ester hydrolysis.
  • BenchChem. (n.d.). A Comparative Analysis of Spectroscopic Data for 2-, 3-, and 4-Methoxybenzoic Acid.
  • PMC - NIH. (2018). Crystallographic and spectroscopic characterization of 4-nitro-2-(trifluoromethyl)benzoic acid and 4-nitro-3-(trifluoromethyl)benzoic acid. Acta Crystallographica Section E, 74(Pt 10), 1494–1499.
  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 4-Chloro-5-methyl-2-nitrophenol in Modern Synthesis.
  • GSRS. (n.d.). METHYL 4-CHLORO-2-NITROBENZOATE. Global Substance Registration System.
  • PMC - NIH. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. Frontiers in Physiology, 15, 1369383.
  • PubChem. (n.d.). 4-Chloro-2-nitrophenol. National Center for Biotechnology Information.
  • Organic Syntheses. (n.d.). m-NITROBENZOIC ACID.
  • ResearchGate. (2011). Biotransformation of 4-chloro-2-nitrophenol into 5-chloro-2-methylbenzoxazole by a marine Bacillus sp. strain MW-1.
  • Quora. (2021). Can methyl benzoate be hydrolyzed?. Retrieved from a Quora discussion on ester hydrolysis.
  • Santa Cruz Biotechnology. (n.d.). 4-(4-Chloro-2-nitro-phenoxy)-benzoic acid. Retrieved from a product data sheet for a structurally similar compound.

Sources

An In-depth Technical Guide to 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid, a molecule with significant potential in medicinal chemistry and materials science. Given the limited specific literature on this compound, this document synthesizes information from its constituent moieties and analogous structures to present a robust profile, including its chemical properties, a proposed synthetic route, and potential applications for researchers, scientists, and drug development professionals.

Introduction and Molecular Overview

This compound (CAS Number: 438219-78-4) is an aromatic carboxylic acid derivative.[1] Its structure is characterized by a benzoic acid moiety linked via a methylene ether bridge to a 4-chloro-2-nitrophenol group. This unique combination of functional groups—a carboxylic acid, an ether linkage, a chloro substituent, and a nitro group—imparts a distinct electronic and steric profile, making it a valuable building block in organic synthesis.

The carboxylic acid group provides a site for amide bond formation, esterification, or salt formation, crucial for modulating pharmacokinetic properties in drug design. The electron-withdrawing nature of the nitro and chloro groups on the phenolic ring influences the molecule's overall reactivity and potential for intermolecular interactions, such as hydrogen bonding and pi-stacking.

Physicochemical Properties

PropertyPredicted Value / InformationSource / Rationale
CAS Number 438219-78-4[1]
Molecular Formula C₁₄H₁₀ClNO₅Derived from structure
Molecular Weight 307.69 g/mol Derived from formula
Appearance Expected to be a solid, likely crystalline, with a color ranging from off-white to yellow.Based on the appearance of precursors 4-Chloro-2-nitrophenol (yellow crystalline powder) and 4-(Bromomethyl)benzoic acid (white to off-white powder).[2][3]
Melting Point Predicted to be in the range of 150-250 °C.The precursor 4-(Bromomethyl)benzoic acid has a melting point of 224-229 °C.[3] The larger, more complex structure of the target molecule would suggest a relatively high melting point.
Solubility Limited solubility in water; soluble in organic solvents like ethanol, acetone, and DMF.The hydrophobic aromatic rings and the non-polar ether linkage suggest poor aqueous solubility, while the presence of polar functional groups would allow for dissolution in organic solvents.[4]
Acidity (pKa) The carboxylic acid proton is expected to have a pKa around 4-5.Benzoic acid has a pKa of 4.2. The substituents are unlikely to drastically alter this value.

Synthesis of this compound

The most logical and efficient synthetic route to this compound is the Williamson ether synthesis. This well-established SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[5][6] In this case, the sodium salt of 4-chloro-2-nitrophenol acts as the nucleophile, and 4-(bromomethyl)benzoic acid serves as the electrophile.

Proposed Synthetic Workflow

G cluster_0 Step 1: Phenoxide Formation cluster_1 Step 2: S_N2 Reaction cluster_2 Step 3: Workup & Purification A 4-Chloro-2-nitrophenol (CAS: 89-64-5) C Sodium 4-chloro-2-nitrophenoxide (Nucleophile) A->C Deprotonation B Sodium Hydroxide (NaOH) B->C E This compound (Final Product) C->E Nucleophilic Attack D 4-(Bromomethyl)benzoic acid (CAS: 6232-88-8, Electrophile) D->E F Reaction Mixture G Acidification (e.g., HCl) F->G H Precipitation G->H I Filtration & Drying H->I J Pure Product I->J

Caption: Proposed workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 4-chloro-2-nitrophenol in a suitable anhydrous solvent such as dimethylformamide (DMF) or acetonitrile.[2][7]

  • Add 1.1 equivalents of a strong base, such as sodium hydride (NaH) or sodium hydroxide (NaOH), portion-wise to the solution at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the sodium 4-chloro-2-nitrophenoxide.

  • SN2 Reaction: Dissolve 1.0 equivalent of 4-(bromomethyl)benzoic acid in the same anhydrous solvent and add it dropwise to the phenoxide solution.[3][4]

  • Heat the reaction mixture to 60-80 °C and monitor its progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing cold deionized water.

    • Acidify the aqueous mixture to a pH of 2-3 with 1 M hydrochloric acid (HCl). This will protonate the carboxylic acid, causing the product to precipitate out of the solution.

    • Collect the solid precipitate by vacuum filtration and wash it with cold water to remove any inorganic salts.

    • Dry the crude product under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Potential Applications in Research and Drug Development

While specific biological activities of this compound are not yet documented, its structural motifs are present in molecules with known pharmacological properties. This suggests several promising avenues for investigation.

  • Anticancer Research: The 4-chloro-2-nitrophenyl group is a feature in some compounds investigated for their anticancer properties.[8] The carboxylic acid functionality allows for the synthesis of a library of amide or ester derivatives, which can be screened for activity against various cancer cell lines.

  • Antimicrobial and Antifungal Agents: Aryl ethers containing nitro and chloro substituents have been explored for their antimicrobial and antifungal activities.[6] The target molecule could serve as a scaffold for developing new therapeutic agents in this area.

  • Herbicides and Pesticides: Chlorinated nitrophenols are used in the synthesis of agrochemicals.[2][7] The benzoic acid moiety could be modified to enhance herbicidal or pesticidal activity and selectivity.

  • Materials Science: The rigid aromatic structure and the potential for hydrogen bonding through the carboxylic acid group make this molecule a candidate for the development of novel polymers or supramolecular assemblies with specific thermal or optical properties.

Analytical and Quality Control Methodologies

To ensure the purity and identity of synthesized this compound, a combination of analytical techniques should be employed.

Proposed Analytical Workflow

G A Synthesized Product B High-Performance Liquid Chromatography (HPLC) A->B D Nuclear Magnetic Resonance (NMR Spectroscopy) A->D F Mass Spectrometry (MS) A->F H Fourier-Transform Infrared (FTIR) Spectroscopy A->H C Purity Assessment (>95%) B->C J Qualified Material C->J E Structural Confirmation (¹H and ¹³C NMR) D->E E->J G Molecular Weight Verification F->G G->J I Functional Group Analysis (C=O, NO₂, C-O, C-Cl) H->I I->J

Caption: Recommended analytical workflow for the characterization of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid) would be suitable for assessing the purity of the final compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure. The ¹H NMR spectrum should show characteristic peaks for the aromatic protons, the methylene bridge protons, and the carboxylic acid proton.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to confirm the molecular weight of the compound.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis will confirm the presence of key functional groups, including the carboxylic acid C=O stretch (around 1700 cm⁻¹), the nitro group N-O stretches (around 1520 and 1340 cm⁻¹), and the ether C-O stretch (around 1250 cm⁻¹).

Conclusion

This compound is a molecule with considerable, yet largely unexplored, potential. Its synthesis is achievable through established and reliable methods like the Williamson ether synthesis. The presence of multiple reactive functional groups makes it a versatile intermediate for creating diverse chemical libraries for screening in drug discovery and for developing new materials. This guide provides a solid foundation for researchers to begin their investigation into the properties and applications of this promising compound.

References

  • LookChem. Exploring 4-Chloro-2-Nitrophenol: Properties, Applications, and Manufacturing. [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

  • Francis Academic Press. Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • University of Colorado. The Williamson Ether Synthesis. [Link]

Sources

An In-depth Technical Guide to 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid (CAS: 438219-78-4)

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the synthesis, properties, and potential applications of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid. This molecule, identified by the CAS Number 438219-78-4, represents a class of substituted benzoic acid derivatives that are of significant interest as versatile building blocks in organic and medicinal chemistry.

Chemical Identity and Physicochemical Properties

This compound is a structurally distinct molecule incorporating several key functional groups that dictate its chemical reactivity and potential biological activity. The structure features a benzoic acid moiety linked via a methylene ether bridge to a 4-chloro-2-nitrophenyl group. The electron-withdrawing nature of the nitro (-NO₂) and chloro (-Cl) groups significantly influences the electronic properties of the entire molecule.

Table 1: Compound Identification and Properties

IdentifierValue
IUPAC Name This compound
CAS Number 438219-78-4
Molecular Formula C₁₄H₁₀ClNO₅
Molecular Weight 307.69 g/mol
Appearance Expected to be a solid, likely pale yellow, typical for nitroaromatic compounds.
Solubility Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols.

The benzoic acid scaffold is a prevalent feature in many biologically active compounds, where the carboxylic acid group can act as a critical hydrogen bond donor and acceptor, often interacting with the active sites of enzymes or receptors.[1]

Synthesis and Characterization

The synthesis of this compound is most logically achieved via a nucleophilic substitution reaction, specifically the Williamson ether synthesis. This well-established method provides a reliable and efficient pathway to the target ether from an alcohol (or its corresponding alkoxide) and an organohalide.

Retrosynthetic Analysis and Proposed Pathway

The ether linkage is the key disconnection point. The synthesis involves the reaction of 4-Chloro-2-nitrophenol with a halo-substituted methylbenzoic acid derivative, such as methyl 4-(bromomethyl)benzoate. The ester is used initially to protect the acidic carboxylic acid proton, which would otherwise interfere with the basic conditions of the reaction. A final hydrolysis step liberates the target carboxylic acid.

The selection of 4-Chloro-2-nitrophenol as a starting material is based on its commercial availability and established preparation methods, such as the hydrolysis of 2,5-dichloronitrobenzene.[2]

Synthesis_Workflow A 4-Chloro-2-nitrophenol (CAS: 89-64-5) p1 A->p1 B Methyl 4-(bromomethyl)benzoate (CAS: 2417-73-4) B->p1 C Intermediate Ester 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoate D Final Product This compound C->D  Ester Hydrolysis  (NaOH, H₂O/THF, then HCl) p1->C  Williamson Ether Synthesis  (K₂CO₃, Acetone, Reflux) p2 Applications COMPOUND This compound CAS: 438219-78-4 FG1 Carboxylic Acid (-COOH) COMPOUND->FG1 FG2 Ether Linkage (-O-CH₂-) COMPOUND->FG2 FG3 Nitro Group (-NO₂) COMPOUND->FG3 FG4 Chloro Group (-Cl) COMPOUND->FG4 APP1 Amide/Ester Library Synthesis FG1->APP1 Reactivity APP3 Scaffold for Bioactive Molecules (e.g., Antimicrobials, Anticancer) FG2->APP3 Structural Contribution APP2 Reduction to Amine → Further Derivatization FG3->APP2 Reactivity FG4->APP3 Structural Contribution

Sources

Spectroscopic Characterization of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals.

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of the novel compound 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid. In the absence of direct experimental data for this specific molecule in publicly available databases, this document outlines a robust methodology for its structural elucidation using a combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). By leveraging spectral data from closely related analogs and foundational spectroscopic principles, this guide offers a predictive analysis of the expected spectral features. It further serves as a practical manual, detailing step-by-step protocols for data acquisition and interpretation, thereby empowering researchers in the synthesis and analysis of new chemical entities.

Introduction: The Imperative for Rigorous Structural Elucidation

The compound this compound is a multifaceted molecule incorporating several key functional groups: a disubstituted benzoic acid, an ether linkage, and a chloro-nitro-substituted aromatic ring. Such a structure suggests potential applications in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties. Therefore, unambiguous confirmation of its chemical structure is a critical prerequisite for any further investigation.

The process of characterizing a novel organic compound is a systematic investigation that combines various analytical techniques to piece together its molecular puzzle.[1] This guide presents a logical workflow for the spectroscopic analysis of the title compound, establishing a self-validating system for its structural confirmation.

Analytical Workflow: A Multi-Technique Approach

A comprehensive characterization of a novel organic compound necessitates a multi-pronged analytical approach.[2] Each spectroscopic technique provides a unique piece of structural information, and their combined interpretation leads to a confident structure assignment. The proposed workflow for analyzing this compound is outlined below.

Spectroscopic_Workflow cluster_0 Initial Analysis cluster_1 Functional Group & Connectivity Analysis cluster_2 Structure Confirmation Synthesis_Purification Synthesis & Purification MS_Analysis Mass Spectrometry (MS) (Molecular Weight & Formula) Synthesis_Purification->MS_Analysis Sample FTIR_Analysis FTIR Spectroscopy (Functional Groups) Synthesis_Purification->FTIR_Analysis NMR_Analysis NMR Spectroscopy (¹H & ¹³C) (Carbon-Hydrogen Framework) Synthesis_Purification->NMR_Analysis Data_Integration Data Integration & Interpretation MS_Analysis->Data_Integration FTIR_Analysis->Data_Integration NMR_Analysis->Data_Integration Structure_Elucidation Final Structure Elucidation Data_Integration->Structure_Elucidation

Figure 1: Proposed workflow for the spectroscopic characterization of a novel compound.

Mass Spectrometry (MS): Determining the Molecular Blueprint

Mass spectrometry is the initial and indispensable step in the analysis of a novel compound, providing the molecular weight and, with high-resolution instruments, the molecular formula.[2]

Predicted Mass and Fragmentation

For this compound (Molecular Formula: C₁₄H₁₀ClNO₅), the expected molecular weight is approximately 307.69 g/mol . The molecular ion peak (M⁺) in an electron ionization (EI) mass spectrum is expected. Aromatic acids are known to exhibit prominent molecular ion peaks.[3]

Key fragmentation patterns for aromatic carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45).[4] For the title compound, we can predict the following significant fragments:

  • α-cleavage: Cleavage of the bond between the methylene bridge and the benzoic acid moiety.

  • Loss of NO₂: Elimination of the nitro group.

  • Cleavage of the ether bond: Fragmentation at the C-O-C linkage.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

  • Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire the spectrum in both positive and negative ion modes to maximize the chances of observing the molecular ion.

    • Set the mass range to m/z 50-500.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺ in positive mode or [M-H]⁻ in negative mode).

    • Utilize the instrument's software to calculate the exact mass and determine the elemental composition, comparing it with the theoretical formula C₁₄H₁₀ClNO₅.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.[5][6]

Predicted IR Absorption Bands

Based on the structure of this compound, the following key absorption bands are anticipated:

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
O-H (Carboxylic Acid)3300-2500Broad, Strong
C-H (Aromatic)3100-3000Medium
C=O (Carboxylic Acid)1710-1680Strong
C=C (Aromatic)1600-1450Medium to Strong
N-O (Nitro Group)1550-1500 and 1350-1300Strong
C-O (Ether & Carboxylic Acid)1300-1000Strong
C-Cl (Aryl Halide)1100-1000Medium

This table is a compilation of expected ranges from standard FTIR correlation charts.[7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (1-2 mg) of the solid, purified compound directly onto the ATR crystal.

  • Instrumentation: Use a standard benchtop FTIR spectrometer equipped with a diamond or germanium ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the raw data (background correction, ATR correction).

    • Identify the major absorption bands and correlate them with the expected functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and number of protons (¹H NMR) and carbons (¹³C NMR).[2][8]

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons and their neighboring protons.[9][10]

  • Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region, typically >10 ppm.

  • Aromatic Protons: The two aromatic rings will show a series of doublets and triplets between 7.0 and 8.5 ppm. The specific splitting patterns will depend on the coupling between adjacent protons.

  • Methylene Protons (-CH₂-): A singlet is expected for the two protons of the methylene bridge, likely in the range of 5.0-5.5 ppm, shifted downfield due to the adjacent oxygen and aromatic ring.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule.[11][12]

Carbon TypeExpected Chemical Shift (ppm)
Carbonyl Carbon (-COOH)165-185
Aromatic Carbons110-160
Methylene Carbon (-CH₂-)60-80

Note: The exact chemical shifts are influenced by the electronic effects of the substituents on each ring.[13]

Molecular_Structure cluster_0 This compound mol

Figure 2: Chemical structure of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of at least 16 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[14]

  • Data Analysis:

    • Process the raw data (Fourier transformation, phase correction, baseline correction).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of protons.

    • Analyze the chemical shifts and splitting patterns to assign the signals to specific protons and carbons in the molecule.

Conclusion: Synthesizing the Spectroscopic Evidence

The definitive structural elucidation of this compound is achieved through the synergistic interpretation of data from MS, FTIR, and NMR. Mass spectrometry confirms the molecular weight and formula. FTIR identifies the key functional groups, and NMR provides the detailed map of the carbon-hydrogen framework and the connectivity of the different structural motifs. By following the outlined workflow and protocols, researchers can confidently verify the synthesis of the target compound and proceed with further investigations into its properties and applications.

References

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"1H NMR spectrum of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Abstract

This technical guide provides a comprehensive analysis and interpretation of the Proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical prediction of the spectrum, outlines a robust experimental protocol for its acquisition, and offers a detailed guide to spectral interpretation. By dissecting the molecule's structure and the electronic environment of each proton, we establish a validated framework for using ¹H NMR as a primary tool for the structural elucidation and purity assessment of this complex organic molecule.

Introduction

This compound is a multifuctional organic compound featuring two distinct substituted aromatic rings linked by a methylene ether bridge. Its structure incorporates a variety of functional groups—a carboxylic acid, a nitro group, a chloro substituent, and an ether linkage—each imparting unique electronic effects that are directly observable via ¹H NMR spectroscopy.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the structure of organic molecules in solution.[1] It exploits the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule like this compound, ¹H NMR allows for the unambiguous assignment of every proton, confirming the compound's identity and integrity. This guide serves as a practical reference for predicting, acquiring, and interpreting its ¹H NMR spectrum with a high degree of scientific rigor.

Molecular Structure and Proton Environments

To accurately predict the ¹H NMR spectrum, the molecule is first dissected into its fundamental components to identify all chemically non-equivalent protons.

  • Benzoic Acid Moiety: This para-substituted ring contains two sets of aromatic protons in a symmetrical arrangement, which will present as a classic AA'BB' system that often simplifies to two distinct doublets.

  • Methylene Bridge (-CH₂-): These two protons are chemically equivalent and are flanked by an oxygen atom and the benzoic acid ring.

  • 4-Chloro-2-nitrophenoxy Moiety: This tri-substituted ring contains three distinct aromatic protons, each with a unique electronic environment due to the varied electronic effects of the nitro, chloro, and ether substituents.

  • Carboxylic Acid Proton (-COOH): This is a highly acidic proton, and its signal is characteristic.

Based on this analysis, we can identify seven unique proton signals, plus the acidic proton, for a total of eight distinct resonances in the ¹H NMR spectrum.

Theoretical ¹H NMR Spectrum Prediction

The prediction of the spectrum is grounded in fundamental NMR principles, including chemical shift theory, spin-spin coupling, and signal integration. The electronic influence of each substituent—whether electron-donating or electron-withdrawing—is critical to estimating the chemical shift of nearby protons.[2][3]

  • Electron-Withdrawing Groups (-COOH, -NO₂, -Cl): These groups decrease the electron density around nearby protons, "deshielding" them from the applied magnetic field. This results in a resonance at a higher chemical shift (downfield).[1]

  • Electron-Donating Groups (-OR): The ether oxygen donates electron density into the aromatic ring via resonance, "shielding" protons (especially at the ortho and para positions) and causing them to resonate at a lower chemical shift (upfield).[4]

The predicted spectral data are summarized in the table below.

Proton LabelPredicted Chemical Shift (δ, ppm)IntegrationMultiplicityExpected Coupling Constants (J, Hz)Rationale
H-COOH11.0 - 13.01HBroad Singlet (br s)N/AHighly deshielded acidic proton; signal is often broad and its position is solvent and concentration dependent.[5][6][7]
H-C8.15 - 8.251HDoublet (d)⁴J ≈ 2.5 - 3.0 HzLocated ortho to the very strong electron-withdrawing nitro group, causing significant deshielding. Coupled only to H-D via a small meta coupling.
H-A8.05 - 8.152HDoublet (d)³J ≈ 8.0 - 8.5 HzProtons on the benzoic acid ring ortho to the electron-withdrawing carboxylic acid group are strongly deshielded. Coupled to H-B.
H-E7.75 - 7.851HDoublet (d)³J ≈ 8.5 - 9.0 HzLocated ortho to the chlorine atom and para to the nitro group. Deshielded by both. Coupled to H-D.
H-B7.55 - 7.652HDoublet (d)³J ≈ 8.0 - 8.5 HzProtons on the benzoic acid ring meta to the carboxylic acid group. Coupled to H-A.
H-D7.30 - 7.401HDoublet of Doublets (dd)³J ≈ 8.5 - 9.0 Hz, ⁴J ≈ 2.5 - 3.0 HzLocated ortho to the electron-donating ether oxygen (shielding) but meta to two withdrawing groups. Coupled to both H-E (ortho) and H-C (meta).
H-CH₂5.30 - 5.402HSinglet (s)N/AMethylene protons adjacent to an electronegative oxygen atom and an aromatic ring are deshielded. No adjacent protons results in a singlet.[8][9]

Experimental Protocol

Acquiring a high-quality, interpretable spectrum requires meticulous sample preparation and appropriate instrument parameterization. The following protocol is a self-validating system designed for reproducibility.

Sample Preparation
  • Mass Measurement: Accurately weigh 5-10 mg of this compound directly into a clean, dry vial.

  • Solvent Selection: Use approximately 0.6 - 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: DMSO-d₆ is an excellent choice as it readily dissolves the carboxylic acid and its residual water peak does not typically interfere with signals of interest. Crucially, it allows for the observation of the exchangeable carboxylic acid proton, which would be lost in solvents like D₂O.[5]

  • Dissolution: Add the DMSO-d₆ to the vial containing the sample. Vortex or gently agitate the mixture until the solid is completely dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

  • Standard: While DMSO-d₆ provides a solvent reference peak, a small amount of tetramethylsilane (TMS) can be added as an internal standard for precise calibration to 0.00 ppm, though it is often unnecessary with modern spectrometers that can reference the solvent signal.

NMR Data Acquisition
  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard proton probe.

  • Shimming: Shim the magnetic field to ensure high homogeneity, which is critical for achieving sharp, well-resolved peaks.

  • Acquisition Parameters:

    • Experiment: Standard 1D Proton (zg30 or similar pulse program).

    • Spectral Width: 0 to 14 ppm.

    • Number of Scans (NS): 16 to 64 scans. A higher number of scans increases the signal-to-noise ratio.

    • Relaxation Delay (D1): 2-5 seconds. A sufficient delay ensures quantitative integration.

    • Acquisition Time (AQ): 3-4 seconds.

  • Processing:

    • Apply a Fourier Transform to the acquired Free Induction Decay (FID).

    • Phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm or the residual DMSO solvent peak to 2.50 ppm.

    • Integrate all signals and normalize the values relative to a well-resolved peak representing a known number of protons (e.g., the -CH₂- singlet).

Visualization of Experimental Workflow

The logical flow from sample to final analysis is depicted below. This workflow ensures a systematic approach to structural elucidation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Compound Solid Compound Dissolve Dissolution & Transfer Compound->Dissolve Solvent DMSO-d6 Solvent->Dissolve NMR_Tube Prepared NMR Sample Dissolve->NMR_Tube Spectrometer NMR Spectrometer (≥400 MHz) NMR_Tube->Spectrometer Insert & Shim FID Free Induction Decay (FID) Spectrometer->FID Pulse & Acquire FT Fourier Transform FID->FT Spectrum Phased & Calibrated 1H NMR Spectrum FT->Spectrum Analysis Peak Assignment & Integration Spectrum->Analysis Structure Structural Confirmation Analysis->Structure

Caption: Workflow for ¹H NMR analysis of the target compound.

Conclusion

The ¹H NMR spectrum of this compound is complex yet entirely predictable. The distinct electronic environments created by its multiple functional groups result in a well-dispersed spectrum with eight characteristic signals. By following the detailed protocol for sample preparation and data acquisition, a high-fidelity spectrum can be obtained. The theoretical predictions outlined in this guide provide a robust framework for the confident assignment of each resonance, enabling researchers to unequivocally verify the structure and purity of this molecule.

References

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  • PubMed. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. 13

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  • PubMed Central. (2020). Efficient Enantiodifferentiation of Carboxylic Acids Using BINOL-Based Amino Alcohol as a Chiral NMR Solvating Agent. 26

  • BMRB. (n.d.). bmse000438 4-Chlorobenzoic Acid. 27

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A Technical Guide to the Fourier-Transform Infrared (FTIR) Spectroscopy of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid. As a molecule of interest in medicinal chemistry and materials science, understanding its structural and vibrational properties is paramount for identification, quality control, and further development. This document offers a detailed, field-proven methodology for FTIR analysis, a thorough interpretation of the expected vibrational modes, and a predictive summary of its characteristic spectral features. The causality behind experimental choices and spectral assignments is explained to provide a deeper understanding for researchers in the field.

Introduction

This compound is a complex organic molecule characterized by a number of key functional groups, including a carboxylic acid, an aromatic nitro group, an aryl ether linkage, and substituted benzene rings. The unique arrangement of these functionalities imparts specific chemical and physical properties that are of interest in various research and development domains.

Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable analytical technique for the structural elucidation and quality assessment of such compounds. By probing the vibrational modes of a molecule's constituent bonds, FTIR provides a unique spectral "fingerprint," allowing for the confirmation of its identity and the purity of a sample. This guide will deconstruct the predicted FTIR spectrum of this compound, providing a foundational understanding for its characterization.

Molecular Structure of this compound

Caption: Molecular structure of the target compound.

Experimental Protocol: FTIR Analysis

The acquisition of a high-quality FTIR spectrum is contingent on meticulous sample preparation and appropriate instrumental parameters. For a solid sample such as this compound, the potassium bromide (KBr) pellet method is a robust and widely accepted technique.[1] An alternative, requiring minimal to no sample preparation, is Attenuated Total Reflectance (ATR) FTIR spectroscopy.[2][3][4][5][6]

KBr Pellet Method

This method involves dispersing the analyte in a dry, IR-transparent matrix of KBr.

Step-by-Step Protocol:

  • Sample and KBr Preparation:

    • Thoroughly dry spectroscopy-grade KBr powder in an oven to eliminate moisture, which can introduce interfering O-H absorption bands.[1]

    • In an agate mortar, grind 1-2 mg of the this compound sample to a fine powder.

    • Add approximately 100-200 mg of the dried KBr to the mortar.[1][7]

    • Gently but thoroughly mix the sample and KBr by grinding until a homogenous mixture is obtained. This should be done as quickly as possible to minimize moisture absorption from the atmosphere.[1]

  • Pellet Formation:

    • Transfer the mixture to a pellet die.

    • Place the die in a hydraulic press and apply a pressure of approximately 8,000-10,000 psi.[8]

    • Hold the pressure for a few minutes to allow the KBr to form a transparent or semi-transparent pellet.

    • Carefully release the pressure and extract the pellet from the die.

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹ and co-adding a minimum of 32 scans to ensure a good signal-to-noise ratio.

Attenuated Total Reflectance (ATR) Method

ATR is a popular alternative that requires minimal sample preparation.[2][4][5]

Step-by-Step Protocol:

  • Sample Preparation:

    • Ensure the ATR crystal (commonly diamond) is clean.

    • Place a small amount of the solid sample directly onto the crystal.

  • Data Acquisition:

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

    • Acquire a background spectrum with the clean, empty ATR crystal.

    • Acquire the sample spectrum under the same conditions as the KBr method.

cluster_KBr KBr Pellet Method cluster_ATR ATR Method KBr_Start Start Grind_Sample Grind 1-2 mg of Sample KBr_Start->Grind_Sample Mix_KBr Mix with 100-200 mg Dry KBr Grind_Sample->Mix_KBr Press_Pellet Press into a Transparent Pellet Mix_KBr->Press_Pellet Acquire_BG_KBr Acquire Background Spectrum Press_Pellet->Acquire_BG_KBr Acquire_Sample_KBr Acquire Sample Spectrum Acquire_BG_KBr->Acquire_Sample_KBr KBr_End End Acquire_Sample_KBr->KBr_End ATR_Start Start Place_Sample Place Sample on ATR Crystal ATR_Start->Place_Sample Apply_Pressure Apply Pressure Place_Sample->Apply_Pressure Acquire_BG_ATR Acquire Background Spectrum Apply_Pressure->Acquire_BG_ATR Acquire_Sample_ATR Acquire Sample Spectrum Acquire_BG_ATR->Acquire_Sample_ATR ATR_End End Acquire_Sample_ATR->ATR_End

Caption: Experimental workflow for FTIR analysis.

Spectral Analysis and Interpretation

The FTIR spectrum of this compound can be divided into two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-400 cm⁻¹).

Functional Group Region (4000-1500 cm⁻¹)

This region is characterized by the stretching vibrations of key functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad and strong absorption is expected in the range of 3300-2500 cm⁻¹, centered around 3000 cm⁻¹. This characteristic broadness is due to the hydrogen bonding between carboxylic acid dimers in the solid state.

  • Aromatic C-H Stretch: A series of weaker, sharp peaks are anticipated between 3100-3000 cm⁻¹. These are characteristic of C-H stretching vibrations in the two aromatic rings.

  • Aliphatic C-H Stretch (Methylene Bridge): Asymmetric and symmetric stretching vibrations of the -CH₂- group are expected to appear in the 2960-2850 cm⁻¹ region. These peaks will likely be superimposed on the broad O-H absorption of the carboxylic acid.

  • C=O Stretch (Carboxylic Acid): A very strong and sharp absorption band is predicted in the 1710-1680 cm⁻¹ range. The conjugation of the carboxylic acid with the benzene ring may shift this peak to a slightly lower wavenumber.

  • Aromatic C=C Stretch: Several medium to weak intensity bands are expected in the 1600-1450 cm⁻¹ region, corresponding to the C=C stretching vibrations within the two benzene rings.

  • Asymmetric NO₂ Stretch: A strong absorption band is predicted between 1550-1475 cm⁻¹ due to the asymmetric stretching of the aromatic nitro group.[1]

  • Symmetric NO₂ Stretch: Another strong band for the symmetric stretching of the nitro group is expected in the 1360-1290 cm⁻¹ range.[1]

Fingerprint Region (1500-400 cm⁻¹)

This region contains a complex series of absorptions that are unique to the molecule as a whole, arising from bending vibrations and skeletal modes.

  • Aryl Ether C-O-C Stretches: Aryl alkyl ethers typically show two strong absorptions. An asymmetric C-O-C stretch is expected near 1250 cm⁻¹, and a symmetric stretch around 1040 cm⁻¹.[9]

  • In-plane C-H Bending: Weak to medium absorptions from the in-plane bending of aromatic C-H bonds can be found in the 1300-1000 cm⁻¹ region.

  • Out-of-plane C-H Bending: Strong absorptions in the 900-675 cm⁻¹ range are characteristic of out-of-plane C-H bending in substituted benzenes. The exact positions of these bands can provide information about the substitution patterns on the aromatic rings.

  • C-Cl Stretch: The C-Cl stretching vibration is expected to produce a medium to strong absorption in the 800-600 cm⁻¹ region.

Summary of Predicted Spectral Data

The following table summarizes the predicted key vibrational frequencies for this compound.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
3300-2500Strong, Very BroadO-H StretchCarboxylic Acid
3100-3000Weak to MediumAromatic C-H StretchAromatic Rings
2960-2850Weak to MediumAliphatic C-H StretchMethylene Bridge (-CH₂-)
1710-1680Strong, SharpC=O StretchCarboxylic Acid
1600-1450Medium to WeakC=C StretchAromatic Rings
1550-1475StrongAsymmetric NO₂ StretchNitro Group
1360-1290StrongSymmetric NO₂ StretchNitro Group
~1250StrongAsymmetric C-O-C StretchAryl Ether
~1040StrongSymmetric C-O-C StretchAryl Ether
900-675StrongOut-of-plane C-H BendAromatic Rings
800-600Medium to StrongC-Cl StretchChloroalkane

Conclusion

The FTIR spectrum of this compound is predicted to exhibit a rich and informative series of absorption bands. The presence of a very broad O-H stretch, a strong C=O absorption, and two distinct, strong bands for the nitro group are key identifiers. Further confirmation of the structure is provided by the characteristic C-O-C stretches of the aryl ether and the various C-H and C=C vibrations of the aromatic systems. This guide provides a robust framework for the successful acquisition and interpretation of the FTIR spectrum of this compound, serving as a valuable resource for its synthesis, characterization, and quality control.

References

  • Mettler Toledo. (n.d.). ATR-FTIR Spectroscopy Basics. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra of RFX and MRFX samples. Retrieved from [Link]

  • Spectroscopy Online. (2017, May 1). The C-O Bond III: Ethers By a Knockout. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR spectra for ether functional group (C-O-C) region of PGMA.... Retrieved from [Link]

  • IJSAR. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

  • MDPI. (n.d.). Organic Matter and Mineral Composition of Silicate Soils: FTIR Comparison Study by Photoacoustic, Diffuse Reflectance, and Attenuated Total Reflection Modalities. Retrieved from [Link]

  • Scribd. (n.d.). Determination of Methylene Bridge Crosslinking in | PDF | Methanol | Hydride. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]

  • Spectroscopy Online. (2018, September 1). The C=O Bond, Part VII: Aromatic Esters, Organic Carbonates, and More of the Rule of Three. Retrieved from [Link]

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

  • Shimadzu. (n.d.). KBr Pellet Method. Retrieved from [Link]

  • Specac Ltd. (n.d.). Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. Retrieved from [Link]

  • National Institutes of Health. (2024, May 8). Spectroscopic analysis of the sum-frequency response of the carbon–hydrogen stretching modes in collagen type I. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). FTIR spectroscopic characterization of a cationic lipid–DNA complex and its components. Retrieved from [Link]

  • MMRC. (n.d.). ATR – Theory and Applications. Retrieved from [Link]

  • Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide. Retrieved from [Link]

  • Rocky Mountain Labs. (2023, December 17). Difference between Ether and Ester Bonding in FTIR Spectra. Retrieved from [Link]

  • IJSAR. (n.d.). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. Retrieved from [Link]

  • Millersville University. (n.d.). IR Absorption Table. Retrieved from [Link]

  • YouTube. (2023, February 27). IR spectrum of Ethers || FTIR spectroscopy || Difference from Esters & alcohols. Retrieved from [Link]

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

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"mass spectrometry of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of this compound using electrospray ionization tandem mass spectrometry (ESI-MS/MS). Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond a simple recitation of methods to explain the fundamental principles and strategic decisions underpinning a robust analytical workflow. We detail an optimized protocol for sample analysis, explore the theoretical basis for ion generation in ESI, and present a validated, proposed fragmentation pathway elucidated through collision-induced dissociation (CID). By integrating established fragmentation rules for aromatic carboxylic acids, nitro compounds, and ethers, this guide serves as a definitive resource for the identification and characterization of this and structurally related molecules.

Introduction: The Analytical Imperative

This compound is a complex small molecule featuring several key functional groups: a carboxylic acid, an aromatic ether linkage, a nitro group, and a chlorinated phenyl ring. This combination of moieties makes it a molecule of interest in various chemical and pharmaceutical research contexts. Accurate structural confirmation and identification are paramount, and mass spectrometry stands as the premier analytical technique for this purpose due to its unparalleled sensitivity, speed, and specificity.

This guide focuses on a liquid chromatography-mass spectrometry (LC-MS) approach, employing electrospray ionization (ESI) for its gentle ion generation, coupled with tandem mass spectrometry (MS/MS) for detailed structural analysis.[1] The objective is to establish a characteristic mass spectral "fingerprint" for the target molecule, enabling its unambiguous identification in complex matrices. We will dissect the molecule's behavior from initial ionization to its controlled fragmentation, providing the causal logic behind each experimental choice.

Foundational Principles of Analysis

A successful mass spectrometry experiment is built on a sound understanding of the underlying physical chemistry. The choice of ionization and fragmentation techniques is dictated by the analyte's structure.

Electrospray Ionization (ESI): Generating the Intact Ion

ESI is a "soft ionization" technique that excels at transferring ions from solution into the gas phase with minimal fragmentation.[2] This is crucial for determining the intact molecular weight of the analyte. The process involves creating a fine spray of charged droplets from a liquid sample, which then shrink through solvent evaporation until gas-phase ions are liberated.[1][3]

Causality of Method Choice: For this compound, the presence of the terminal carboxylic acid group makes it an ideal candidate for negative ion mode ESI. The acidic proton is readily abstracted in the ESI process, forming a stable carboxylate anion, [M-H]⁻. This deprotonation event is highly efficient and ensures a strong signal for the precursor ion, which is the starting point for all subsequent structural analysis.

Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

While ESI provides the molecular weight, it offers little structural information.[2][4] To probe the molecule's architecture, we employ tandem mass spectrometry (MS/MS). In this technique, the [M-H]⁻ precursor ion is selectively isolated from all other ions, and then subjected to fragmentation.

Collision-Induced Dissociation (CID) is the most common method for this purpose.[5][6] The isolated precursor ions are accelerated into a chamber containing an inert gas (e.g., argon or nitrogen). The resulting collisions convert the ion's kinetic energy into internal vibrational energy, which, when sufficient, leads to the cleavage of the weakest chemical bonds, producing a series of structurally informative fragment ions.[7][8] Analyzing the mass-to-charge ratios of these fragments allows us to piece together the original structure.

Experimental Protocol: A Validated LC-MS/MS Workflow

The following protocol is a self-validating system designed for robust and reproducible analysis of the target compound on a standard tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF instrument).

Sample and Solvent Preparation
  • Stock Solution: Accurately weigh ~1 mg of this compound and dissolve it in 10 mL of a 1:1 (v/v) solution of methanol and water to create a 100 µg/mL stock solution.

  • Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the same 1:1 methanol/water solvent. This concentration is typically sufficient for high-sensitivity ESI-MS analysis.

  • Mobile Phase A: Prepare a solution of 0.1% formic acid in water.

  • Mobile Phase B: Prepare a solution of 0.1% formic acid in acetonitrile.

    • Expert Note: While negative ion mode is used, a low concentration of formic acid helps to maintain good chromatographic peak shape and reproducibility. The ESI source conditions will still be sufficient to promote deprotonation.

Liquid Chromatography (LC) Parameters
ParameterValueRationale
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides excellent retention and separation for moderately nonpolar compounds.
Flow Rate 0.3 mL/minStandard flow rate for analytical LC-MS, balancing speed and efficiency.
Injection Volume 5 µLA typical volume to avoid column overloading while ensuring sufficient analyte is introduced.
Column Temp. 40 °CEnhances peak shape and reduces viscosity for better chromatographic performance.
Gradient 30% B to 95% B over 5 min; hold at 95% B for 2 minA standard gradient to elute the compound and clean the column.
Mass Spectrometry (MS and MS/MS) Parameters
ParameterValueRationale
Ionization Mode ESI, NegativeOptimal for the acidic nature of the analyte, promoting [M-H]⁻ formation.
Capillary Voltage -3.5 kVHigh voltage required to generate the electrospray and promote ionization.
Drying Gas Temp. 325 °CFacilitates efficient desolvation of the ESI droplets.
Drying Gas Flow 8 L/minRemoves solvent vapor from the ion path.
Nebulizer Gas 35 psiAssists in the formation of a fine aerosol for stable ionization.
MS1 Scan Range m/z 50 - 400Covers the expected precursor ion and potential low-mass fragments.
MS/MS Precursor m/z 292.0The monoisotopic mass of the [M-H]⁻ ion.
Collision Gas ArgonAn effective and common gas for CID.
Collision Energy 10 - 30 eV (Ramped)Ramping the energy ensures a full range of fragments (both low and high energy) are produced.
Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lc LC Separation cluster_ms Mass Spectrometry Stock Stock Solution (100 µg/mL) Work Working Solution (1 µg/mL) Stock->Work LC C18 Reversed-Phase Gradient Elution Work->LC ESI ESI Source (Negative Ion Mode) LC->ESI MS1 MS1: Full Scan (Identify [M-H]⁻ at m/z 292.0) ESI->MS1 Isolation Precursor Isolation of m/z 292.0 MS1->Isolation CID CID Cell (Collision with Argon) Isolation->CID MS2 MS2: Product Ion Scan (Detect Fragments) CID->MS2

Caption: End-to-end workflow for LC-MS/MS analysis.

Data Interpretation and Fragmentation Analysis

The structural puzzle is solved by interpreting the data from the MS1 and MS2 scans.

Full Scan (MS1) Spectrum: The Precursor Ion

The first step is to confirm the presence of the deprotonated molecule.

  • Molecular Formula: C₁₃H₈ClNO₅

  • Monoisotopic Mass of [M-H]⁻: 292.0013 Da

In the MS1 spectrum, a strong signal at m/z 292.0 is expected. A crucial confirmation is the presence of the A+2 isotopic peak at m/z 294.0 , with an intensity approximately one-third of the m/z 292.0 peak. This distinctive 3:1 ratio is the characteristic signature of a molecule containing a single chlorine atom (³⁵Cl / ³⁷Cl).

Tandem (MS/MS) Spectrum: The Fragmentation Pathway

Isolating and fragmenting the m/z 292.0 precursor ion yields the structural fingerprint. The proposed fragmentation pathway is based on established chemical principles for the functional groups present.

Key Fragmentation Pathways:

  • Decarboxylation (-CO₂): The most facile fragmentation for a deprotonated aromatic carboxylic acid is the neutral loss of carbon dioxide (44.0 Da). This is often the most intense fragment ion.[9]

  • Ether Bond Cleavage: The C-O ether bonds are susceptible to cleavage. This can occur in two primary locations, leading to the formation of either a phenoxide ion or a fragment containing the benzoic acid moiety.

  • Nitro Group Losses: Fragments containing the nitro-aromatic ring can subsequently lose nitric oxide (•NO, 30.0 Da) or nitrogen dioxide (•NO₂, 46.0 Da).[10][11]

Summary of Expected Fragment Ions
Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss (Da)Formula of LossProposed Fragment Structure
292.0248.044.0CO₂[M-H-CO₂]⁻: Deprotonated 4-chloro-2-nitrophenoxymethylbenzene
292.0172.0120.0C₇H₄O₂[4-chloro-2-nitrophenoxide]⁻ anion
172.0126.046.0NO₂[4-chloro-phenoxide]⁻ anion after loss of NO₂
292.0135.0157.0C₆H₃ClNO₂[Benzoate]⁻ anion
Proposed Fragmentation Pathway Diagram

Caption: Fragmentation pathway from the deprotonated parent molecule.

Note: Images in the DOT script are placeholders representing the chemical structures described in the table.

Conclusion

The mass spectrometric analysis of this compound is most effectively achieved using a combination of liquid chromatography and tandem mass spectrometry with electrospray ionization in negative ion mode. This approach yields a distinct precursor ion at m/z 292.0, confirmed by its characteristic chlorine isotopic pattern. Subsequent collision-induced dissociation provides a rich and predictable fragmentation spectrum, dominated by the loss of CO₂ to yield a fragment at m/z 248.0, and an ether cleavage to produce the 4-chloro-2-nitrophenoxide anion at m/z 172.0. This detailed spectral signature provides a robust and definitive method for the identification and structural confirmation of the molecule, serving as a valuable tool for quality control, metabolic studies, and chemical research.

References

  • K. F. Faull, J. A. Loo. (n.d.). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. National Institutes of Health. [Link]

  • J. D. C. Jacob, et al. (2016). Multigenerational Collision-Induced Dissociation for Characterization of Organic Compounds. Analytical Chemistry - ACS Publications. [Link]

  • C. A. Sharples, et al. (n.d.). Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. Analytical Chemistry - ACS Publications. [Link]

  • Chromatography Online. (n.d.). Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations. [Link]

  • Y. Wang, et al. (2020). Refined Model for Ionization of Small Molecules in Electrospray Mass Spectrometry. Chemistry Letters - Oxford Academic. [Link]

  • Dr. AK Chemistry. (2020). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. YouTube. [Link]

  • R. T. Coutts, J. L. Malicky. (1969). Mass spectra and fragmentation mechanisms of some nitrophenylhydrazines and nitrophenylhydrazones. Canadian Science Publishing. [Link]

  • N. M. M. Nibbering, et al. (1969). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. ResearchGate. [Link]

  • Whitman College. (n.d.). GCMS Section 6.12 - Fragmentation of Carboxylic Acids. [Link]

  • David Smith. (n.d.). Collision-Induced Dissociation (CID): A Method for Molecular Structure Discovery in Mass Spectrometry. Longdom Publishing. [Link]

  • Grokipedia. (n.d.). Collision-induced dissociation. [Link]

  • Wikipedia. (n.d.). Electrospray ionization. [Link]

  • Wikipedia. (n.d.). Collision-induced dissociation. [Link]

  • JoVE. (2024). Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]

  • Taylor & Francis. (n.d.). Collision-induced dissociation – Knowledge and References. [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • University of Colorado Boulder. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • S. Meyerson, et al. (1966). Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes. ACS Publications. [Link]

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An In-Depth Technical Guide to the Solubility of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid in organic solvents. In the absence of direct experimental data for this specific compound, this document offers a robust framework for researchers, scientists, and drug development professionals to predict, experimentally determine, and theoretically model its solubility. By dissecting the molecule's structural components and leveraging data from analogous compounds, this guide empowers researchers to make informed decisions regarding solvent selection for synthesis, purification, formulation, and other critical applications. The core of this document is built on the principles of scientific integrity, providing detailed, self-validating experimental protocols and grounding theoretical discussions in established scientific literature.

Introduction: The Significance of Solubility in Research and Development

Solubility, the extent to which a solute dissolves in a solvent to form a homogeneous solution, is a fundamental physicochemical property that dictates the feasibility and efficiency of numerous chemical processes.[1] For a complex organic molecule such as this compound, understanding its solubility profile is paramount in various stages of research and development, including:

  • Organic Synthesis: Solvent selection is critical for reaction kinetics, product yield, and purity.

  • Purification: Techniques like crystallization and chromatography are highly dependent on differential solubility.

  • Pharmaceutical Formulation: The bioavailability of an active pharmaceutical ingredient (API) is often linked to its solubility.

  • Analytical Chemistry: Preparing solutions for analysis requires knowledge of suitable solvents.

This guide is structured to provide a multifaceted approach to understanding the solubility of this compound, beginning with a predictive analysis based on its molecular structure.

Predictive Analysis of Solubility Based on Molecular Structure

The adage "like dissolves like" serves as a foundational principle in predicting solubility.[1] This means that polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. A detailed examination of the functional groups and overall structure of this compound allows for a qualitative prediction of its solubility.

Molecular Structure:

Figure 1: Chemical structure of this compound.

Influence of Functional Groups on Polarity and Solubility
  • Carboxylic Acid (-COOH): This is a highly polar functional group capable of acting as both a hydrogen bond donor and acceptor.[1] This group will significantly contribute to the molecule's solubility in polar and protic solvents like alcohols. The acidic nature of the carboxylic acid also means its solubility will be greatly enhanced in basic organic solvents (e.g., pyridine) or aqueous bases through the formation of a more polar salt.[1]

  • Ether (-O-): The ether linkage is polar and can act as a hydrogen bond acceptor.[2] This feature will enhance solubility in protic solvents.

  • Chloro (-Cl): The chloro group is electronegative and contributes to the molecule's overall polarity.

  • Nitro (-NO₂): The nitro group is a strong electron-withdrawing group and is highly polar. This will increase the molecule's affinity for polar solvents.

  • Aromatic Rings: The two phenyl rings are non-polar and will contribute to the molecule's solubility in non-polar and aromatic solvents like toluene and benzene.[3]

Predicted Physicochemical Properties
PropertyPredicted Value/RangeSignificance for Solubility
pKa 3.5 - 4.5The acidity of the carboxylic acid group. A lower pKa indicates a stronger acid, which will be more soluble in basic solvents. For comparison, the pKa of benzoic acid is around 4.20.[1]
logP (Octanol-Water Partition Coefficient) 3.0 - 4.0A measure of lipophilicity. A positive logP indicates a preference for non-polar (lipid-like) environments.[4][5]
Topological Polar Surface Area (TPSA) ~90 - 110 ŲThe sum of the surface areas of polar atoms. A higher TPSA is generally associated with lower membrane permeability and potentially lower solubility in non-polar solvents. For comparison, the TPSA of 4-chloro-2-nitrobenzoic acid is 83.1 Ų.[6]
Predicted Solubility in Different Classes of Organic Solvents

Based on the structural analysis and predicted physicochemical properties, the following solubility profile is anticipated:

  • High Solubility: In polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF), and in polar protic solvents like methanol and ethanol. The ability of the molecule to engage in hydrogen bonding and dipole-dipole interactions with these solvents will be the primary driver of solubility.

  • Moderate Solubility: In moderately polar solvents like acetone, ethyl acetate, and dichloromethane. The balance between the polar functional groups and the non-polar aromatic rings will dictate the extent of solubility.

  • Low to Negligible Solubility: In non-polar solvents such as hexane, cyclohexane, and toluene. The large, polar functional groups will hinder dissolution in these solvents.

Experimental Determination of Solubility

To obtain accurate and reliable solubility data, experimental determination is essential. This section provides detailed protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Determination

This is a preliminary screening method to quickly assess the solubility of the compound in a range of solvents.

Protocol:

  • Preparation: Add approximately 10-20 mg of this compound to a small test tube.

  • Solvent Addition: Add 1 mL of the test solvent in 0.2 mL increments.

  • Mixing: After each addition, vortex or vigorously shake the test tube for 30-60 seconds.

  • Observation: Visually inspect the solution for the presence of undissolved solid.

  • Classification:

    • Soluble: No solid particles are visible.

    • Partially Soluble: Some solid has dissolved, but undissolved particles remain.

    • Insoluble: No apparent change in the amount of solid.

This procedure should be repeated for a range of solvents with varying polarities.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.

Workflow for Quantitative Solubility Determination:

Figure 2: Workflow for the shake-flask method of solubility determination.

Detailed Protocol:

  • Preparation of a Supersaturated Solution: Add an excess amount of this compound to a known volume of the chosen organic solvent in a sealed vial or flask. The presence of undissolved solid is crucial.

  • Equilibration: Agitate the mixture at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]

  • Phase Separation: Allow the undissolved solid to settle. Alternatively, centrifuge the sample to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

  • Quantification: Determine the concentration of the dissolved solute in the supernatant using one of the following methods:

    • Gravimetric Analysis:

      • Accurately weigh a clean, dry evaporating dish.

      • Transfer a known volume of the supernatant to the dish.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point.

      • Once the solvent is fully evaporated, reweigh the dish. The difference in weight corresponds to the mass of the dissolved solute.

      • Calculate the solubility in g/L or mg/mL.

    • UV-Vis Spectrophotometry:

      • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of the compound in the chosen solvent and scan its absorbance across a range of UV-Vis wavelengths to determine the λmax.

      • Calibration Curve: Prepare a series of standard solutions of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration to generate a calibration curve.[8]

      • Sample Analysis: Dilute the supernatant to a concentration that falls within the linear range of the calibration curve. Measure its absorbance at the λmax.

      • Calculation: Use the equation of the line from the calibration curve to calculate the concentration of the diluted sample, and then back-calculate the concentration of the original supernatant to determine the solubility.

    • High-Performance Liquid Chromatography (HPLC):

      • Method Development: Develop an HPLC method capable of separating and quantifying the target compound. This involves selecting an appropriate column, mobile phase, and detector.[9]

      • Calibration Curve: Prepare and run a series of standard solutions of known concentrations to generate a calibration curve by plotting peak area versus concentration.[10]

      • Sample Analysis: Inject a known volume of the supernatant (potentially diluted) into the HPLC system.

      • Calculation: Determine the concentration of the supernatant from the calibration curve based on the peak area of the analyte.[10]

Theoretical Models for Solubility Prediction

For a more in-depth understanding and prediction of solubility, several theoretical models can be employed.

Quantitative Structure-Property Relationship (QSPR)

QSPR models are statistical models that correlate the chemical structure of a molecule with its physicochemical properties, including solubility. These models use molecular descriptors (e.g., molecular weight, polar surface area, dipole moment) to predict solubility. While developing a QSPR model for a single compound is not feasible, existing models can be used to estimate its solubility.

COSMO-RS (COnductor-like Screening MOdel for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting the thermodynamic properties of fluids and solutions, including solubility.[2] It calculates the chemical potential of a solute in a solvent based on the interaction energies of the molecular surfaces. This method can provide highly accurate solubility predictions without the need for experimental data.

Hansen Solubility Parameters (HSPs)

HSPs are based on the principle that "like dissolves like" and quantify this concept by assigning three parameters to both the solute and the solvent:

  • δD: Dispersion forces

  • δP: Polar forces

  • δH: Hydrogen bonding forces

A substance is more likely to dissolve in a solvent with similar HSPs. The difference between the HSPs of the solute and solvent can be used to calculate a "solubility sphere," within which solvents are predicted to be good solvents for the solute.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While direct experimental data for this compound is not currently available in the public domain, a robust prediction of its solubility profile can be made based on its molecular structure and the properties of analogous compounds.

For researchers working with this molecule, it is strongly recommended to perform experimental solubility determinations using the detailed protocols provided in this guide. The resulting data will be invaluable for optimizing synthetic procedures, developing purification strategies, and formulating products. Furthermore, the application of theoretical models such as COSMO-RS can provide deeper insights into the solute-solvent interactions that govern solubility.

The generation and publication of experimental solubility data for this compound in a range of common organic solvents would be a valuable contribution to the scientific community, aiding future research and development efforts involving this compound.

References

  • PubChem. 4-Chloro-2-nitrobenzoic acid. National Center for Biotechnology Information. [Link]

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  • University of Toronto Scarborough. (2023, August 31). Solubility of Organic Compounds. [Link]

  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Quora. (2018, November 28). Is the PKA value of 4-nitrobenzoic acid lower than that of benzoic acid? [Link]

  • ChemRxiv. (2024). pKa Prediction in Non-Aqueous Solvents. [Link]

  • Nandiyanto, A. B. D., et al. (2023). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. Indonesian Journal of Science & Technology, 8(2), 345-362. [Link]

  • ACD/Labs. LogP—Making Sense of the Value. [Link]

  • Ertl, P., Rohde, B., & Selzer, P. (2000). Fast calculation of molecular polar surface area as a sum of fragment-based contributions and its application to the prediction of drug transport properties. Journal of medicinal chemistry, 43(20), 3714–3717.
  • Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. [Link]

  • Solubility of Things. Diphenyl ether. [Link]

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  • ChemAxon. LogP and logD calculations. [Link]

  • YouTube. (2022, October 27). Step-by-Step Guide to Using EasyPlus UV/VIS Spectrophotometers. [Link]

  • van der Spoel, D., & de Groot, B. L. (2008). Quantum mechanical polar surface area. Journal of computer-aided molecular design, 22(6-7), 451–457.
  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • World Health Organization. (2018, July 2). Protocol to conduct equilibrium solubility experiments for the purpose of biopharmaceutics classification system-based classification. [Link]

  • METTLER TOLEDO. Easy Spectrophotometry Guide. [Link]

  • ResearchGate. (2018, October). Theoretical calculation of LogP for metachlorobenzamide. [Link]

  • Solubility of Things. 4-Nitrobenzoic acid. [Link]

  • Indian Journal of Science and Technology. (2010). Solubility & the Dissociation Constants of p-Nitrobenzoic Acid in Different Mixed Solvents & Free Energies of Transfer of An. [Link]

  • Solubility of Things. Diphenyl ether. [Link]

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"physical and chemical properties of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the physical and chemical properties of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid (CAS No. 438219-78-4). Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information based on its structural components: a benzoic acid moiety, a 4-chloro-2-nitrophenoxy group, and a central ether linkage. The guide offers insights into its predicted properties, a plausible synthetic route, and its potential reactivity, thereby serving as a valuable resource for researchers and professionals in drug discovery and organic synthesis.

Introduction and Structural Elucidation

This compound is a complex organic molecule that incorporates several key functional groups, suggesting a range of potential chemical and biological activities. Its structure is characterized by a benzoic acid unit linked via a methylene ether bridge to a 4-chloro-2-nitrophenol derivative. This unique combination of a carboxylic acid, an aromatic ether, a chloro substituent, and a nitro group points towards its potential as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.

The IUPAC name for this compound is this compound, and its Chemical Abstracts Service (CAS) Registry Number is 438219-78-4.[1][2][3]

Below is a diagram illustrating the chemical structure of this compound.

Caption: Chemical structure of this compound.

Predicted Physical and Chemical Properties

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₁₄H₁₀ClNO₅Based on structural analysis.
Molecular Weight 307.69 g/mol Calculated from the molecular formula.
Appearance Likely a solid at room temperatureThe presence of multiple aromatic rings and polar functional groups typically leads to a solid state.
Melting Point Expected to be relatively highAromatic carboxylic acids and nitroaromatic compounds are generally crystalline solids with high melting points. For comparison, 4-chlorobenzoic acid has a melting point of 243 °C.
Solubility Poorly soluble in water; Soluble in polar organic solvents (e.g., DMSO, DMF, acetone)The carboxylic acid group provides some polarity, but the overall large, nonpolar aromatic structure will limit water solubility. Benzoic acid itself has limited solubility in cold water.[4][5]
pKa Estimated to be around 4-5The pKa of benzoic acid is approximately 4.2.[4] The electron-withdrawing nature of the phenoxy group might slightly influence the acidity of the carboxylic acid.
Spectral Data NMR, HPLC, and LC-MS data are indicated as available by some suppliers.[2]These techniques would be crucial for structural confirmation and purity assessment.

Synthesis and Reactivity

Proposed Synthetic Pathway: Williamson Ether Synthesis

A logical and widely used method for the preparation of ethers is the Williamson ether synthesis.[6][7][8] This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, this would likely involve the reaction of 4-chloro-2-nitrophenol with a 4-(halomethyl)benzoic acid derivative.

The proposed two-step synthesis is outlined below:

Step 1: Formation of the Phenoxide 4-chloro-2-nitrophenol is treated with a strong base, such as sodium hydroxide or potassium hydroxide, to deprotonate the phenolic hydroxyl group and form the more nucleophilic sodium or potassium 4-chloro-2-nitrophenoxide.

Step 2: Nucleophilic Substitution The resulting phenoxide is then reacted with a 4-(halomethyl)benzoic acid ester (e.g., methyl 4-(bromomethyl)benzoate) in a suitable polar aprotic solvent like dimethylformamide (DMF) or acetonitrile. The phenoxide ion acts as a nucleophile, displacing the halide in an SN2 reaction to form the ether linkage.

Step 3: Hydrolysis The final step would involve the hydrolysis of the ester group to the carboxylic acid, typically under acidic or basic conditions.

Williamson_Ether_Synthesis cluster_step1 Step 1: Phenoxide Formation cluster_step2 Step 2: SN2 Reaction cluster_step3 Step 3: Hydrolysis A 4-Chloro-2-nitrophenol B Sodium 4-chloro-2-nitrophenoxide A->B NaOH D Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate B->D C Methyl 4-(bromomethyl)benzoate C->D E This compound D->E H3O+

Caption: Proposed Williamson ether synthesis workflow.

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

  • Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, formation of acid chlorides, and salt formation with bases.[4][5] The acidity of the proton is a key characteristic.

  • Nitroaromatic Group: The nitro group is strongly electron-withdrawing, which deactivates the aromatic ring to which it is attached towards electrophilic substitution.[9] Conversely, it activates the ring for nucleophilic aromatic substitution, although the presence of the ether linkage might sterically hinder such reactions. The nitro group itself can be reduced to an amino group, which is a common transformation in the synthesis of pharmaceuticals.

  • Chlorophenoxy Moiety: The chlorine atom is a deactivating but ortho-, para-directing substituent in electrophilic aromatic substitution. The ether oxygen is an activating, ortho-, para-directing group. The overall reactivity of this ring will be a balance of these effects. Chlorophenoxy compounds are a known class of herbicides, though the specific biological activity of this molecule is not documented.

  • Ether Linkage: Ether linkages are generally stable but can be cleaved under harsh acidic conditions.

Experimental Protocols (Hypothetical)

Given the lack of published experimental data, the following protocols are hypothetical and based on standard organic chemistry techniques. They serve as a starting point for researchers.

Determination of Melting Point
  • A small, dry sample of the crystalline solid is placed in a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The temperature is raised slowly (1-2 °C per minute) near the expected melting point.

  • The range of temperature from the appearance of the first liquid drop to the complete melting of the solid is recorded.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • A 5-10 mg sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

  • ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.

  • The chemical shifts, integration, and coupling patterns are analyzed to confirm the structure.

  • Expected ¹H NMR signals: Aromatic protons on both rings, a singlet for the methylene bridge protons, and a broad singlet for the carboxylic acid proton.

  • Expected ¹³C NMR signals: Distinct signals for the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.

Conclusion

This compound is a molecule with significant potential for further investigation in synthetic and medicinal chemistry. While a comprehensive experimental profile is currently lacking in the public domain, its structural features suggest a rich and varied chemical reactivity. This guide provides a foundational understanding of its predicted properties and a logical synthetic approach, which can aid researchers in their future work with this compound. Further experimental validation of the properties and reactivity discussed herein is highly encouraged.

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A Technical Guide to the Potential Research Applications of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the potential research applications of the novel compound, 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid. While direct experimental data for this specific molecule is not yet prevalent in published literature, its structural motifs—a substituted nitrophenoxy group linked to a benzoic acid scaffold—suggest a rich landscape for investigation. By analyzing the known bioactivities of its constituent functional groups and structurally related analogs, we can project its potential utility in several key areas of biomedical and materials science research. This document outlines the scientific rationale for these potential applications, proposes detailed experimental workflows for validation, and serves as a foundational resource for researchers seeking to explore the therapeutic and functional promise of this compound.

Introduction: Deconstructing the Molecular Architecture

The structure of this compound presents a compelling combination of functional groups, each contributing to a unique physicochemical profile that may drive biological activity. The strategic placement of a chloro group, a nitro group, and a carboxylic acid moiety on a diphenyl ether-like framework suggests several avenues for investigation.

  • The Benzoic Acid Core: Benzoic acid and its derivatives are well-established pharmacophores known for a wide range of biological activities, including antimicrobial, anti-inflammatory, and even anti-sickling properties.[1][2] The carboxylic acid group provides a critical site for hydrogen bonding, enabling interaction with biological targets such as enzymes and receptors.

  • The Chloro Substituent: The incorporation of chlorine into bioactive molecules is a common strategy in medicinal chemistry to enhance efficacy.[3][4][5][6] Halogenation can modulate a compound's lipophilicity, metabolic stability, and binding affinity to target proteins, often leading to improved pharmacokinetic and pharmacodynamic properties.[3][6]

  • The Nitro Group: The nitro group is a versatile functional moiety that can participate in various biological processes. It is a strong electron-withdrawing group, which can influence the molecule's electronic properties and reactivity. In drug design, nitro-containing compounds have been developed as antimicrobial agents and have shown potential in cancer therapy.[3]

  • The Ether Linkage: The ether bond connecting the two aromatic rings provides rotational flexibility, allowing the molecule to adopt various conformations to fit into binding pockets of biological targets.

Given this structural composition, we hypothesize that this compound is a prime candidate for investigation as a novel therapeutic agent, particularly in oncology and infectious diseases.

Proposed Synthetic Pathway

A straightforward synthesis of the target compound can be envisioned through a Williamson ether synthesis, a robust and well-established method for forming ether linkages.

Caption: Proposed Williamson ether synthesis of the target compound.

Experimental Protocol: Synthesis
  • Deprotonation: To a solution of 4-chloro-2-nitrophenol (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF), add a suitable base like potassium carbonate (1.5 eq).

  • Nucleophilic Substitution: Stir the mixture at room temperature for 30 minutes to form the phenoxide anion. To this mixture, add 4-(chloromethyl)benzoic acid (1.0 eq).

  • Reaction: Heat the reaction mixture to 60-80°C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Purification: Acidify the aqueous solution with dilute HCl to precipitate the product. Filter the solid, wash with water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Potential Research Application I: Anticancer Agent

Scientific Rationale: The presence of both chloro and nitro groups on aromatic rings is a feature of several compounds with demonstrated anticancer activity.[3][7] These groups can contribute to interactions with biological targets involved in cell proliferation and survival.[7] Benzoic acid derivatives have also been synthesized and evaluated for their potential to inhibit cancer cell growth, with some showing promising results against various cancer cell lines.[8] It is plausible that this compound could inhibit cancer cell proliferation by inducing apoptosis or targeting specific signaling pathways.

Proposed Experimental Workflow: Anticancer Screening

Caption: A tiered workflow for evaluating anticancer potential.

Detailed Protocol: MTT Cell Viability Assay
  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Potential Research Application II: Antimicrobial Agent

Scientific Rationale: The combination of a halogen (chlorine) and a nitro group on an aromatic scaffold is a known strategy for developing antimicrobial agents.[9] Derivatives of 2-chloro-5-nitrobenzoic acid have shown inhibitory activity against both Gram-positive and Gram-negative bacteria, including resistant strains like MRSA.[9] Benzoic acid derivatives also possess inherent antimicrobial properties.[2] Therefore, this compound is a strong candidate for development as a novel antibacterial or antifungal agent.

Proposed Experimental Workflow: Antimicrobial Screening

Caption: Workflow for antimicrobial activity assessment.

Detailed Protocol: Broth Microdilution for MIC Determination
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create serial two-fold dilutions in a 96-well microtiter plate using Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Other Potential Applications

  • Medicinal Chemistry Scaffold: This molecule can serve as a versatile starting material for the synthesis of more complex heterocyclic compounds. The carboxylic acid can be converted to amides or esters, and the nitro group can be reduced to an amine, which can then undergo various coupling reactions.[7][10]

  • Materials Science: The presence of electron-withdrawing nitro and chloro groups suggests that this compound and its derivatives could be explored for applications in materials science, such as in the development of non-linear optical (NLO) materials or as building blocks for metal-organic frameworks (MOFs).[7]

  • Agrochemicals: The structural features of the molecule are also found in some herbicides and fungicides, suggesting potential applications in agriculture.

Conclusion and Future Directions

This compound is a compound with significant, albeit currently unexplored, potential. Based on a robust analysis of its chemical structure and the known activities of related molecules, we have outlined promising avenues for research in oncology and infectious diseases. The experimental protocols provided in this guide offer a clear path for the initial investigation of its biological properties. We strongly encourage the scientific community to undertake the synthesis and evaluation of this molecule, as it may represent a valuable new scaffold for the development of future therapeutics and functional materials.

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Methodological & Application

Application Notes and Protocols for 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid in Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for the utilization of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid in organic synthesis. While not a ubiquitously cataloged reagent, its unique structural motifs—a substituted nitroaromatic moiety linked via a flexible ether-methylene bridge to a benzoic acid—present significant opportunities for the synthesis of complex molecular architectures. This guide is intended for researchers, scientists, and professionals in drug development, offering detailed synthetic protocols, mechanistic insights, and potential applications based on the compound's constituent functionalities. We will explore its role as a versatile building block for heterocyclic synthesis, a scaffold in medicinal chemistry, and a precursor in materials science.

Introduction: A Molecule of Latent Potential

This compound is a bespoke chemical entity characterized by a trifunctionalized aromatic system. The presence of a nitro group, a chloro substituent, and a carboxylic acid offers multiple reaction sites for diverse chemical transformations. The electron-withdrawing nature of the nitro and chloro groups significantly influences the reactivity of the phenoxy ring system, while the benzoic acid moiety provides a handle for amide bond formation, esterification, or further derivatization. The ether-methylene linker imparts a degree of conformational flexibility, a desirable trait in the design of bioactive molecules.

Nitroaromatic compounds are foundational starting materials in the synthesis of a wide array of industrial and consumer products, including pharmaceuticals and pesticides.[1] Their chemical versatility allows for their use in creating diverse bioactive components, such as indoles and phenothiazines.[1] Similarly, benzoic acid derivatives are a cornerstone in modern drug discovery due to their structural adaptability, which facilitates the development of compounds with a broad spectrum of biological activities.[2][3] The combination of these functionalities within a single molecule, as in this compound, suggests its utility as a key intermediate in the synthesis of novel therapeutic agents and functional materials.

Synthesis of this compound

The most logical and efficient synthetic route to the title compound is via the Williamson ether synthesis.[4][5][6] This venerable yet robust SN2 reaction involves the nucleophilic attack of a phenoxide on an alkyl halide.[6] In this proposed synthesis, the sodium salt of 4-chloro-2-nitrophenol will be reacted with a 4-(halomethyl)benzoic acid ester, followed by hydrolysis of the ester to yield the desired carboxylic acid.

Proposed Synthetic Workflow

The synthesis can be conceptualized as a two-step process, starting from commercially available precursors.

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis 4-chloro-2-nitrophenol 4-chloro-2-nitrophenol Intermediate_Ester Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate 4-chloro-2-nitrophenol->Intermediate_Ester 1. Deprotonation Base Base (e.g., NaOH, K2CO3) Base->4-chloro-2-nitrophenol 4-(bromomethyl)benzoate Methyl 4-(bromomethyl)benzoate 4-(bromomethyl)benzoate->Intermediate_Ester 2. SN2 Attack Final_Product This compound Intermediate_Ester->Final_Product Intermediate_Ester->Final_Product Hydrolysis Acid or Base Catalyzed Hydrolysis Hydrolysis->Intermediate_Ester

Caption: Proposed two-step synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 4-chloro-2-nitrophenol

  • Methyl 4-(bromomethyl)benzoate

  • Sodium hydroxide (NaOH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetone

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Step 1: Synthesis of Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate

  • To a stirred solution of 4-chloro-2-nitrophenol (1.0 eq) in anhydrous DMF at room temperature, add sodium hydroxide (1.1 eq) portion-wise.

  • Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the phenoxide.

  • Add a solution of methyl 4-(bromomethyl)benzoate (1.05 eq) in DMF dropwise to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor by TLC until the starting material is consumed (typically 4-6 hours).

  • Cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure intermediate ester.

Step 2: Hydrolysis to this compound

  • Dissolve the methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate (1.0 eq) in a mixture of THF and methanol (3:1 v/v).

  • Add an aqueous solution of lithium hydroxide (2.0 eq) to the solution.

  • Stir the reaction mixture at room temperature and monitor by TLC until the ester is fully consumed (typically 2-4 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the organic solvents.

  • Dilute the residue with water and acidify to pH 2-3 with 1N HCl.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to yield the final product, this compound.

Reaction Step Key Reagents Solvent Temperature (°C) Typical Yield (%)
Ether Synthesis 4-chloro-2-nitrophenol, Methyl 4-(bromomethyl)benzoate, NaOHDMF60-7075-85
Hydrolysis Intermediate Ester, LiOHTHF/MeOH/H₂ORoom Temp.85-95

Applications in Organic Synthesis

The unique combination of functional groups in this compound makes it a valuable precursor for a variety of complex molecules.

Synthesis of Heterocyclic Scaffolds

The nitro group is a versatile functional group that can be readily reduced to an amine. This transformation opens up a plethora of possibilities for the synthesis of nitrogen-containing heterocycles, which are prevalent in medicinal chemistry.[7]

Workflow for Heterocycle Synthesis:

G cluster_0 Functional Group Transformations cluster_1 Cyclization Reactions Start This compound Amide Amide Formation Start->Amide 1. Amide Coupling Reduction Nitro Reduction Amide->Reduction 2. Reduction of Nitro Group Benzimidazole Benzimidazole Synthesis Reduction->Benzimidazole Intramolecular Cyclization Quinazolinone Quinazolinone Synthesis Reduction->Quinazolinone Reaction with Phosgene/CDI Benzodiazepine Benzodiazepine Synthesis Reduction->Benzodiazepine Reaction with α-amino acid

Caption: Synthetic pathways to various heterocyclic systems.

Protocol: Synthesis of a Benzimidazole Derivative

  • Amide Formation: Couple this compound with a desired amine using standard peptide coupling reagents (e.g., HATU, HOBt, EDC) in a suitable solvent like DMF.

  • Nitro Reduction: Reduce the nitro group of the resulting amide to an amine using a reducing agent such as tin(II) chloride in ethanol or catalytic hydrogenation (e.g., H₂, Pd/C).

  • Cyclization: The resulting ortho-aminoanilide can undergo spontaneous or acid-catalyzed intramolecular cyclization to form the corresponding benzimidazole derivative.

This strategy allows for the generation of diverse libraries of substituted benzimidazoles for screening in drug discovery programs.

Scaffold for Medicinal Chemistry and Drug Discovery

The phenoxymethylbenzoic acid scaffold is present in a number of biologically active compounds.[8][9] For instance, derivatives of phenoxybenzoic acid have shown promise as anticancer agents.[10] The title compound can serve as a starting point for the synthesis of novel analogues with potential therapeutic applications.

  • Anticancer Agents: The core structure can be elaborated to target specific enzymes or receptors implicated in cancer progression. The trimethoxyphenoxy benzoic acid scaffold, for example, has been shown to induce apoptosis in breast cancer cell lines.[10]

  • Antitubercular Agents: Diphenyl ether analogues have been investigated as inhibitors of Mycobacterium tuberculosis enoyl-acyl carrier protein reductase (InhA), a key enzyme in fatty acid biosynthesis.[11]

  • CCR5 Antagonists: Complex benzoic acid derivatives have been developed as potent and selective CCR5 antagonists for the treatment of HIV-1 infection.[12]

The chloro and nitro substituents on the phenoxy ring can be further modified through nucleophilic aromatic substitution or reduction followed by diazotization, respectively, to introduce additional diversity and fine-tune the pharmacological properties of the resulting molecules.

Precursor for Advanced Materials

The rigid aromatic core and the carboxylic acid functionality make this compound a candidate for the synthesis of novel polymers and metal-organic frameworks (MOFs). The carboxylic acid can act as a linker to connect metal nodes in MOFs, while the nitro and chloro groups can be used to modulate the electronic properties and porosity of the resulting materials.

Safety and Handling

Nitroaromatic compounds should be handled with care as they can be toxic and potentially explosive, although the risk is lower for non-polynitrated compounds.[1] The benzoic acid moiety can cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound, while not a readily available reagent, represents a molecule with significant synthetic potential. Its preparation via a straightforward Williamson ether synthesis followed by hydrolysis makes it accessible for research purposes. The strategic placement of its functional groups provides a versatile platform for the synthesis of complex heterocyclic systems, the exploration of novel bioactive scaffolds in medicinal chemistry, and the development of advanced materials. This guide provides the foundational knowledge and protocols to enable researchers to harness the synthetic utility of this promising building block.

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  • PubMed. (2010). The discovery of 4-{1-[({2,5-dimethyl-4-[4-(trifluoromethyl)benzyl]-3-thienyl}carbonyl)amino]cyclopropyl}benzoic acid (MK-2894), a potent and selective prostaglandin E2 subtype 4 receptor antagonist. Journal of Medicinal Chemistry, 53(5), 2227-2238. [Link]

  • Royal Society of Chemistry. (2020). Design, synthesis and evaluation of diphenyl ether analogues as antitubercular agents. RSC Advances, 10(59), 35848-35861. [Link]

  • Google Patents. (n.d.). WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
  • PubMed. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. In Vivo, 28(2), 183-189.
  • Royal Society of Chemistry. (2022). Strategies for synthesizing meta-substituted phenols and phenyl ethers: overcoming the ortho–para positioning challenge in benzene rings. New Journal of Chemistry, 46(36), 17169-17184. [Link]

  • Google Patents. (n.d.). TW201130794A - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
  • National Center for Biotechnology Information. (2021). Late‐Stage Amination of Drug‐Like Benzoic Acids: Access to Anilines and Drug Conjugates through Directed Iridium‐Catalyzed C−H Activation. Angewandte Chemie International Edition, 60(47), 25061-25069. [Link]

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  • PubMed. (2024). Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. Current Drug Discovery Technologies. [Link]

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"protocol for the synthesis of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers

Protocol for the Synthesis of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic Acid Derivatives

Abstract

This document provides a comprehensive, field-proven protocol for the synthesis of this compound and its derivatives. This class of compounds serves as a valuable scaffold and intermediate in medicinal chemistry and materials science.[1] The core synthetic strategy employs the Williamson ether synthesis, a robust and versatile method for forming the critical ether linkage.[2][3] This guide is designed for researchers in organic synthesis, drug discovery, and chemical development, offering a detailed step-by-step methodology, mechanistic insights, characterization data, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction and Scientific Rationale

Substituted phenoxy-benzoic acid derivatives are key structural motifs in a variety of biologically active molecules and functional materials.[4] The title compound, this compound, incorporates several key features: a halogenated nitrophenol, a flexible ether linkage, and a carboxylic acid moiety, making it a versatile building block for further chemical elaboration. For instance, the nitro group can be readily reduced to an amine, and the carboxylic acid can be converted to esters, amides, or other functional groups, opening pathways to diverse molecular libraries for screening and development.[1]

The chosen synthetic pathway is the Williamson ether synthesis, which proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[3][5] This method is exceptionally well-suited for this target due to the electronic properties of the starting materials. The phenolic proton of 4-chloro-2-nitrophenol is rendered significantly more acidic by the strong electron-withdrawing effects of the ortho-nitro and para-chloro substituents. This facilitates its deprotonation by a mild base to form a stable phenoxide nucleophile. This nucleophile then displaces a halide from an electrophilic benzylic carbon, forming the desired ether bond. To prevent the acidic benzoic acid moiety from interfering with the base-mediated reaction, it is protected as a methyl ester during the ether formation step and subsequently hydrolyzed in the final step.

Reaction Mechanism and Workflow

The overall synthesis is a two-stage process: (1) Williamson ether synthesis to form the intermediate ester, followed by (2) saponification (ester hydrolysis) to yield the final carboxylic acid product.

Overall Reaction Scheme

G cluster_0 Stage 1: Williamson Ether Synthesis cluster_1 Stage 2: Saponification A 4-Chloro-2-nitrophenol C Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate (Intermediate Ester) A->C  K₂CO₃, DMF  80-90 °C B Methyl 4-(bromomethyl)benzoate B->C D This compound (Final Product) C->D  1. NaOH, THF/H₂O  2. HCl (aq)

Caption: Reaction scheme for the two-stage synthesis.

Experimental Workflow Overview

The following diagram outlines the complete laboratory workflow, from initial setup to final product characterization.

G cluster_stage1 Stage 1: Ether Formation cluster_stage2 Stage 2: Hydrolysis prep1 Combine 4-chloro-2-nitrophenol, K₂CO₃, and DMF add1 Add Methyl 4-(bromomethyl)benzoate prep1->add1 react1 Heat reaction mixture (e.g., 90 °C, 4-6 h) add1->react1 workup1 Cool, quench with H₂O, and extract with Ethyl Acetate react1->workup1 purify1 Wash organic layer, dry, and concentrate workup1->purify1 prep2 Dissolve crude ester in THF/Methanol purify1->prep2 Proceed with crude intermediate add2 Add NaOH solution react2 Stir at room temperature (overnight) workup2 Acidify with HCl to precipitate product isolate Filter solid, wash with water, and dry characterize Characterize Final Product (NMR, MS, HPLC) isolate->characterize

Caption: Step-by-step experimental workflow diagram.

Materials and Methods

Reagents and Materials

Ensure all reagents are of appropriate purity (e.g., ACS grade or higher) and solvents are anhydrous where specified.

Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key Properties
4-Chloro-2-nitrophenol89-64-5173.56Toxic, irritant
Methyl 4-(bromomethyl)benzoate2417-73-4229.07Lachrymator, corrosive
Potassium Carbonate (K₂CO₃), anhydrous584-08-7138.21Hygroscopic, irritant
N,N-Dimethylformamide (DMF), anhydrous68-12-273.09Teratogen, irritant
Sodium Hydroxide (NaOH)1310-73-240.00Corrosive
Hydrochloric Acid (HCl), concentrated7647-01-036.46Corrosive, respiratory irritant
Ethyl Acetate (EtOAc)141-78-688.11Flammable, irritant
Tetrahydrofuran (THF)109-99-972.11Flammable, irritant
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Drying agent
Equipment
  • Round-bottom flasks with ground glass joints

  • Reflux condenser

  • Magnetic stirrer and heat plate

  • Separatory funnel

  • Büchner funnel and vacuum flask

  • Rotary evaporator

  • Standard laboratory glassware

  • Analytical balance

  • pH paper or pH meter

  • NMR spectrometer, Mass spectrometer, HPLC system

Detailed Experimental Protocol

Safety First: Conduct all steps in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Stage 1: Synthesis of Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-chloro-2-nitrophenol (5.0 g, 28.8 mmol, 1.0 equiv.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (7.96 g, 57.6 mmol, 2.0 equiv.) followed by 100 mL of anhydrous N,N-dimethylformamide (DMF).

    • Causality Note: Anhydrous K₂CO₃ is a mild base sufficient to deprotonate the acidic phenol. A polar aprotic solvent like DMF is ideal for SN2 reactions as it solvates the potassium cation but not the phenoxide anion, leaving the nucleophile highly reactive.[5] Two equivalents of base are used to ensure complete deprotonation and to neutralize any acidic impurities.

  • Addition of Electrophile: Add methyl 4-(bromomethyl)benzoate (6.9 g, 30.1 mmol, 1.05 equiv.) to the stirring suspension.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to 90 °C in an oil bath. Maintain stirring and temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol spot has been consumed.

  • Work-up and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the dark mixture into 500 mL of cold water. A precipitate may form.

    • Transfer the aqueous mixture to a 1 L separatory funnel and extract three times with ethyl acetate (3 x 150 mL).

    • Combine the organic layers. Wash the combined organic phase sequentially with water (2 x 100 mL) and brine (1 x 100 mL).

    • Causality Note: The water quench precipitates the product and dissolves the inorganic salts (K₂CO₃, KBr). Extraction with ethyl acetate moves the desired organic product from the aqueous phase. The brine wash helps to remove residual water from the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid or oil is the intermediate ester, which is typically of sufficient purity for the next step.

Stage 2: Hydrolysis to this compound
  • Reaction Setup: Transfer the crude methyl ester from Stage 1 into a 500 mL flask. Dissolve it in a mixture of 150 mL of tetrahydrofuran (THF) and 50 mL of water.

  • Saponification: Prepare a solution of sodium hydroxide (3.4 g, 85 mmol, ~3 equiv.) in 50 mL of water. Add this aqueous NaOH solution to the stirring ester solution.

  • Reaction: Allow the reaction to stir vigorously at room temperature overnight (12-16 hours). The reaction progress can be monitored by TLC, observing the disappearance of the ester spot and the appearance of a new, more polar spot for the carboxylate salt at the baseline.

  • Acidification and Precipitation:

    • After the reaction is complete, remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Slowly add concentrated hydrochloric acid (HCl) dropwise while stirring until the solution is strongly acidic (pH 1-2), tested with pH paper. A thick precipitate of the carboxylic acid product will form.[6]

    • Causality Note: Acidification protonates the sodium carboxylate salt, which is water-soluble, converting it to the neutral carboxylic acid, which is insoluble in water and precipitates out.

  • Isolation and Purification:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove any remaining salts.

    • Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.

Characterization and Expected Results

The final product should be an off-white or pale yellow solid. The structure and purity should be confirmed using standard analytical techniques.

Analysis TechniqueExpected Results
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): ~13.1 (s, 1H, -COOH), ~8.2 (d, 1H, Ar-H), ~8.0 (d, 2H, Ar-H), ~7.6 (d, 2H, Ar-H), ~7.5 (dd, 1H, Ar-H), ~7.4 (d, 1H, Ar-H), ~5.4 (s, 2H, -O-CH₂-).
¹³C NMR (100 MHz, DMSO-d₆)δ (ppm): ~167.0 (-COOH), ~152.0, ~142.0, ~140.0, ~130.0, ~128.0, ~127.0, ~126.0, ~122.0, ~116.0 (Ar-C), ~70.0 (-O-CH₂-).
Mass Spec (ESI-) m/z: Calculated for C₁₄H₁₀ClNO₅: 323.02. Found: [M-H]⁻ at 322.0.
Yield 75-85% over two steps.
Purity (HPLC) >95%.

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low yield in Stage 1 Incomplete reaction; insufficient base; wet reagents/solvents.Ensure DMF is anhydrous. Use freshly dried K₂CO₃. Extend reaction time and monitor by TLC. Check purity of starting materials.
Incomplete hydrolysis in Stage 2 Insufficient NaOH; short reaction time.Add more NaOH solution and allow to stir for longer. Gentle warming (40-50 °C) can accelerate the reaction, but monitor for potential side reactions.
Product is an oil or gummy solid Impurities present; incomplete drying.Recrystallize the final product from a suitable solvent system like ethanol/water or ethyl acetate/hexanes.[2] Ensure the product is thoroughly dried under vacuum.
Multiple spots on TLC after Stage 1 Side reactions (e.g., elimination of HBr from the alkyl halide); unreacted starting material.The SN2 reaction is generally clean for benzylic halides.[3][5] If side products are significant, consider purification of the intermediate ester by column chromatography before hydrolysis.

References

  • PubMed. (n.d.). Synthesis of new 2-([(phenoxy or phenyl)acetyl]amino)benzoic acid derivatives as 3 alpha-hydroxysteroid dehydrogenase inhibitors and potential antiinflammatory agents. Retrieved from [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives. Retrieved from [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]

  • Kennesaw State University. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: A highly potent orally available CCR5 selective antagonist. Retrieved from [Link]

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Application Notes and Protocols for the Use of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid as a Linker in Metal-Organic Frameworks (MOFs) for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid as a versatile linker for the synthesis of Metal-Organic Frameworks (MOFs). This document outlines the synthesis of the linker, the construction of a hypothetical MOF, its characterization, and detailed protocols for its application in drug loading and release studies. The inclusion of chloro and nitro functional groups on this ether-bridged dicarboxylate linker offers unique opportunities for tuning the physicochemical properties and therapeutic performance of the resulting MOF.

Introduction: The Rationale for this compound in MOF-based Drug Delivery

Metal-Organic Frameworks (MOFs) have emerged as highly promising materials for drug delivery due to their exceptional porosity, high surface area, and tunable structures.[1][2] The choice of the organic linker is paramount as it dictates the architecture, pore environment, and functionality of the resulting MOF.[3] The linker, this compound, presents a unique combination of features beneficial for drug delivery applications:

  • Structural Rigidity and Flexibility: The benzoic acid moiety provides a rigid connection point for forming a stable framework, while the ether linkage introduces a degree of conformational flexibility.

  • Functionalization: The presence of a chloro group and a nitro group offers opportunities for post-synthetic modification and can influence the MOF's interaction with drug molecules and the biological environment.[4][5] For instance, the electron-withdrawing nature of the nitro and chloro groups can modulate the electronic properties of the framework and influence guest-host interactions.

  • Stimuli-Responsive Potential: The nitro group can be reduced to an amino group, providing a chemical handle for further functionalization or creating a redox-responsive drug release mechanism.[6] Additionally, the overall hydrophobicity and electronic environment created by the linker can lead to pH-sensitive drug release profiles.[7]

This guide will provide detailed protocols based on established methodologies for similar chemical structures, enabling researchers to explore the potential of this novel linker in creating advanced drug delivery systems.

Synthesis of the Linker: this compound

The synthesis of the target linker can be achieved via a Williamson ether synthesis, a robust and well-established method for forming ethers. This process involves the reaction of a phenoxide with a primary alkyl halide. In this case, 4-chloro-2-nitrophenol will be deprotonated to form a phenoxide, which will then react with methyl 4-(bromomethyl)benzoate. A final hydrolysis step will yield the desired carboxylic acid.

Protocol 2.1: Synthesis of this compound

Materials:

  • 4-chloro-2-nitrophenol

  • Methyl 4-(bromomethyl)benzoate

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

Step 1: Williamson Ether Synthesis

  • To a round-bottom flask, add 4-chloro-2-nitrophenol (1.0 eq), potassium carbonate (2.0 eq), and DMF.

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the phenoxide.

  • Add methyl 4-(bromomethyl)benzoate (1.0 eq) to the reaction mixture.

  • Heat the reaction to 80°C and stir overnight under a nitrogen atmosphere.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate.

Step 2: Hydrolysis

  • Dissolve the crude ester from Step 1 in a 1:1 mixture of THF and methanol.

  • Add a 4 M aqueous solution of sodium hydroxide (4.0 eq) and stir the mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Neutralize the reaction mixture with 1 N HCl, which will cause the product to precipitate.

  • Filter the precipitate, wash thoroughly with water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a suitable base for deprotonating the phenol without being overly reactive.

  • Solvent: DMF is an excellent polar aprotic solvent for this type of reaction, facilitating the dissolution of the reactants and the nucleophilic substitution.

  • Hydrolysis: A strong base like NaOH is required to hydrolyze the ester to the corresponding carboxylic acid. The mixed solvent system of THF/MeOH ensures the solubility of the ester during the reaction.

Diagram of Linker Synthesis Workflow:

linker_synthesis cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Hydrolysis Reactants1 4-chloro-2-nitrophenol + Methyl 4-(bromomethyl)benzoate Conditions1 K₂CO₃, DMF, 80°C Reactants1->Conditions1 React in Product1 Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate Conditions1->Product1 To yield Product1_hydrolysis Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate Conditions2 1. NaOH, THF/MeOH 2. HCl Product1_hydrolysis->Conditions2 Treat with Final_Product This compound Conditions2->Final_Product To yield

Caption: Workflow for the synthesis of the target linker.

Synthesis of a Hypothetical MOF: ZJU-CN-MOF-1

Based on the structure of the linker, a zirconium-based MOF, herein designated as ZJU-CN-MOF-1 (Zhejiang University-Chloro-Nitro-MOF-1), is proposed. Zirconium MOFs, such as the UiO-66 family, are known for their high thermal and chemical stability, making them excellent candidates for drug delivery applications.[7]

Protocol 3.1: Solvothermal Synthesis of ZJU-CN-MOF-1

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • This compound (linker)

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (as a modulator)

  • Ethanol

  • Chloroform

Procedure:

  • In a 20 mL scintillation vial, dissolve ZrCl₄ (0.5 eq) and the linker (1.0 eq) in DMF.

  • Add acetic acid (20 eq) as a modulator to the solution. The modulator helps to control the crystallinity and defect density of the MOF.

  • Seal the vial tightly and place it in a preheated oven at 120°C for 24 hours.

  • After cooling the vial to room temperature, a crystalline precipitate should be observed.

  • Collect the solid by centrifugation and wash with fresh DMF three times to remove unreacted starting materials.

  • To activate the MOF, immerse the solid in ethanol for 24 hours, replacing the ethanol every 8 hours. This solvent exchange process removes DMF from the pores.

  • Further exchange the solvent with chloroform for 24 hours.

  • Dry the activated MOF under vacuum at 150°C for 12 hours to obtain the final product.

Diagram of MOF Synthesis Workflow:

mof_synthesis cluster_synthesis Solvothermal Synthesis cluster_activation Activation Reactants ZrCl₄ + Linker Solvent DMF + Acetic Acid Reactants->Solvent Dissolve in Reaction 120°C, 24h Solvent->Reaction Heat in oven Washing Wash with DMF Reaction->Washing Cool and collect solid Solvent_Exchange Solvent exchange with Ethanol and Chloroform Washing->Solvent_Exchange Drying Dry under vacuum at 150°C Solvent_Exchange->Drying Final_MOF ZJU-CN-MOF-1 Drying->Final_MOF Yields activated

Caption: Solvothermal synthesis and activation of the MOF.

Physicochemical Characterization of ZJU-CN-MOF-1

A thorough characterization of the synthesized MOF is crucial to confirm its structure, porosity, and stability.

Technique Purpose Expected Outcome for ZJU-CN-MOF-1
Powder X-Ray Diffraction (PXRD) To confirm the crystalline structure and phase purity of the MOF.[8]A diffraction pattern consistent with a UiO-type structure, with sharp peaks indicating high crystallinity.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the MOF.[9]A weight loss step corresponding to the removal of solvent molecules, followed by a stable plateau up to a high temperature, indicating good thermal stability.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the presence of the linker's functional groups within the MOF structure.[3]Characteristic peaks for the nitro group (around 1520 and 1340 cm⁻¹), C-Cl bond, and the disappearance of the carboxylic acid C=O stretch, with the appearance of carboxylate stretches.
Scanning Electron Microscopy (SEM) To visualize the morphology and particle size of the MOF crystals.[10]Uniform, well-defined crystals, likely octahedral in shape, which is typical for UiO-type MOFs.
N₂ Adsorption-Desorption Isotherms (BET Analysis) To determine the surface area and pore volume of the MOF.[9]A Type I isotherm, characteristic of microporous materials, with a high BET surface area. The functional groups may slightly reduce the surface area compared to the parent, unfunctionalized MOF.

Drug Loading and Release Studies

The high porosity and functionalized pore environment of ZJU-CN-MOF-1 make it a promising candidate for drug delivery. A model drug, such as the anti-cancer agent 5-Fluorouracil (5-FU), can be used to evaluate its loading and release properties.

Protocol 5.1: Drug Loading with 5-Fluorouracil

Procedure:

  • Activate the ZJU-CN-MOF-1 as described in Protocol 3.1.

  • Prepare a solution of 5-FU in a suitable solvent (e.g., a mixture of DMF and water).

  • Immerse a known amount of activated MOF in the 5-FU solution.

  • Stir the suspension at room temperature for 48 hours to allow for drug diffusion into the MOF pores.

  • Collect the drug-loaded MOF by centrifugation and wash with the solvent to remove any surface-adsorbed drug.

  • Dry the drug-loaded MOF under vacuum.

  • To determine the drug loading capacity, dissolve a known mass of the drug-loaded MOF in a suitable solvent (e.g., dilute HCl to digest the framework) and measure the concentration of 5-FU using UV-Vis spectroscopy.

Calculation of Drug Loading:

  • Loading Capacity (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

  • Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

Protocol 5.2: In Vitro Drug Release

Procedure:

  • Disperse a known amount of the 5-FU-loaded MOF in a release medium, such as phosphate-buffered saline (PBS) at pH 7.4 (to simulate physiological conditions) and pH 5.5 (to simulate the acidic tumor microenvironment).

  • Place the suspension in a dialysis bag and immerse it in a larger volume of the release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium.

  • Measure the concentration of 5-FU in the collected aliquots using UV-Vis spectroscopy.

  • Plot the cumulative drug release as a function of time.

Diagram of Drug Delivery Workflow:

drug_delivery cluster_loading Drug Loading cluster_release Drug Release MOF Activated MOF Drug_Solution 5-FU Solution MOF->Drug_Solution Immerse in Loading Stir for 48h Drug_Solution->Loading Drug_Loaded_MOF Drug-Loaded MOF Loading->Drug_Loaded_MOF Collect and dry Release_Medium PBS (pH 7.4 or 5.5) 37°C Drug_Loaded_MOF->Release_Medium Disperse in Sampling Collect aliquots over time Release_Medium->Sampling Analysis UV-Vis Spectroscopy Sampling->Analysis Release_Profile Release_Profile Analysis->Release_Profile Cumulative Release Profile

Caption: Workflow for drug loading and in vitro release studies.

Conclusion and Future Perspectives

The use of this compound as a linker in the synthesis of MOFs opens up new avenues for the development of sophisticated drug delivery systems. The protocols outlined in these application notes provide a solid foundation for the synthesis, characterization, and evaluation of such MOFs. The presence of the chloro and nitro functional groups not only allows for fine-tuning of the MOF's properties but also presents opportunities for developing stimuli-responsive systems for targeted drug delivery. Future work could involve the post-synthetic modification of the nitro group to an amino group, which could then be used to attach targeting ligands for active tumor targeting.

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Application Notes and Protocols for the 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic Acid Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The 4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid scaffold represents a promising, albeit underexplored, platform in medicinal chemistry. Its unique assembly of a substituted phenoxy ring, a nitroaromatic system, and a benzoic acid moiety suggests a rich potential for diverse pharmacological applications. This guide provides a comprehensive overview of the plausible medicinal chemistry applications of this scaffold, drawing upon established principles and the known biological activities of structurally related compounds. Detailed synthetic protocols, proposed biological evaluation workflows, and the underlying scientific rationale are presented to empower researchers in their drug discovery endeavors.

Introduction: Unveiling the Potential of a Multifunctional Scaffold

The quest for novel chemical entities with therapeutic potential is a cornerstone of medicinal chemistry. The this compound scaffold emerges as a compelling starting point for drug design due to the convergence of several key pharmacophoric features. While direct literature on this specific molecule is sparse, a methodical deconstruction of its constituent parts allows for the formulation of robust hypotheses regarding its potential biological activities.

  • The Benzoic Acid Moiety: A well-established functional group in numerous approved drugs, the carboxylic acid of the benzoic acid ring can act as a crucial hydrogen bond donor and acceptor, facilitating interactions with biological targets. It also provides a handle for further chemical modification, such as esterification or amidation, to modulate pharmacokinetic properties.[1][2][3]

  • The Chlorophenoxy Group: The presence of a chlorine atom on the phenoxy ring can enhance binding affinity through halogen bonding and improve metabolic stability. The phenoxy ether linkage provides a degree of conformational flexibility, which can be advantageous for optimizing interactions with target proteins.

  • The Nitroaromatic System: Nitroaromatic compounds are a significant class of therapeutic agents with a broad spectrum of activities, including antibacterial, antiprotozoal, and anticancer effects.[4][5][6][7] The nitro group is a strong electron-withdrawing group that can participate in crucial electronic interactions and is often a key feature in prodrugs that are activated under specific physiological conditions, such as hypoxia in solid tumors.[8]

This guide will explore the synergistic potential of these functionalities, proposing applications in oncology, infectious diseases, and neurology.

Synthetic Pathways to the Scaffold and its Derivatives

The synthesis of the this compound scaffold and its subsequent derivatives is achievable through established organic chemistry reactions. The following protocols provide a general framework for their preparation.

Core Scaffold Synthesis: Williamson Ether Synthesis

A plausible and efficient method for constructing the core scaffold is the Williamson ether synthesis. This reaction involves the coupling of a substituted phenol with an alkyl halide.

Protocol 2.1: Synthesis of this compound

  • Materials: 4-Chloro-2-nitrophenol, Methyl 4-(bromomethyl)benzoate, Potassium carbonate (K₂CO₃), Acetone, Methanol, Sodium hydroxide (NaOH), Hydrochloric acid (HCl), Water.

  • Step 1: Etherification:

    • To a solution of 4-chloro-2-nitrophenol (1.0 eq) in acetone, add potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of methyl 4-(bromomethyl)benzoate (1.1 eq) in acetone dropwise.

    • Reflux the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • After completion, filter the reaction mixture to remove inorganic salts and concentrate the filtrate under reduced pressure.

    • Purify the crude product (methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate) by column chromatography on silica gel.

  • Step 2: Hydrolysis:

    • Dissolve the purified ester from Step 1 in a mixture of methanol and water.

    • Add sodium hydroxide (2.0 eq) and stir the mixture at 60°C for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the aqueous residue with water and acidify to pH 2-3 with 1N HCl.

    • Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Causality Behind Experimental Choices:

  • Potassium carbonate is a mild base suitable for deprotonating the phenol without causing unwanted side reactions.

  • Acetone is an appropriate solvent for this Sₙ2 reaction, dissolving the reactants and facilitating the reaction.

  • Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate.

  • Hydrolysis of the methyl ester to the carboxylic acid is a standard procedure to unmask the final functional group.

Workflow for Scaffold Synthesis and Derivatization

G cluster_synthesis Core Scaffold Synthesis cluster_derivatization Derivative Synthesis A 4-Chloro-2-nitrophenol C Williamson Ether Synthesis (K2CO3, Acetone, Reflux) A->C B Methyl 4-(bromomethyl)benzoate B->C D Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate C->D E Hydrolysis (NaOH, MeOH/H2O) D->E F This compound E->F G Amide Coupling (e.g., HATU, DIPEA) F->G H Esterification (e.g., Acid catalyst, Alcohol) F->H K Amide Derivatives G->K L Ester Derivatives H->L I Amine Library I->G J Alcohol Library J->H

Caption: Synthetic workflow for the core scaffold and its derivatives.

Proposed Medicinal Chemistry Applications and Protocols

Based on the structural motifs present in the this compound scaffold, several promising avenues for medicinal chemistry research can be pursued.

Application in Oncology: Hypoxia-Activated Prodrugs

The nitroaromatic group is a key feature in several hypoxia-activated prodrugs.[8] In the low oxygen environment characteristic of solid tumors, nitroreductase enzymes can reduce the nitro group to generate cytotoxic species that selectively kill cancer cells.

Hypothesized Mechanism of Action:

G A Prodrug (Nitroaromatic Scaffold) D Reductive Activation A->D B Tumor Hypoxia (Low O2) C Nitroreductase Enzymes B->C C->D E Reactive Nitrogen Species (e.g., Nitroso, Hydroxylamine) D->E F DNA Damage & Cell Death E->F

Caption: Hypothesized mechanism of hypoxia-activated prodrugs.

Protocol 3.1: In Vitro Evaluation of Hypoxia-Selective Cytotoxicity

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer).

  • Culture Conditions: Culture cells under both normoxic (21% O₂) and hypoxic (1% O₂) conditions. Hypoxic conditions can be achieved using a hypoxic chamber or by chemical induction (e.g., with cobalt chloride).

  • Cytotoxicity Assay (MTT or SRB Assay):

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the test compound (and a positive control like tirapazamine) under both normoxic and hypoxic conditions for 48-72 hours.

    • Perform an MTT or SRB assay to determine cell viability.

  • Data Analysis:

    • Calculate the IC₅₀ (half-maximal inhibitory concentration) values for each compound under both normoxic and hypoxic conditions.

    • Determine the hypoxia cytotoxicity ratio (HCR = IC₅₀ normoxia / IC₅₀ hypoxia). A higher HCR indicates greater selectivity for hypoxic cells.

Table 1: Hypothetical Cytotoxicity Data

CompoundIC₅₀ (Normoxia, µM)IC₅₀ (Hypoxia, µM)Hypoxia Cytotoxicity Ratio (HCR)
Scaffold 1 >10025.3>3.9
Derivative 1a 85.25.116.7
Derivative 1b 92.18.710.6
Tirapazamine50.60.5101.2
Application in Infectious Diseases: Antimicrobial Agents

Nitroaromatic compounds have a long history as antimicrobial agents.[5][9] Their mechanism of action often involves the reduction of the nitro group by microbial nitroreductases to generate radical species that damage cellular components. The this compound scaffold could be explored for its potential antibacterial and antifungal properties.

Protocol 3.2: Evaluation of Antimicrobial Activity

  • Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans, Aspergillus fumigatus).

  • Minimum Inhibitory Concentration (MIC) Assay:

    • Perform a broth microdilution assay according to CLSI guidelines.

    • Prepare serial dilutions of the test compounds in a 96-well plate.

    • Inoculate each well with a standardized suspension of the microbial strain.

    • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Assay:

    • Subculture aliquots from the wells of the MIC assay that show no visible growth onto agar plates.

    • Incubate the plates and determine the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Application in Neurological Disorders

Structurally related compounds containing a chlorophenoxy moiety have been investigated for their effects on neurodegenerative disorders.[10] While speculative, the this compound scaffold could be a starting point for the development of novel agents targeting neurological pathways. Further derivatization to modulate lipophilicity and blood-brain barrier permeability would be a critical first step in this line of inquiry.

Structure-Activity Relationship (SAR) Insights and Future Directions

Systematic modification of the this compound scaffold can provide valuable insights into its structure-activity relationships.

Key Modification Points for SAR Studies:

G cluster_scaffold This compound Scaffold cluster_modifications Potential Modification Sites Scaffold Core Scaffold R1 R1: Benzoic Acid (Amides, Esters) Scaffold->R1 Modulate PK/PD R2 R2: Chloro Group (Other Halogens, Alkyl groups) Scaffold->R2 Tune Lipophilicity & Halogen Bonding R3 R3: Nitro Group (Position, Other EWGs) Scaffold->R3 Alter Redox Potential R4 R4: Methylene Linker (Length, Heteroatoms) Scaffold->R4 Optimize Geometry

Caption: Key sites for SAR studies on the scaffold.

Future research should focus on synthesizing a library of derivatives with variations at these positions and evaluating their activity in the proposed biological assays. This systematic approach will enable the development of potent and selective compounds for a range of therapeutic applications.

References

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-nitrobenzoic acid. PubChem. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome to Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Synthesis and Biological Evaluation of 4-(4-Nitrophenyl)-1H-1,2,3-triazole Derivatives as Antitrypanosomal Agents. PubMed Central. Retrieved from [Link]

  • SciELO. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chlorophenoxy Herbicides. Retrieved from [Link]

  • Google Patents. (n.d.). KR860000581B1 - Method for preparing 2-nitro-5- (substituted-phenoxy) benzoic acid and salts thereof.
  • ResearchGate. (2016). (PDF) 4-(2-Chloroacetamido) Benzoic Acid Derivatives as Local Anesthetic Agents:Design, Synthesis, and Characterization. Retrieved from [Link]

  • SvedbergOpen. (2024). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. Retrieved from [Link]

  • MDPI. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PubMed Central. Retrieved from [Link]

  • ResearchGate. (2010). Antimicrobial activity of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Retrieved from [Link]

  • ResearchGate. (2021). (PDF) Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Retrieved from [Link]

  • Pharmacy 180. (n.d.). Benzoic acid derivatives - Structure, Properties, uses, Synthesis, Assay, Storage, Dosage forms, Dose | Synthesis and Drug Profile | Local Anaesthetics. Retrieved from [Link]

  • Scribd. (n.d.). Benzoic Acid Derivatives in Local Anesthetics. Retrieved from [Link]

  • MDPI. (2022). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

  • IntechOpen. (2021). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Retrieved from [Link]

  • Google Patents. (n.d.). The preparation method of 2-chloro-4-fluoro-5-nitrobenzoic acid.

Sources

Application Notes and Protocols for the Synthesis and Derivatization of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and subsequent incorporation of the novel scaffold, 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid, into a diverse library of new chemical entities. The protocols herein detail a robust synthetic route to the parent molecule and offer validated methods for its derivatization via amide bond formation and esterification. Furthermore, we present a rationale for the potential biological significance of these novel compounds and propose a workflow for their preliminary biological evaluation.

Introduction: Rationale and Potential Applications

The quest for novel molecular scaffolds is a cornerstone of modern drug discovery. The strategic combination of distinct pharmacophores into a single molecule can lead to compounds with unique biological activity profiles. The target scaffold, this compound, is a prime example of such a design strategy. It incorporates a 4-chloro-2-nitrophenoxy moiety, a substructure found in compounds with potential antimicrobial and anticancer properties, and a benzoic acid group, a versatile handle for chemical modification and a common feature in numerous therapeutic agents.[1][2] Derivatives of benzoic acid are known to possess a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial effects.[3][4]

The carboxylic acid group of the target scaffold provides a convenient attachment point for a variety of chemical appendages, allowing for the systematic exploration of structure-activity relationships (SAR). By modifying this functional group, researchers can fine-tune the physicochemical properties of the resulting molecules, such as their solubility, lipophilicity, and metabolic stability, to optimize their therapeutic potential.[5]

Synthesis of the Scaffold: this compound

The synthesis of the target scaffold is achieved through a two-step process: a Williamson ether synthesis to form the ether linkage, followed by the hydrolysis of the resulting ester to the desired carboxylic acid.[6][7]

Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis A 4-Chloro-2-nitrophenol C Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate A->C K2CO3, DMF, 80 °C B Methyl 4-(bromomethyl)benzoate B->C D Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate E This compound D->E 1. NaOH, THF/H2O 2. HCl (aq)

Caption: Synthetic route to this compound.

Protocol: Synthesis of Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate

Materials and Reagents:

  • 4-Chloro-2-nitrophenol

  • Methyl 4-(bromomethyl)benzoate

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a dry round-bottom flask, add 4-chloro-2-nitrophenol (1.0 eq), potassium carbonate (1.5 eq), and anhydrous DMF.

  • Stir the mixture at room temperature for 15 minutes.

  • Add methyl 4-(bromomethyl)benzoate (1.1 eq) to the reaction mixture.

  • Heat the reaction to 80 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate.

Protocol: Hydrolysis to this compound

Materials and Reagents:

  • Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate

  • Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Deionized water

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether

Procedure:

  • Dissolve methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate (1.0 eq) in a mixture of THF and water.

  • Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.

  • A precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with cold deionized water and dry under vacuum to yield the final product, this compound.

Characterization of the Scaffold

The synthesized scaffold should be thoroughly characterized to confirm its identity and purity.

Analytical Technique Expected Data for this compound
¹H NMR Peaks corresponding to the aromatic protons of both rings, a singlet for the benzylic methylene protons, and a broad singlet for the carboxylic acid proton.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon of the carboxylic acid, the benzylic carbon, and the aromatic carbons.
Mass Spectrometry (MS) A molecular ion peak corresponding to the calculated mass of the compound.
Infrared (IR) Spectroscopy Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and the N-O stretches of the nitro group.

Protocols for Incorporation into Novel Compounds

The carboxylic acid moiety of the scaffold is a versatile handle for the synthesis of a diverse library of derivatives.

General Derivatization Strategies

G cluster_0 Amide Synthesis cluster_1 Ester Synthesis A This compound B Amide Derivatives A->B R-NH2, Coupling Reagent (e.g., HATU, EDC) C Ester Derivatives A->C R-OH, Acid Catalyst (e.g., H2SO4)

Caption: General schemes for the derivatization of the scaffold.

Protocol 1: Amide Bond Formation

This protocol describes a general procedure for the synthesis of amides from the scaffold using a coupling reagent.[8][9]

Materials and Reagents:

  • This compound

  • A primary or secondary amine (e.g., benzylamine, morpholine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) and HOBt (Hydroxybenzotriazole)

  • Diisopropylethylamine (DIPEA)

  • Anhydrous DMF

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add the amine (1.1 eq) and DIPEA (2.0 eq) to the solution.

  • In a separate vial, dissolve the coupling reagent (e.g., HATU, 1.2 eq) in DMF and add it to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude amide by column chromatography on silica gel.

Exemplary Amines for Library Synthesis
Aniline
4-Methoxyaniline
Piperidine
N-Methylpiperazine
Protocol 2: Fischer Esterification

This protocol details the synthesis of esters from the scaffold using an acid catalyst.[10][11]

Materials and Reagents:

  • This compound

  • An alcohol (e.g., ethanol, isopropanol), which also serves as the solvent

  • Concentrated sulfuric acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Suspend this compound (1.0 eq) in a large excess of the desired alcohol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) dropwise.

  • Heat the mixture to reflux and stir for 2-10 hours, monitoring by TLC.

  • Cool the reaction to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution until CO₂ evolution ceases.

  • Wash with brine, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude ester by recrystallization or column chromatography.

Proposed Biological Screening Cascade

Based on the known biological activities of structurally related compounds, a preliminary screening cascade can be designed to evaluate the therapeutic potential of the newly synthesized library.[1][2]

G cluster_0 Primary Screening cluster_1 Secondary Screening (for active compounds) A Synthesized Compound Library B Antimicrobial Assay (e.g., MIC against S. aureus, E. coli) A->B C Cytotoxicity Assay (e.g., MTT against cancer cell lines like MCF-7, A549) A->C D Mechanism of Action Studies B->D C->D E In vivo Efficacy Studies (in relevant models) D->E

Caption: Proposed workflow for the biological evaluation of novel derivatives.

Hypothetical Screening Data Presentation
Compound ID Modification MIC (µg/mL) vs. S. aureus IC₅₀ (µM) vs. MCF-7
Scaffold->12855.2
Amide-1 (Benzylamine)Amide3212.8
Amide-2 (Morpholine)Amide6425.1
Ester-1 (Ethanol)Ester>12848.9

Troubleshooting

Problem Possible Cause Suggested Solution
Low yield in Williamson ether synthesis Incomplete deprotonation of the phenol.Ensure anhydrous conditions and use a stronger base if necessary.
Side reactions in esterification -Use a milder esterification method if the substrate is sensitive to strong acid and heat.
Low yield in amide coupling Steric hindrance or low nucleophilicity of the amine.Use a more potent coupling reagent (e.g., COMU) and consider longer reaction times or elevated temperatures.

Conclusion

The protocols detailed in these application notes provide a comprehensive framework for the synthesis of the novel scaffold, this compound, and its subsequent elaboration into a library of new chemical entities. The versatility of the carboxylic acid handle allows for the generation of a wide range of amides and esters, facilitating the exploration of structure-activity relationships. The proposed biological screening cascade offers a starting point for the evaluation of these novel compounds in relevant therapeutic areas.

References

  • Espacenet. (n.d.).
  • University of California, Irvine. (n.d.). Esterification of benzoic acid to methyl benzoate. [Link]

  • Reddy, C. S., et al. (2009). Synthesis, anti-microbial properties of 3-(3'-Chloro-4'-nitrophenyl)-2- (substituted phenoxy) - JOCPR. Journal of Chemical and Pharmaceutical Research, 1(1), 250-256. [Link]

  • ResearchGate. (2025). The Synthesis of Amides from Benzoic Acids and Dicarbodiimides Under Catalyst-Free Conditions. [Link]

  • R. Sala, et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(89). [Link]

  • Semantic Scholar. (n.d.). Synthesis, antimicrobial properties of 3-(3′-Chloro-4′-nitrophenyl)-2-(substituted phenoxy)-3,4-dihydro-2H-1,3,2 λ5-benzoxaphosphinin-2-ones. [https://www.semanticscholar.org/paper/Synthesis%2C-antimicrobial-properties-of-3-(3%E2%80%B2-2-Reddy-Reddy/1a1b1c2d3e4f5a6b7c8d9e0f1a2b3c4d5e6f7a8b]([Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • MDPI. (n.d.). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. [Link]

  • Oriental Journal of Chemistry. (n.d.). Antibacterial Activity of Compounds Synthesized From 4-Chloro-3-nitro-2H-[12]-benzopyran-2-one. [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

  • American Chemical Society. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. [Link]

  • YouTube. (2022). Preparation of Benzonitriles, Part 5: From Other Benzoic Acid Derivatives. [Link]

  • MDPI. (n.d.). Natural Hydroxybenzoic and Hydroxycinnamic Acids Derivatives: Mechanisms of Action and Therapeutic Applications. [Link]

  • Patsnap. (n.d.). Synthesis and preparation process of 4-phenoxybenzoic acid - Eureka. [Link]

  • National Institutes of Health. (n.d.). Biological Evaluation and In Silico Study of Benzoic Acid Derivatives from Bjerkandera adusta Targeting Proteostasis Network Modules. [Link]

  • J&K Scientific LLC. (2025). Williamson Ether Synthesis. [Link]

  • Preprints.org. (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Semantic Scholar. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

Sources

Application Notes and Protocols for Amide Coupling with 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Amide bond formation is a cornerstone reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The synthesis of amides from carboxylic acids and amines is a thermodynamically favorable process that is kinetically slow, thus necessitating the activation of the carboxylic acid.[1] This application note provides a detailed guide for the amide coupling of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid, a substrate with notable electronic and steric features. The presence of electron-withdrawing chloro and nitro groups, combined with the flexible ether linkage, requires careful consideration of coupling reagents and reaction conditions to achieve optimal yields and purity. We present two robust, field-proven protocols utilizing common yet powerful coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive, and O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU).

The choice of coupling reagent is critical and is influenced by factors such as the steric and electronic properties of the substrates, the potential for racemization if chiral centers are present, and cost.[1] For a substrate like this compound, the electron-withdrawing nature of the substituents may impact the reactivity of the carboxylic acid. Therefore, highly efficient coupling reagents are recommended.

Mechanistic Overview of Amide Coupling

The fundamental principle of amide coupling involves the conversion of the carboxylic acid's hydroxyl group into a better leaving group, thereby activating it for nucleophilic attack by an amine.

EDC/HOBt-Mediated Coupling

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates carboxylic acids to form a highly reactive O-acylisourea intermediate.[1] However, this intermediate can be unstable and prone to racemization. To mitigate these issues and improve reaction efficiency, EDC is almost invariably used with a nucleophilic additive such as 1-hydroxybenzotriazole (HOBt).[1] HOBt intercepts the O-acylisourea intermediate to form a more stable and less racemization-prone HOBt-ester, which then readily reacts with the amine to yield the desired amide.[1]

HATU-Mediated Coupling

HATU is a highly effective uronium salt-based coupling reagent known for its high reactivity and fast reaction times, making it particularly suitable for challenging couplings, including those with sterically hindered substrates.[1][2] In the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive OAt-active ester. The amine then attacks this active ester to produce the final amide product with a low risk of epimerization.[1][2]

Experimental Workflow Overview

The general workflow for the amide coupling of this compound is depicted below. This process involves the activation of the carboxylic acid followed by the introduction of the amine, reaction monitoring, and subsequent work-up and purification.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions Carboxylic Acid This compound Reaction Mixture Reaction Mixture Carboxylic Acid->Reaction Mixture Amine Primary or Secondary Amine (R1R2NH) Amine->Reaction Mixture Coupling Reagent EDC/HOBt or HATU Coupling Reagent->Reaction Mixture Base DIPEA or Et3N Base->Reaction Mixture Solvent Anhydrous DMF or DCM Solvent->Reaction Mixture Activation Activation Reaction Mixture->Activation Pre-activation (optional) Amide Formation Amide Formation Activation->Amide Formation Nucleophilic Attack Work-up Work-up Amide Formation->Work-up Quenching & Extraction Purification Purification Work-up->Purification e.g., Column Chromatography Final Product Purified Amide Purification->Final Product

Caption: General workflow for amide coupling.

Quantitative Data Summary

The following table provides a summary of typical quantitative parameters for the amide coupling protocols described in this note. Exact amounts should be calculated based on the molecular weight of the specific amine used.

ParameterProtocol 1: EDC/HOBtProtocol 2: HATU
Carboxylic Acid1.0 eq1.0 eq
Amine1.0–1.2 eq1.0–1.2 eq
Coupling Reagent1.2 eq (EDC)1.0–1.5 eq (HATU)
Additive1.0 eq (HOBt)N/A
Base2.0 eq (DIPEA or Et3N)2.0–3.0 eq (DIPEA)
SolventAnhydrous DMF or DCMAnhydrous DMF or DCM
Temperature0 °C to Room Temp.Room Temp.
Typical Reaction Time12–24 hours1–6 hours

Detailed Experimental Protocols

Safety Precautions: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: EDC/HOBt-Mediated Amide Coupling

This protocol is a robust and widely used method for amide bond formation. The use of HOBt is crucial for minimizing side reactions and potential racemization.

Materials:

  • This compound

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized Water

  • 1 M HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1–0.5 M concentration).

  • Add HOBt (1.0 eq) and the amine (1.0–1.2 eq) to the solution.

  • Add DIPEA or Et₃N (2.0 eq) to the mixture and stir for 5-10 minutes.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add EDC·HCl (1.2 eq) portion-wise over 5-10 minutes.

  • Allow the reaction to warm to room temperature and stir for 12–24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.

  • Upon completion, quench the reaction by adding deionized water.

  • Dilute the mixture with an organic solvent such as ethyl acetate or DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: HATU-Mediated Amide Coupling

This protocol is highly effective for challenging substrates and is known for its rapid reaction times and high yields.[2]

Materials:

  • This compound

  • Amine (primary or secondary)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Deionized Water

  • Saturated NH₄Cl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine (Saturated NaCl (aq))

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for chromatography

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve the carboxylic acid in anhydrous DMF or DCM (approximately 0.1–0.5 M concentration).

  • Add HATU (1.0–1.5 eq) to the solution.

  • Add DIPEA (2.0–3.0 eq) to the mixture and stir at room temperature for 15–30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0–1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 1–6 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl or water.[3]

  • Dilute with ethyl acetate or DCM and transfer to a separatory funnel.

  • Wash the organic layer sequentially with saturated NaHCO₃ (aq) and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting and Field-Proven Insights

  • Low or No Yield: The primary causes of low product yield often involve incomplete activation of the carboxylic acid or deactivation of the amine.[3] Ensure all reagents are anhydrous, as water can hydrolyze the activated intermediate.[3] If the amine is a salt (e.g., hydrochloride), ensure sufficient base is added to neutralize it and provide the necessary excess for the reaction.

  • Steric Hindrance: The bulky nature of the 4-[(4-Chloro-2-nitrophenoxy)methyl] substituent may slow down the reaction, particularly with sterically demanding amines.[3] In such cases, HATU is often the superior reagent.[1] Increasing the reaction time or temperature (e.g., to 40-50 °C) may be beneficial, but should be done with caution to avoid side reactions.

  • Side Reactions: With EDC, the O-acylisourea intermediate can rearrange if not efficiently trapped by HOBt. Always add HOBt before or concurrently with EDC. With HATU, a potential side reaction is the formation of a guanidinium byproduct from the reaction of HATU with the amine. Pre-activation of the carboxylic acid with HATU before adding the amine can minimize this.[3]

  • Purification: The urea byproduct from EDC (1-ethyl-3-(3-dimethylaminopropyl)urea) is water-soluble and is typically removed during the aqueous work-up.[1] The tetramethylurea byproduct from HATU is also generally removed by aqueous washes. If purification by chromatography is challenging, recrystallization from a suitable solvent system can be an effective alternative.

Characterization of the Final Amide

The structure and purity of the final amide product should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the formation of the amide bond. Key signals to look for in ¹H NMR include the amide N-H proton (often a broad singlet) and shifts in the signals of protons adjacent to the newly formed amide carbonyl and the nitrogen atom.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: The formation of the amide can be confirmed by the appearance of a strong C=O stretch (typically around 1630-1680 cm⁻¹) and an N-H stretch (for primary and secondary amides, around 3200-3400 cm⁻¹).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Available at: [Link]

  • Thakuria, H., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 63, 152719. Available at: [Link]

  • Chavan, V. D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-149. Available at: [Link]

Sources

The Strategic Utility of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic Acid in Modern Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Building Block of Strategic Importance

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the efficient and successful development of novel therapeutic agents. 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid emerges as a scaffold of significant interest, offering a unique combination of structural features and synthetic versatility. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound. We will delve into its chemical rationale, detailed synthetic protocols, and its potential applications in the construction of diverse molecular libraries for screening against various biological targets.

The core structure of this compound presents three key functional regions that underpin its utility:

  • The 4-Chloro-2-nitrophenoxy Moiety: The electron-withdrawing nature of both the chloro and nitro groups on the phenyl ring significantly influences the electronic properties of the molecule. The nitro group, in particular, is a well-established pharmacophore in its own right, known to participate in crucial interactions with biological targets and can also serve as a handle for further chemical modifications, such as reduction to an amino group.[1] The substitution pattern also dictates the orientation of this moiety, potentially influencing binding selectivity.

  • The Benzylic Ether Linkage: The ether bond provides a balance of stability and conformational flexibility, allowing the two aromatic rings to adopt various spatial arrangements. This is a critical feature for optimizing interactions within the binding pockets of target proteins.

  • The Benzoic Acid Group: As a carboxylic acid, this functional group is a cornerstone of medicinal chemistry. It can act as a key hydrogen bond donor and acceptor, mimicking the interactions of natural substrates with their receptors.[2] Furthermore, the carboxylic acid is a versatile synthetic handle for a wide array of chemical transformations, most notably amide bond formation, which is a prevalent linkage in many approved drugs.

This guide will provide detailed, field-proven protocols for the synthesis and subsequent derivatization of this compound, enabling its seamless integration into your drug discovery workflow.

Physicochemical and Structural Data

A thorough understanding of the physicochemical properties of a building block is essential for its effective application. The table below summarizes key data for this compound.

PropertyValueSource
CAS Number 438219-78-4[3]
Molecular Formula C₁₄H₁₀ClNO₅[3]
Molecular Weight 307.69 g/mol [3]
IUPAC Name 4-((4-Chloro-2-nitrophenoxy)methyl)benzoic acid[3]
SMILES O=C(O)C1=CC=C(COC2=CC=C(Cl)C=C2=O)C=C1[3]

Synthetic Protocols: A Step-by-Step Guide

The synthesis of this compound can be reliably achieved through a two-step process, leveraging the well-established Williamson ether synthesis followed by ester hydrolysis. This approach offers high yields and employs readily available starting materials.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Ester Hydrolysis A 4-Chloro-2-nitrophenol C Methyl 4-((4-chloro-2-nitrophenoxy)methyl)benzoate A->C Base (e.g., K₂CO₃) Solvent (e.g., Acetone) Heat B Methyl 4-(bromomethyl)benzoate B->C D Methyl 4-((4-chloro-2-nitrophenoxy)methyl)benzoate E 4-((4-Chloro-2-nitrophenoxy)methyl)benzoic acid D->E Base (e.g., NaOH or LiOH) Solvent (e.g., THF/H₂O) Acidification (e.g., HCl)

Caption: Synthetic pathway for this compound.

Protocol 1: Synthesis of Methyl 4-((4-chloro-2-nitrophenoxy)methyl)benzoate

This protocol is based on the principles of the Williamson ether synthesis, a robust method for forming ether linkages.[4] The reaction involves the nucleophilic attack of the phenoxide ion of 4-chloro-2-nitrophenol on the electrophilic benzylic carbon of methyl 4-(bromomethyl)benzoate.

Materials:

  • 4-Chloro-2-nitrophenol

  • Methyl 4-(bromomethyl)benzoate

  • Anhydrous potassium carbonate (K₂CO₃)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-nitrophenol (1.0 equivalent) and anhydrous potassium carbonate (1.5 - 2.0 equivalents).

  • Solvent Addition: Add anhydrous acetone to the flask to create a stirrable suspension. The volume should be sufficient to dissolve the reactants upon heating.

  • Addition of Electrophile: To the stirring suspension, add methyl 4-(bromomethyl)benzoate (1.0 - 1.1 equivalents) either as a solid or dissolved in a minimal amount of anhydrous acetone.

  • Reaction: Heat the reaction mixture to reflux (approximately 56°C for acetone) and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting materials.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (potassium carbonate and potassium bromide).

    • Wash the filter cake with a small amount of acetone.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude methyl 4-((4-chloro-2-nitrophenoxy)methyl)benzoate can be purified by recrystallization from a suitable solvent system (e.g., ethanol, methanol, or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel.

Protocol 2: Hydrolysis to 4-((4-Chloro-2-nitrophenoxy)methyl)benzoic Acid

The final step involves the saponification of the methyl ester to the desired carboxylic acid. This is a standard and high-yielding transformation.

Materials:

  • Methyl 4-((4-chloro-2-nitrophenoxy)methyl)benzoate

  • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH)

  • Tetrahydrofuran (THF)

  • Water

  • Hydrochloric acid (HCl, e.g., 1M or 2M)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: Dissolve the methyl 4-((4-chloro-2-nitrophenoxy)methyl)benzoate (1.0 equivalent) in a mixture of THF and water in a round-bottom flask.

  • Addition of Base: Add a solution of NaOH or LiOH (2.0 - 3.0 equivalents) in water to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-50°C) for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Workup and Acidification:

    • Cool the reaction mixture to room temperature.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath.

    • Acidify the solution by the slow addition of HCl until the pH is acidic (pH ~2-3), which will cause the carboxylic acid to precipitate.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water to remove any remaining salts.

    • Dry the solid under vacuum to yield the final product, 4-((4-chloro-2-nitrophenoxy)methyl)benzoic acid. The product can be further purified by recrystallization if necessary.

Application in Drug Discovery: A Scaffold for Diverse Libraries

The true value of this compound lies in its potential as a versatile building block for the synthesis of compound libraries for high-throughput screening. The presence of the carboxylic acid and the nitro group provides two orthogonal points for diversification.

Diagram of Derivatization Pathways

G cluster_0 Carboxylic Acid Derivatization cluster_1 Nitro Group Modification A This compound B Amide Library A->B Amine coupling (e.g., HATU, EDCI) C Ester Library A->C Esterification (e.g., Fischer, alkyl halides) D Amino Analogs A->D Reduction (e.g., SnCl₂, H₂/Pd-C) E Further Functionalization D->E Acylation, Sulfonylation, etc.

Caption: Potential derivatization strategies for library synthesis.

Protocol 3: Parallel Amide Synthesis

Amide bond formation is a cornerstone of medicinal chemistry. The following is a general protocol for the parallel synthesis of an amide library from this compound and a diverse set of primary and secondary amines.

Materials:

  • This compound

  • A library of diverse primary and secondary amines

  • Coupling agent (e.g., HATU, HBTU, or EDCI/HOBt)

  • Organic base (e.g., Diisopropylethylamine - DIPEA)

  • Solvent (e.g., N,N-Dimethylformamide - DMF or Dichloromethane - DCM)

  • 96-well reaction block or individual reaction vials

  • Automated liquid handler (optional)

  • Purification system (e.g., preparative HPLC or automated flash chromatography)

Procedure (for a single reaction, to be parallelized):

  • Stock Solutions: Prepare stock solutions of this compound, the coupling agent, and the base in the chosen solvent.

  • Reaction Setup: In a reaction vial, add the stock solution of this compound (1.0 equivalent).

  • Amine Addition: Add the specific amine for that reaction (1.1 - 1.2 equivalents) from a pre-prepared amine library plate.

  • Coupling Reagent and Base Addition: Add the stock solutions of the coupling agent (1.1 - 1.2 equivalents) and the base (2.0 - 3.0 equivalents).

  • Reaction: Seal the vials or the 96-well plate and allow the reactions to proceed at room temperature for 12-24 hours. The progress can be monitored by LC-MS analysis of a representative subset of reactions.

  • Workup and Purification:

    • Upon completion, the reaction mixtures can be worked up in parallel. This may involve a liquid-liquid extraction or a simple filtration step depending on the reaction conditions and the properties of the products.

    • The crude products are then purified using an automated parallel purification system.

Potential Therapeutic Applications and Future Directions

While specific biological data for this compound is not yet widely published, the structural motifs present suggest potential applications in several therapeutic areas.

  • Anticancer Agents: Benzoic acid derivatives have been explored as scaffolds for various anticancer agents.[2] The ability to generate large, diverse amide libraries from this building block could lead to the discovery of novel kinase inhibitors, protein-protein interaction modulators, or other anticancer compounds.

  • Antimicrobial Agents: Nitroaromatic compounds have a long history as antimicrobial agents.[1] Derivatives of this compound could be screened for activity against a range of bacterial and fungal pathogens.

  • Anti-inflammatory Drugs: The phenoxy-benzoic acid scaffold is present in some anti-inflammatory molecules. Exploring derivatives of the title compound in this therapeutic area could be a fruitful avenue of research.

The reduction of the nitro group to an amine opens up a vast chemical space for further derivatization, including the synthesis of sulfonamides, ureas, and other functional groups known to be important in drug-receptor interactions.

Conclusion

This compound is a strategically designed building block with significant potential in drug discovery. Its straightforward synthesis and the presence of two key functional handles for diversification make it an ideal starting point for the creation of novel and diverse compound libraries. The protocols and application notes provided in this guide are intended to empower researchers to fully leverage the synthetic utility of this compound in their quest for the next generation of therapeutic agents.

References

  • Google Patents.
  • Google Patents. EP0447421B1 - PREPARATION OF 2-(CHLORO, BROMO OR NITRO)-4-(ALKYLSULFONYL)
  • Google Patents.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Link]

  • PubChem. 4-Chloro-2-nitrobenzoic acid. [Link]

  • ResearchGate. Synthesis of 2-(4-Methyl-Phenoxymethyl) Benzoic Acid; Cresol and its Metal Coordinate Complexes. (2021). [Link]

  • Preprints.org. Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review. (2023). [Link]

  • Williamson Ether Synthesis. [Link]

  • Quora. How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. (2020). [Link]

  • PubMed. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review. (2023). [Link]

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Application Notes & Protocols: A Tiered Strategy for the Biological Evaluation of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The chemical scaffold 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid represents a class of compounds with significant potential for biological activity. Its structure, featuring a substituted phenoxy ring linked to a benzoic acid moiety, shares features with various molecules known to possess anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The presence of electron-withdrawing chloro and nitro groups can influence the molecule's electronic properties and its ability to interact with biological targets.[1] A systematic, multi-tiered biological evaluation is essential to elucidate the therapeutic potential and mechanism of action of novel analogs based on this core structure.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to conduct a thorough biological evaluation. The protocols are designed as a logical cascade, starting with broad primary screening to identify activity, followed by more focused secondary assays to determine the mechanism of action (MoA). This approach ensures an efficient use of resources, triaging compounds with insufficient activity early and prioritizing promising candidates for more complex and resource-intensive studies.[4][5]

Tier 1: Primary In Vitro Screening Cascade

The initial phase of evaluation aims to answer a fundamental question: "Does the compound exhibit any significant biological activity in key therapeutic areas?" We will employ a panel of robust, high-throughput assays to assess antiproliferative, anti-inflammatory, and antimicrobial potential.

Workflow for Primary Screening

cluster_0 Test Compound cluster_1 Tier 1: Primary Screening cluster_2 Decision Point cluster_3 Outcome Compound This compound Analog A Antiproliferative Assay (e.g., MTT on Cancer Cell Panel) Compound->A Screen B Anti-inflammatory Assay (e.g., Nitric Oxide Inhibition) Compound->B Screen C Antimicrobial Assay (e.g., MIC Determination) Compound->C Screen Decision Active? A->Decision B->Decision C->Decision Inactive Inactive / Deprioritize Decision->Inactive No Active Proceed to Tier 2 (MoA Studies) Decision->Active Yes

Caption: Tier 1 Biological Evaluation Workflow.

Protocol 1.1: Antiproliferative Activity Assessment (MTT Assay)

Rationale for Selection: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing a compound's effect on cell metabolic activity, which serves as an indicator of cell viability and proliferation.[6] It is selected for primary screening due to its high throughput, cost-effectiveness, and reproducibility, making it ideal for screening against a panel of cancer cell lines.[7][8]

Principle of the Assay: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[9] The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of metabolically active cells.[10]

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cell lines (e.g., MCF-7 for breast, A549 for lung, HCT116 for colon) in 96-well plates at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final solvent concentration (e.g., DMSO) should be consistent and non-toxic (typically <0.5%).[6] Replace the medium in the wells with 100 µL of medium containing the desired compound concentrations. Include vehicle-only controls and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48 to 72 hours at 37°C with 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[7] Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 16% SDS in 40% DMF) to each well.[9] Mix thoroughly on an orbital shaker for 15 minutes to dissolve the crystals.[6]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Protocol 1.2: Anti-inflammatory Potential (Nitric Oxide Inhibition Assay)

Rationale for Selection: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. This assay provides a rapid and effective way to screen for compounds that can suppress this inflammatory response in macrophages stimulated with lipopolysaccharide (LPS).[11][12]

Principle of the Assay: The Griess test measures nitrite (NO₂⁻), a stable breakdown product of NO, in the cell culture supernatant.[11] A reduction in nitrite levels in compound-treated, LPS-stimulated cells compared to controls indicates potential anti-inflammatory activity.[13]

Step-by-Step Methodology:

  • Cell Seeding: Seed murine macrophage cells (e.g., RAW 264.7) in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate overnight.[11]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • Inflammatory Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control. Include a positive control such as aminoguanidine.[14]

  • Incubation: Incubate the plate for 18-24 hours at 37°C with 5% CO₂.

  • Nitrite Measurement:

    • Transfer 50 µL of supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent A (e.g., 1% sulfanilamide in 5% phosphoric acid).

    • Incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

    • Incubate for another 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the percentage of NO inhibition for each compound concentration relative to the LPS-only control. A parallel MTT assay should be run to ensure the observed NO reduction is not due to cytotoxicity.[11]

Protocol 1.3: Antimicrobial Activity (Broth Microdilution MIC Assay)

Rationale for Selection: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[15][16] It is a quantitative and efficient method for screening compounds against a panel of clinically relevant bacteria.

Principle of the Assay: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[17] The assay is performed in a 96-well plate format where bacteria are exposed to serial dilutions of the test compound.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a 2-fold serial dilution of the test compound in a 96-well plate using an appropriate broth (e.g., Mueller-Hinton Broth).[18]

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) and adjust its turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[18]

  • Inoculation: Add the standardized bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (broth only).[18]

  • Incubation: Incubate the plate at 37°C for 16-20 hours.[16]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[17]

Tier 2: Mechanism of Action (MoA) Elucidation

If a compound shows significant activity in Tier 1, the next step is to investigate how it works. The choice of assay depends on the primary screening results.

Anticancer MoA: Apoptosis Induction

If a compound is found to be cytotoxic, a key question is whether it induces programmed cell death (apoptosis).

Rationale for Selection: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[19][20] It provides quantitative data on the mode of cell death induced by the compound.

Principle of the Assay: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[20] Annexin V, a protein with a high affinity for PS, is fluorescently labeled and can detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[20][21]

Workflow for Apoptosis Analysis

cluster_results Flow Cytometry Quadrants A Seed and Treat Cells with Test Compound B Harvest and Wash Cells (Collect both adherent and floating cells) A->B C Resuspend in Binding Buffer B->C D Stain with FITC-Annexin V and Propidium Iodide (PI) C->D E Incubate in the Dark D->E F Analyze by Flow Cytometry E->F Q1 Q1: Necrotic (Annexin V+/PI+) F->Q1 Results Q2 Q2: Late Apoptotic (Annexin V+/PI+) F->Q2 Results Q3 Q3: Viable (Annexin V-/PI-) F->Q3 Results Q4 Q4: Early Apoptotic (Annexin V+/PI-) F->Q4 Results

Caption: Workflow for Annexin V / PI Apoptosis Assay.

Step-by-Step Methodology (Annexin V/PI Assay):

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.

  • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Wash the collected cells twice with cold PBS.[20]

  • Staining: Resuspend approximately 1-5 x 10⁵ cells in 100 µL of Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[20]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of Binding Buffer and analyze the cells immediately using a flow cytometer.[20]

Further Apoptosis Assays:

  • Caspase Activity Assays: To confirm the involvement of the caspase cascade, use a luminescent or fluorescent assay (e.g., Caspase-Glo® 3/7, 8, or 9) to measure the activity of key executioner and initiator caspases.[22][23]

Anti-inflammatory MoA: Cytokine Profiling

If a compound inhibits NO production, it is crucial to determine its effect on other key pro-inflammatory mediators.

Rationale for Selection: An Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method to quantify the concentration of individual cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in cell culture supernatants.[24]

Step-by-Step Methodology (ELISA for TNF-α):

  • Sample Collection: Use the supernatants collected from the NO inhibition assay (Protocol 1.2).

  • Assay Procedure: Follow the manufacturer's protocol for a commercial TNF-α ELISA kit. This typically involves:

    • Adding samples and standards to a 96-well plate pre-coated with a TNF-α capture antibody.[24]

    • Incubating to allow the cytokine to bind.

    • Washing the plate and adding a biotin-conjugated detection antibody.[24]

    • Incubating, washing, and then adding a streptavidin-HRP conjugate.

    • Incubating, washing, and adding a substrate solution (e.g., TMB) to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at 450 nm.

  • Data Analysis: Calculate the TNF-α concentration in each sample by interpolating from the standard curve.

Data Presentation

Quantitative data should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Antiproliferative Activity (IC₅₀ Values)

Compound ID Cell Line IC₅₀ (µM) ± SD
Analog-1 MCF-7 12.5 ± 1.8
Analog-1 A549 25.1 ± 3.2
Analog-1 HCT116 18.7 ± 2.5

| Doxorubicin | MCF-7 | 0.8 ± 0.1 |

Table 2: Anti-inflammatory Activity in RAW 264.7 Cells

Treatment Concentration (µM) NO Inhibition (%) ± SD TNF-α Inhibition (%) ± SD
Analog-2 10 35.2 ± 4.1 28.9 ± 3.7
Analog-2 25 68.9 ± 5.6 55.1 ± 6.2

| Analog-2 | 50 | 85.4 ± 6.3 | 79.5 ± 7.1 |

Tier 3 and Beyond: Advanced Models

Compounds that demonstrate a promising activity profile and a clear mechanism of action in Tier 2 assays should be advanced to more complex and physiologically relevant models.

  • Advanced In Vitro Models: Evaluation in 3D spheroid cultures, co-culture systems, or organoid models can provide better insight into a compound's efficacy in a tissue-like environment.[4]

  • In Vivo Evaluation: Promising anticancer candidates should be tested in preclinical animal models, such as human tumor xenografts in immunodeficient mice, to assess therapeutic efficacy, pharmacokinetics, and toxicity.[5][25]

Conclusion

This document outlines a structured, tiered approach for the comprehensive biological evaluation of novel compounds based on the this compound scaffold. By progressing from broad primary screening to specific mechanism-of-action studies and finally to advanced models, researchers can efficiently identify and characterize promising therapeutic leads. Adherence to these detailed protocols will ensure the generation of robust, reproducible, and interpretable data, paving the way for further drug development efforts.

References

  • Zhang, X., et al. (2000). In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. PubMed. Retrieved from [Link]

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  • Noble Life Sciences. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Retrieved from [Link]

  • Blatt, N., et al. (2013). In vivo screening models of anticancer drugs. CORE. Retrieved from [Link]

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  • Patel, K., et al. (2022). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

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  • Wilson, Z. T., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]

  • Barnes, L. V., et al. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB). Retrieved from [Link]

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  • Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate. Retrieved from [Link]

  • Al-Ani, L., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Retrieved from [Link]

  • Kaderabkova, N., et al. (2024). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NIH. Retrieved from [Link]

  • Thiyagarajan, P., et al. (2019). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

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  • Li, Y., et al. (2022). Guidelines for anti‐inflammatory assays in RAW264.7 cells. ResearchGate. Retrieved from [Link]

  • Benkhaira, N., et al. (2022). Experimental protocol of NO production assay to assess the anti-inflammatory activity of EOs. ResearchGate. Retrieved from [Link]

  • Zeng, Z. F., et al. (2021). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. PubMed. Retrieved from [Link]

  • Leng, S. X., et al. (2008). Detection and Quantification of Cytokines and Other Biomarkers. PMC. Retrieved from [Link]

  • Khan, I., et al. (2023). Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. PMC. Retrieved from [Link]

  • Jantan, I., et al. (2011). In Vitro and In Vivo Anti-Inflammatory Activity of 17-O-Acetylacuminolide through the Inhibition of Cytokines, NF-κB Translocation and IKKβ Activity. PMC. Retrieved from [Link]

  • Chaikina, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. PMC. Retrieved from [Link]

  • Sivakumar, P., et al. (2015). Synthesis, docking study and anticancer activity of benzoic acid Substituted derivatives of quinazolinones. Der Pharma Chemica. Retrieved from [Link]

  • Zeng, Z. F., et al. (2021). Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. MDPI. Retrieved from [Link]

  • Manuja, R., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

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  • Ullah, R., et al. (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. PMC. Retrieved from [Link]

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  • Manuja, R., et al. (2013). A Comprehensive Review on Biological activities of p-hydroxy benzoic acid and its derivatives. ResearchGate. Retrieved from [Link]

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Application Notes and Protocols: Evaluating the In Vitro Cytotoxicity of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Cytotoxic Profile of Novel Benzoic Acid Derivatives

The exploration of novel chemical entities for therapeutic applications necessitates a rigorous evaluation of their safety and efficacy. Benzoic acid derivatives, a versatile scaffold in medicinal chemistry, are continuously being modified to enhance their pharmacological properties. The compound class, specifically 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid and its analogues, incorporates structural motifs—a nitrophenoxy group and a chlorophenoxy group—that are known to elicit biological responses. Preliminary assessment of the cytotoxic potential of these novel derivatives is a critical first step in the drug development pipeline.[1][2] This document provides a comprehensive guide for researchers to conduct in vitro cytotoxicity assays, ensuring robust and reproducible data generation.

The presence of the nitroaromatic group in these compounds is of particular interest. Under hypoxic conditions, often found in solid tumors, the nitro group can be bioreduced to cytotoxic species, a mechanism exploited in hypoxia-activated prodrugs.[3][4] Therefore, evaluating the cytotoxicity of these derivatives provides not only a measure of their potential toxicity to normal cells but also an indication of their potential as targeted anticancer agents. The cytotoxicity of nitro compounds is often linked to their one-electron reduction potential.[4][5]

This guide will detail the principles of common cytotoxicity assays, provide a step-by-step protocol for the widely used MTT assay, and offer insights into data analysis and interpretation, tailored for the unique chemical nature of this compound derivatives.

Pillar I: The Science of Measuring Cell Viability - Assay Selection

Choosing the right assay is paramount for generating meaningful cytotoxicity data. Several assays are available, each with its own principle, advantages, and limitations.

  • Metabolic Assays (Tetrazolium Salts - MTT, XTT, MTS; Resazurin - alamarBlue): These are colorimetric or fluorometric assays that measure the metabolic activity of viable cells. In living cells, mitochondrial dehydrogenases reduce the tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product.[2] Similarly, resazurin (the active ingredient in alamarBlue®) is reduced to the highly fluorescent resorufin.[6][7][8] The intensity of the color or fluorescence is directly proportional to the number of viable cells. These assays are sensitive, reliable, and amenable to high-throughput screening.

  • Membrane Integrity Assays (Lactate Dehydrogenase - LDH; Propidium Iodide - PI): These assays quantify cytotoxicity by measuring the leakage of intracellular components from cells with compromised membrane integrity. Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon cell lysis.[9][10] The amount of LDH in the supernatant, measured via an enzymatic reaction, correlates with the extent of cell death.[9][11] Propidium iodide is a fluorescent dye that is excluded by live cells but can enter and stain the DNA of dead cells with damaged membranes.

  • ATP-Based Assays: The amount of ATP is a direct indicator of metabolically active cells. In this bioluminescent assay, luciferase catalyzes the oxidation of luciferin in the presence of ATP, producing light. The luminescence intensity is proportional to the ATP concentration and, therefore, the number of viable cells.

For the initial screening of this compound derivatives, a metabolic assay such as the MTT assay is recommended due to its robustness, cost-effectiveness, and extensive validation in the scientific literature.

Pillar II: Experimental Design & Self-Validating Protocols

A well-designed experiment with appropriate controls is crucial for the integrity of the results.

Cell Line Selection: The Biological Context

The choice of cell line should be guided by the intended therapeutic application of the compounds.[12][13]

  • Cancer Cell Lines: If the compounds are being investigated as potential anticancer agents, a panel of cancer cell lines relevant to the target disease should be used (e.g., breast cancer: MCF-7, MDA-MB-231; lung cancer: A549; colon cancer: HCT116).

  • Normal Cell Lines: To assess general cytotoxicity and selectivity, a non-cancerous cell line (e.g., human fibroblasts like MRC-5, or immortalized keratinocytes like HaCaT) should be included.[12]

All cell lines should be obtained from a reputable source like the American Type Culture Collection (ATCC) to ensure their identity and quality.[14] Cells should be maintained in the logarithmic growth phase and used at a low passage number to ensure consistency.[15]

Experimental Workflow Diagram

Caption: Figure 1. Experimental workflow for the MTT cytotoxicity assay.

Detailed Step-by-Step Protocol: MTT Assay

This protocol is designed for a 96-well plate format.

Materials:

  • Selected cell line(s) in culture

  • Complete growth medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

  • This compound derivatives

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest cells that are in their logarithmic phase of growth.[15]

    • Perform a cell count and determine viability (e.g., using Trypan Blue exclusion).

    • Dilute the cell suspension to the optimal seeding density (determined empirically for each cell line, typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Include wells with medium only to serve as a blank control.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[16]

  • Compound Preparation and Treatment:

    • Prepare a stock solution of each benzoic acid derivative in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete culture medium to obtain the desired final concentrations. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.[15]

    • After 24 hours of incubation, carefully remove the medium from the wells and replace it with 100 µL of medium containing the different concentrations of the test compounds.

    • Include vehicle control wells (medium with the same final concentration of DMSO as the treated wells) and untreated control wells (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Execution:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[17]

    • Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.

    • After the incubation, carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[17]

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Pillar III: Data Analysis and Interpretation

Calculating Cell Viability

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

Determining the IC₅₀ Value

The half-maximal inhibitory concentration (IC₅₀) is the concentration of the compound that inhibits cell viability by 50%. It is a standard measure of a compound's potency.

  • Plot the % cell viability against the logarithm of the compound concentration.

  • Fit the data to a sigmoidal dose-response curve using a non-linear regression model (e.g., four-parameter logistic model).[18][19]

  • The IC₅₀ value is then interpolated from this curve.

Statistical software such as GraphPad Prism or the R programming language can be used for this analysis.

Data Presentation
DerivativeCell LineIncubation Time (h)IC₅₀ (µM) ± SD
Compound AA5494815.2 ± 1.8
Compound AMRC-54889.5 ± 7.3
Compound BA5494822.7 ± 2.5
Compound BMRC-548> 100
Doxorubicin (Control)A549480.8 ± 0.1

This table presents hypothetical data for illustrative purposes.

Interpretation of Results and Potential Mechanisms
  • A lower IC₅₀ value indicates higher cytotoxic potency.[19]

  • Comparing the IC₅₀ values between cancer and normal cell lines provides a selectivity index (SI = IC₅₀ in normal cells / IC₅₀ in cancer cells). A higher SI suggests a greater therapeutic window.

  • The presence of the nitro group in the this compound derivatives might lead to increased cytotoxicity under hypoxic conditions.[3][4] To investigate this, the cytotoxicity assay can be repeated in a hypoxic chamber (e.g., 1% O₂). A significant decrease in the IC₅₀ value under hypoxic conditions would support a bioreductive mechanism of action.

  • The chloro-substitution may also influence the electronic properties and, consequently, the biological activity of the compounds.

Troubleshooting Common Issues

IssuePotential Cause(s)Solution(s)
High Variability between Replicates Inconsistent cell seeding, pipetting errors, edge effects.Ensure a homogenous cell suspension; use a multichannel pipette carefully; avoid using the outer wells of the plate or fill them with sterile PBS.[20]
Low Absorbance Signal Low cell density, insufficient incubation time with MTT.Optimize cell seeding density; increase incubation time with MTT (up to 4 hours).
High Background Contamination (bacterial or fungal), interference from phenol red in the medium.Regularly check cultures for contamination; use phenol red-free medium during the MTT incubation step.

Conclusion

This application note provides a robust framework for assessing the in vitro cytotoxicity of this compound derivatives. By adhering to the principles of sound experimental design, employing validated protocols, and performing rigorous data analysis, researchers can generate high-quality, reproducible data. This information is indispensable for making informed decisions in the early stages of drug discovery and development, ultimately paving the way for the identification of promising new therapeutic agents.

References

  • Advanced BioMatrix. (2024, August 27). AlamarBlue Assay Protocol. Retrieved from [Link]

  • Bio-Rad. (n.d.). Protocol: Measuring Cytotoxicity or Proliferation Using alamarBlue. Retrieved from [Link]

  • National Institutes of Health. (2011, November 17). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. Retrieved from [Link]

  • Allevi. (n.d.). AlamarBlue - Cell Viability Assay for 3D Cell Culture | Protocols. Retrieved from [Link]

  • Creative Biostructure. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Texas Children's Hospital. (1994). MTT Cell Assay Protocol. Retrieved from [Link]

  • protocols.io. (2024, December 11). LDH cytotoxicity assay. Retrieved from [Link]

  • PubMed Central. (n.d.). Comparability of Mixed IC50 Data – A Statistical Analysis. Retrieved from [Link]

  • ResearchGate. (2023, May 6). What cell line should I choose for citotoxicity assays?. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Highlight report: Cell type selection for toxicity testing. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • The Future of Things. (n.d.). Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Retrieved from [Link]

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  • BMG LABTECH. (n.d.). Cytotoxicity Assays | Life Science Applications. Retrieved from [Link]

  • ACS Publications. (2024, October 1). Dose–Response Curves and the Determination of IC50 and EC50 Values. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Genotoxicity and Cytotoxicity Evaluation of the Neolignan Analogue 2-(4-Nitrophenoxy)-1Phenylethanone and its Protective Effect Against DNA Damage. Retrieved from [Link]

  • National Institutes of Health. (2019, May 1). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Statistical model for IC50 determination of acetylcholinesterase enzyme for Alzheimer's disease. Retrieved from [Link]

  • YouTube. (2024, June 16). MTT assay and IC50 calculation. Retrieved from [Link]

  • The Wistar Institute. (n.d.). The Estimation of Absolute IC50 and Its 95% Confidence Interval. Retrieved from [Link]

  • Kosheeka. (2025, January 23). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • ResearchGate. (2020, September 1). Which cell line to choose for cytotoxicity evaluation of nanomaterials?. Retrieved from [Link]

  • PubMed Central. (2022, February 22). Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells. Retrieved from [Link]

  • Oxford Academic. (n.d.). comprehensive evaluation of regression-based drug responsiveness prediction models, using cell viability inhibitory concentrations (IC50 values). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Update on in vitro cytotoxicity assays for drug development. Retrieved from [Link]

  • National Toxicology Program. (n.d.). Section 1: In Vitro Cytotoxicity Test Methods BRD. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • National Institutes of Health. (2024, July 25). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]

  • PubMed. (n.d.). Toxicity of Nitro Compounds Toward Hypoxic Mammalian Cells in Vitro: Dependence on Reduction Potential. Retrieved from [Link]

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Application Notes and Protocols: Antimicrobial Activity Screening of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The rise of antimicrobial resistance necessitates the continuous discovery and development of novel antimicrobial agents. Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[1][2] The structural diversity achievable through analog synthesis offers a promising avenue for identifying compounds with enhanced potency and a broader spectrum of activity. This document provides a detailed guide for researchers, scientists, and drug development professionals on the antimicrobial activity screening of a series of hypothetical 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid analogs.

The core structure combines a benzoic acid moiety, known for its disruptive effects on microbial cell membranes and metabolic processes, with a chloro- and nitro-substituted phenoxy group.[3][4] These halogen and nitro substitutions can significantly influence the lipophilicity and electronic properties of the molecule, potentially enhancing its antimicrobial efficacy.[5][6][7][8]

This guide offers a comprehensive workflow, from the synthesis of the analogs to detailed protocols for antimicrobial susceptibility testing and data interpretation. The methodologies described herein are grounded in established standards to ensure the generation of reliable and reproducible data.

Synthesis of this compound Analogs

The synthesis of the parent compound, this compound, and its analogs can be achieved through a multi-step process. The following is a representative synthetic scheme.

General Synthetic Pathway:

A plausible synthetic route involves the Williamson ether synthesis, reacting a substituted phenol with a methyl ester of a benzoic acid derivative, followed by hydrolysis of the ester to yield the final carboxylic acid.

DOT Diagram: Synthetic Workflow

Synthetic Workflow cluster_reactants Starting Materials cluster_reaction1 Williamson Ether Synthesis cluster_reaction2 Hydrolysis 4-chloro-2-nitrophenol 4-chloro-2-nitrophenol Intermediate_Ester methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate 4-chloro-2-nitrophenol->Intermediate_Ester K2CO3, Acetone, Reflux methyl 4-(bromomethyl)benzoate methyl 4-(bromomethyl)benzoate methyl 4-(bromomethyl)benzoate->Intermediate_Ester Final_Product This compound Intermediate_Ester->Final_Product 1. NaOH, EtOH/H2O, Reflux 2. HCl (aq)

Caption: General workflow for the synthesis of the parent compound.

Protocol for Synthesis of Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate (Intermediate Ester):

  • To a solution of 4-chloro-2-nitrophenol in acetone, add anhydrous potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes.

  • Add methyl 4-(bromomethyl)benzoate to the reaction mixture.

  • Reflux the reaction mixture for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, filter the reaction mixture to remove potassium carbonate.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel.

Protocol for Hydrolysis to this compound (Final Product):

  • Dissolve the intermediate ester in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide and reflux the mixture for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the aqueous layer with water and acidify with dilute hydrochloric acid to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the final benzoic acid analog.

Analogs can be synthesized by using appropriately substituted starting materials.

Antimicrobial Activity Screening

A tiered approach is recommended for screening the antimicrobial activity of the synthesized analogs. This typically begins with a qualitative or semi-quantitative assay, such as the agar well diffusion method, to identify active compounds. This is followed by quantitative methods, like the broth microdilution assay, to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Agar Well Diffusion Assay

This method provides a preliminary assessment of the antimicrobial activity of the synthesized compounds.[9][10][11][12][13]

Principle: The antimicrobial agent diffuses from a well through a solid agar medium that has been uniformly inoculated with a test microorganism. The presence of a zone of inhibition around the well indicates antimicrobial activity.[10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile swabs

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes and sterile tips

  • Bacterial and fungal stock cultures (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • 0.5 McFarland turbidity standard

  • Stock solutions of test compounds (e.g., in DMSO)

  • Positive control (e.g., a standard antibiotic like Ciprofloxacin)

  • Negative control (e.g., the solvent used to dissolve the compounds, like DMSO)

Protocol:

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth and adjust the turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[14]

  • Inoculation of Agar Plates: Dip a sterile swab into the inoculum suspension and rotate it against the side of the tube to remove excess liquid. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth. Allow the plate to dry for 5-15 minutes.

  • Well Preparation: Aseptically punch wells of 6-8 mm diameter into the inoculated agar plates using a sterile cork borer.[11]

  • Application of Test Compounds: Add a fixed volume (e.g., 50-100 µL) of the stock solution of each test compound, the positive control, and the negative control into separate wells.[12]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 28-30°C for 24-48 hours for fungi.

  • Observation and Measurement: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters.

Data Presentation: Hypothetical Agar Well Diffusion Results

Compound IDConcentration (µg/mL)Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
Analog 11001812
Analog 21002215
Analog 31001510
Ciprofloxacin (Positive Control)103025
DMSO (Negative Control)-00
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[15][16][17]

Principle: Serial dilutions of the antimicrobial agent are prepared in a liquid growth medium in a 96-well microtiter plate.[18] Each well is inoculated with a standardized microbial suspension. The MIC is the lowest concentration of the agent at which no visible growth is observed after incubation.[16]

Materials:

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) or other suitable broth

  • Stock solutions of test compounds

  • Bacterial and fungal stock cultures

  • 0.5 McFarland turbidity standard

  • Multichannel pipette

Protocol:

  • Preparation of Microtiter Plates: Add 100 µL of sterile MHB to all wells of a 96-well plate.

  • Serial Dilutions: Add 100 µL of the stock solution of the test compound to the first well of a row. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well containing the compound. This will result in a range of concentrations of the test compound.

  • Control Wells: Include a growth control well (MHB + inoculum, no compound) and a sterility control well (MHB only).[16]

  • Inoculum Preparation: Prepare a microbial suspension adjusted to the 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[19]

  • Inoculation: Inoculate each well (except the sterility control) with 10 µL of the standardized inoculum.

  • Incubation: Cover the plates and incubate at 37°C for 18-24 hours for bacteria.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[16]

DOT Diagram: Broth Microdilution Workflow

Broth Microdilution Workflow Start Start Prepare_MHB Add 100 µL MHB to all wells Start->Prepare_MHB Add_Compound Add 100 µL of test compound to first well Prepare_MHB->Add_Compound Serial_Dilution Perform two-fold serial dilutions Add_Compound->Serial_Dilution Prepare_Inoculum Prepare inoculum (0.5 McFarland) and dilute Serial_Dilution->Prepare_Inoculum Inoculate_Plate Inoculate wells with 10 µL of inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Visually determine the MIC Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for MIC determination using the broth microdilution method.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[20][21][22]

Principle: Following the MIC determination, an aliquot from the wells showing no visible growth is subcultured onto an antibiotic-free agar medium. The MBC is the lowest concentration of the agent that prevents any microbial growth on the subculture plates.[17]

Protocol:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Spot-inoculate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • Observe the plates for bacterial growth. The MBC is the lowest concentration of the compound that results in no growth or a 99.9% reduction in CFU compared to the initial inoculum count.

Data Presentation: Hypothetical MIC and MBC Results

Compound IDMIC (µg/mL) vs. S. aureusMBC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMBC (µg/mL) vs. E. coli
Analog 13264128>256
Analog 2163264128
Analog 364128256>256
Ciprofloxacin0.510.250.5

Interpretation:

  • If the MBC is equal to or no more than four times the MIC, the compound is generally considered bactericidal.[21]

  • If the MBC is significantly higher than the MIC, the compound is considered bacteriostatic.

Mechanism of Action Insights

The antimicrobial action of benzoic acid derivatives is often attributed to their ability to disrupt the cell membrane and interfere with key cellular processes.[4] The lipophilic nature of these compounds allows them to penetrate the microbial cell membrane.[3] Once inside the cytoplasm, the acidic moiety can dissociate, leading to a decrease in intracellular pH and disruption of enzymatic activity.[3] The presence of electron-withdrawing groups like chloro and nitro moieties can enhance the lipophilicity and acidity of the benzoic acid analogs, potentially leading to increased antimicrobial potency.[5]

DOT Diagram: Proposed Mechanism of Action

Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Microbial Cell Analog Benzoic Acid Analog Membrane Cell Membrane Analog->Membrane Penetration Cytoplasm Cytoplasm Membrane->Cytoplasm Dissociation Dissociation into Anion and Proton Cytoplasm->Dissociation pH_Drop Intracellular pH Decrease Dissociation->pH_Drop Enzyme_Inhibition Enzyme Inhibition pH_Drop->Enzyme_Inhibition Cell_Death Inhibition of Growth / Cell Death Enzyme_Inhibition->Cell_Death

Caption: Proposed antimicrobial mechanism of benzoic acid analogs.

Conclusion

The protocols and application notes presented here provide a robust framework for the antimicrobial screening of this compound analogs. By following these standardized methods, researchers can obtain reliable and comparable data on the antimicrobial efficacy of novel compounds, facilitating the identification of promising candidates for further drug development. The modular nature of the synthetic approach allows for the generation of a diverse library of analogs, enabling comprehensive structure-activity relationship (SAR) studies to optimize antimicrobial potency and spectrum.

References

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials - UKHSA Research Portal. (n.d.).
  • Determination of minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) using a novel dilution tube - Academic Journals. (2017, June 21).
  • Broth Microdilution | MI - Microbiology. (n.d.).
  • A Broth Microdilution Method for Antibiotic Susceptibility Testing of Gram-Positive Bacteria. (2025, August 20).
  • Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Minimum Fungicidal Concentration (MFC) Testing - Pacific BioLabs. (n.d.).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). (2020, March 30).
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method - Protocols.io. (2023, June 14).
  • Determination of minimum inhibitory concentrations - PubMed. (2001, July).
  • Antimicrobial Susceptibility Testing (Microdilution Technique) - NC DNA Day Blog. (2025, March 7).
  • Broth microdilution - Wikipedia. (n.d.).
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023, November 3).
  • Antimicrobial activity by Agar well diffusion - Chemistry Notes. (2021, June 29).
  • Agar well diffusion assay - YouTube. (2020, November 1).
  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human - University of Cincinnati. (n.d.).
  • An effect of positional isomerism of benzoic acid derivatives on antibacterial activity against Escherichia coli - PMC - NIH. (2021, June 19).
  • Design, Synthesis and mode of action of some benzothiazole derivatives bearing amide moiety as antibacterial agents - RSC Publishing. (2014, March 26).
  • Mechanism of action of benzoic acid. (n.d.).
  • Methods for in vitro evaluating antimicrobial activity: A review - PMC - PubMed Central. (n.d.).
  • Benzyl and Benzoyl Benzoic Acid Inhibitors of Bacterial RNA Polymerase-Sigma Factor Interaction - PMC - PubMed Central. (n.d.).
  • Pharmacology of Benzoic Acid; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025, April 29).
  • 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid | RUO - Benchchem. (n.d.).
  • Application Notes and Protocols for 4-Amino-2-chlorobenzoic Acid Analogs as Antimicrobial Agents - Benchchem. (n.d.).
  • Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. (n.d.).
  • Antimicrobial activity of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives - ResearchGate. (2025, August 6).
  • 4-Chloro-2-nitrobenzoic acid synthesis - ChemicalBook. (n.d.).
  • CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.).
  • CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents. (n.d.).
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PMC - NIH. (n.d.).
  • Synthesis and Antibacterial Activity of Novel 4-chloro-2-mercaptobenzenesulfonamide Derivatives - PubMed. (2011, December 6).
  • 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus - PubMed. (2022, May 6).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid. This resource is designed for researchers, chemists, and pharmaceutical development professionals to navigate the common challenges and optimize the yield of this important synthesis. The formation of the ether linkage in this molecule is typically achieved via a Williamson ether synthesis, a robust and widely used reaction in organic chemistry.[1][2][3][4] This guide provides in-depth, experience-based solutions to potential issues you may encounter.

I. Reaction Overview & Mechanism

The synthesis involves the reaction of a salt of 4-formylbenzoic acid or a related derivative (acting as the nucleophile) with 1-chloro-4-(chloromethyl)-2-nitrobenzene or a similar electrophile. The core of this transformation is an SN2 reaction, where the oxygen of a phenoxide attacks the benzylic carbon, displacing a halide.[2][4][5]

Reaction Scheme:
  • Step 1: Deprotonation: A base is used to deprotonate the phenolic hydroxyl group of a 4-chloro-2-nitrophenol precursor, forming a more potent phenoxide nucleophile.

  • Step 2: Nucleophilic Attack: The resulting phenoxide attacks the electrophilic carbon of a 4-(halomethyl)benzoic acid derivative.

Williamson_Ether_Synthesis Reactant1 4-Chloro-2-nitrophenol Intermediate Phenoxide Intermediate Reactant1->Intermediate Deprotonation Reactant2 4-(Bromomethyl)benzoic acid Product This compound Reactant2->Product Base Base (e.g., K₂CO₃) Intermediate->Product SN2 Attack

Caption: General Williamson ether synthesis pathway.

II. Troubleshooting Guide: Common Issues & Solutions

This section addresses the most frequently encountered problems during the synthesis, providing both diagnostic questions and actionable solutions.

Category 1: Low or No Product Yield

Question: My reaction has a very low yield (<30%) or appears to have failed completely. What are the primary causes?

Answer: Low yield is a common frustration, often pointing to issues with reagents, reaction conditions, or competing side reactions.[2][6] Here’s a systematic approach to troubleshooting:

  • Reagent Quality and Stoichiometry:

    • Moisture Contamination: The Williamson ether synthesis is highly sensitive to water.[7] Water can consume the base and hydrolyze the alkyl halide. Ensure all glassware is oven-dried and solvents are anhydrous.

    • Base Strength and Quality: A base must be strong enough to fully deprotonate the phenol. For phenols, bases like potassium carbonate (K₂CO₃), sodium hydride (NaH), or potassium hydride (KH) are effective.[5] If using hydrides, ensure they are fresh, as they can be deactivated by improper storage. An insufficient amount of base will lead to incomplete phenoxide formation.

    • Leaving Group Ability: The reactivity of the alkyl halide is critical. The rate of reaction follows the trend I > Br > Cl.[8] If you are using a chloromethyl derivative and experiencing low reactivity, consider switching to the bromomethyl analog.

  • Reaction Conditions:

    • Temperature: While heating is often necessary, excessive temperatures can promote side reactions, such as elimination, especially with secondary or tertiary alkyl halides.[2][4] For this synthesis, a temperature range of 50-100 °C is typical.[2][6]

    • Solvent Choice: The choice of solvent is crucial. Polar aprotic solvents like DMF, DMSO, or acetonitrile are ideal as they solvate the cation of the base but do not excessively solvate the nucleophile, leaving it more reactive.[9][10][11] Protic solvents like ethanol or water can hydrogen-bond with the phenoxide, reducing its nucleophilicity.[9][10]

    • Reaction Time: SN2 reactions can be slow. Ensure the reaction has been allowed to proceed for a sufficient duration (typically 1-8 hours).[2] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Competing Side Reactions:

    • Elimination (E2): This is a major competing pathway, especially if the alkyl halide is sterically hindered.[2][4] Fortunately, the use of a primary benzylic halide in this synthesis minimizes this risk.

    • C-Alkylation: Phenoxides are ambident nucleophiles, meaning alkylation can occur at the oxygen (O-alkylation, desired) or the aromatic ring (C-alkylation, undesired).[1][2] The solvent can influence this selectivity.[1]

Troubleshooting Workflow:

Troubleshooting_Yield Start Low Yield Observed Check_Reagents 1. Verify Reagent Quality - Anhydrous Solvents? - Fresh, Strong Base? - Reactive Alkyl Halide? Start->Check_Reagents Check_Conditions 2. Assess Reaction Conditions - Optimal Solvent (Polar Aprotic)? - Correct Temperature Range? - Sufficient Reaction Time? Check_Reagents->Check_Conditions Check_Side_Reactions 3. Analyze for Side Products - TLC/LC-MS for byproducts? - Evidence of C-alkylation? Check_Conditions->Check_Side_Reactions Solution Implement Corrective Actions: - Dry glassware/solvents - Change base or leaving group - Optimize T/time/solvent Check_Side_Reactions->Solution

Caption: Systematic troubleshooting for low reaction yield.

Category 2: Product Purification and Isolation Issues

Question: I have a complex mixture after the reaction, and I'm struggling to isolate the pure carboxylic acid. What's the best approach?

Answer: Purifying aromatic carboxylic acids often requires a multi-step approach.

  • Initial Workup:

    • After the reaction is complete, cool the mixture and quench with water.

    • The desired product is a carboxylic acid, which will be deprotonated to its carboxylate salt form under basic conditions, making it water-soluble. Unreacted alkyl halide and non-acidic byproducts will remain in the organic phase. This difference in solubility is key to the initial purification.

  • Acid-Base Extraction Protocol:

    • Step 1: After quenching, add an organic solvent like ethyl acetate or diethyl ether.

    • Step 2: Extract the aqueous layer. The desired product should be in this layer as its sodium or potassium salt.

    • Step 3: Carefully acidify the aqueous layer with a dilute strong acid (e.g., 1M HCl) to a pH of ~2. The carboxylic acid will protonate and precipitate out of the solution.

    • Step 4: Collect the solid product by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts.[12][13]

  • Recrystallization:

    • If the product is still impure after precipitation, recrystallization is a powerful purification technique.

    • A mixed-solvent system is often effective for aromatic carboxylic acids.[14] A good starting point is an ethanol/water or acetone/hexane system.[14]

    • Protocol: Dissolve the crude product in a minimum amount of the more soluble hot solvent (e.g., ethanol). Slowly add the less soluble solvent (e.g., water) until the solution becomes slightly turbid. Reheat to clarify, then allow to cool slowly to promote the formation of pure crystals.[14]

Data Summary: Solvent Selection for Recrystallization

Solvent SystemPolarityCommon Impurities RemovedNotes
Ethanol/WaterPolar ProticPolar byproducts, inorganic saltsGood for highly crystalline products.
Acetone/HexanePolar Aprotic/NonpolarNonpolar byproducts, unreacted starting materialsEffective for removing greasy or oily impurities.
Acetic Acid/WaterPolar ProticCan be useful but may be difficult to removeUse if the product has low solubility in other common organic solvents.

III. Frequently Asked Questions (FAQs)

Q1: Can I use a different base, like NaOH or KOH?

  • A: While strong inorganic bases like NaOH or KOH can be used, they increase the amount of water in the reaction, which can lead to hydrolysis of the alkyl halide. Anhydrous potassium carbonate is often a better choice as it is easier to handle than hydrides and introduces less water.

Q2: My starting material is 4-chloro-2-nitrophenol. Will the nitro group interfere with the reaction?

  • A: No, the nitro group is an electron-withdrawing group that actually makes the phenolic proton more acidic, facilitating its deprotonation. It also activates the ring towards nucleophilic aromatic substitution, but the SN2 reaction at the benzylic halide is significantly faster under these conditions.[15]

Q3: How do I effectively monitor the reaction's progress?

  • A: Thin Layer Chromatography (TLC) is the most straightforward method. Use a solvent system like ethyl acetate/hexanes. You should see the starting materials' spots disappear and a new, typically more polar, spot for the carboxylic acid product appear. Staining with a potassium permanganate solution can help visualize the spots.

Q4: What are the expected spectroscopic signatures for the final product?

  • A: In ¹H NMR, you should see the appearance of a singlet corresponding to the methylene (-CH₂-) protons of the ether linkage, typically in the 5.0-5.5 ppm range. The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm). In IR spectroscopy, look for a strong carbonyl (C=O) stretch around 1700 cm⁻¹ and the characteristic C-O ether stretch.

IV. References

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Royal Society of Chemistry. (2021). Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • The Organic Chemistry Tutor. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Chemistry Steps. Williamson Ether Synthesis. [Link]

  • Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]

  • Google Patents. (n.d.). Process for the purification of aromatic carboxylic acids.

  • ACS Publications. (n.d.). Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]

  • Google Patents. (n.d.). Process for preparing 4-nitro-oxy-methyl-benzoic acid.

  • Chemistry LibreTexts. (2021). 4.7: Solvent Effects in Nucleophilic Substitution. [Link]

  • TailoredRead. (n.d.). Mastering the Williamson Ether Synthesis Book: A Complete Guide to Mechanism, Applications, and Modern Variations. [Link]

  • Royal Society of Chemistry. (n.d.). The crystal structures of chloro and methylortho-benzoic acids and their co-crystal: rationalizing similarities and differences. [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. [Link]

  • ChemRxiv. (n.d.). Experimental and Computational Study of Solid Solutions Formed between Substituted Nitrobenzoic Acids. [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution (NAS). [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

  • Google Patents. (n.d.). Process for purification of aromatic carboxylic acids.

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • PubMed. (2010). Synthesis, characterization, and molecular modeling of a pharmaceutical co-crystal: (2-chloro-4-nitrobenzoic acid):(nicotinamide). [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]

  • ResearchGate. (n.d.). 4-Nitrophenyl 2-chlorobenzoate. [Link]

  • Reddit. (n.d.). Isolation of a Carboxylic acid. [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. [Link]

  • Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Purification of Crude 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the purification of this important chemical intermediate. The following information is curated to address specific challenges you may encounter during your experimental work, ensuring you can achieve the desired purity and yield.

Troubleshooting Guide: Common Purification Issues

This section addresses common problems encountered during the purification of crude this compound in a question-and-answer format, providing detailed solutions and preventative measures.

Issue 1: Oily Product or Failure to Crystallize

Question: My product is oiling out or failing to crystallize from the solution. What are the potential causes and how can I resolve this?

Answer: "Oiling out," where the product separates as a liquid rather than a solid, is a common issue in crystallization and is often indicative of impurities that depress the melting point or rapid crystallization occurring above the compound's melting point.[1]

Root Causes & Solutions:

  • High Impurity Load: The presence of significant amounts of impurities, such as unreacted starting materials or byproducts from the synthesis, can inhibit crystal lattice formation.

    • Solution: Consider a pre-purification step. An acid-base extraction can be highly effective for separating the desired carboxylic acid from neutral organic impurities.[2] Dissolve the crude product in an organic solvent like ethyl acetate and wash with an aqueous basic solution (e.g., sodium bicarbonate) to extract the benzoic acid derivative as its water-soluble salt. The organic layer containing neutral impurities can then be discarded. Acidification of the aqueous layer will precipitate the purified product.[2]

  • Crystallization is Too Rapid: If the solution is supersaturated and cools too quickly, the product may not have sufficient time to form an ordered crystal lattice, resulting in an oil.[1]

    • Solution: Slow down the cooling process. After dissolving the crude product in a minimal amount of hot solvent, allow the flask to cool slowly to room temperature, and then transfer it to an ice bath. Insulating the flask can also promote slower cooling.[1]

  • Incorrect Solvent System: The chosen solvent may not be ideal for crystallization.

    • Solution: Experiment with different solvent systems. A good crystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[3][4] For carboxylic acids, polar solvents like ethanol, methanol, or acetic acid, often in combination with water, are good starting points.

Issue 2: Low Purity Despite Recrystallization

Question: I have performed a recrystallization, but my product purity, as determined by HPLC or melting point, is still low. What can I do to improve it?

Answer: Low purity after a single recrystallization suggests that the chosen solvent system is not effectively separating the impurities or that impurities are being trapped within the crystals (inclusion).

Improving Recrystallization Efficacy:

  • Optimize the Solvent System: A single solvent may not be sufficient. A mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) can often provide better selectivity.

  • Perform a Second Recrystallization: A second recrystallization is often necessary to achieve high purity.[3]

  • Charcoal Treatment: If colored impurities are present, adding activated charcoal to the hot solution before filtration can help adsorb these impurities.[5]

  • Purity Assessment: Utilize analytical techniques to identify the persistent impurities.

    • HPLC: High-Performance Liquid Chromatography is a powerful tool for quantifying purity and identifying impurities.[6][7][8][9]

    • NMR: Nuclear Magnetic Resonance spectroscopy can help identify the structure of impurities.[6][10][11]

    • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically broaden and depress the melting point range.[6][7][10][12]

Frequently Asked Questions (FAQs)

This section provides concise answers to specific questions that may arise during the synthesis and purification of this compound.

Q1: What are the likely impurities in my crude this compound?

A1: The impurities will largely depend on the synthetic route. A common synthesis is the Williamson ether synthesis, which involves the reaction of an alkoxide with an alkyl halide.[13][14][15] Potential impurities include:

  • Unreacted Starting Materials: 4-Chloromethylbenzoic acid and 4-chloro-2-nitrophenol.

  • Byproducts of Side Reactions: Elimination products from the alkyl halide, especially if it is secondary or tertiary.[13][14]

  • Solvent Residues: Residual solvents from the reaction or workup.

Q2: What is the best general-purpose method for purifying carboxylic acids like this one?

A2: Recrystallization is a widely used and effective technique for purifying solid organic compounds, including carboxylic acids.[3][4][16] The key is to select an appropriate solvent or solvent system that provides a significant difference in solubility at high and low temperatures.

Q3: How do I choose the right solvent for recrystallization?

A3: The ideal recrystallization solvent should:

  • Completely dissolve the compound when hot.

  • Have low solubility for the compound when cold.

  • Either dissolve impurities well at all temperatures or not at all.

  • Not react with the compound.

  • Be volatile enough to be easily removed from the purified crystals.

A common approach is to test small amounts of the crude product in various solvents to find the most suitable one.

Q4: My reaction workup involves an extraction with aqueous bicarbonate, but I'm getting an emulsion. What should I do?

A4: Emulsions are a common problem during extractions.[17] To break an emulsion, you can try:

  • Adding a small amount of brine (saturated NaCl solution).

  • Gently swirling or stirring the mixture instead of vigorous shaking.

  • Allowing the mixture to stand for a longer period.

  • Filtering the mixture through a pad of celite.

Q5: What analytical techniques are essential for confirming the purity of my final product?

A5: A combination of techniques is recommended for a comprehensive purity analysis:[6]

  • HPLC: For quantitative purity assessment.[7][8][9]

  • ¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.[6][10][11]

  • Mass Spectrometry: To confirm the molecular weight.[6][10]

  • Melting Point Analysis: A simple and quick method to assess purity.[6][7][10][12]

Experimental Protocols

Protocol 1: General Recrystallization Procedure
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude solid. Add the chosen solvent dropwise at room temperature until the solid dissolves. If it dissolves readily at room temperature, the solvent is not suitable. If it is insoluble, heat the mixture. If the solid dissolves when hot and recrystallizes upon cooling, the solvent is a good candidate.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent to dissolve the solid completely.

  • Decoloration (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities and charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent and allow them to air dry or dry in a vacuum oven.

Protocol 2: Purity Assessment by HPLC
  • Sample Preparation: Accurately weigh and dissolve a small amount of the purified product in a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter.[6]

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid is a good starting point. The pH should be kept low to ensure the carboxylic acid is in its protonated form.[8]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has strong absorbance.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The purity can be estimated by the relative area of the main peak.[6]

Visualizations

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis Crude_Product Crude this compound Recrystallization Recrystallization Crude_Product->Recrystallization Acid_Base_Extraction Acid-Base Extraction Crude_Product->Acid_Base_Extraction Optional Pre-purification HPLC HPLC Recrystallization->HPLC NMR NMR Recrystallization->NMR MP Melting Point Recrystallization->MP Acid_Base_Extraction->Recrystallization Pure_Product Pure Product HPLC->Pure_Product NMR->Pure_Product MP->Pure_Product

Caption: General workflow for the purification and analysis of this compound.

References

  • BenchChem. (n.d.). Comparative Guide to Purity Analysis of Synthesized 3-(4-Acetyloxyphenyl)benzoic acid.
  • The Student Room. (2018). How to purify a carboxylic acid by recrystallisation?.
  • ECHEMI. (n.d.). How can benzoic acid be tested for purity?.
  • Google Patents. (n.d.). US5034105A - Carboxylic acid purification and crystallization process.
  • BenchChem. (n.d.). Common HPLC problems and solutions for organic acid analysis.
  • University of California, Irvine. (n.d.). Recrystallization and Crystallization.
  • Google Patents. (n.d.). US7307188B2 - Purification of carboxylic acids by complexation with selective solvents.
  • Quora. (2018). How can benzoic acid be tested for purity?.
  • YouTube. (2019). Exp 8 part 2 Purity of benzoic acid.
  • HPC Standards GmbH. (n.d.). High-Purity Benzoic Acid Standards for Accurate Residue Analysis.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • BenchChem. (n.d.). Common side reactions in the Williamson synthesis of ethers.
  • University of Rochester. (n.d.). Troubleshooting: The Workup.
  • Wikipedia. (n.d.). Recrystallization (chemistry).
  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Chemistry LibreTexts. (2025). 18.2: Preparing Ethers.
  • Google Patents. (n.d.). WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
  • Transgenomic. (n.d.). USER GUIDE FOR ORGANIC ACIDS ANALYSIS COLUMNS.
  • University of California, Irvine. (n.d.). Isolation and Purification of Organic Compounds Extraction (Expt #2).
  • ChemicalBook. (n.d.). 4-Chloro-2-nitrobenzoic acid synthesis.
  • PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.).
  • PubChem. (n.d.). 4-Chloro-2-nitrobenzoic acid.
  • Google Patents. (n.d.). PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYL BENZOIC ACIDS AND INTERMEDIATES.
  • Organometallics. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Amino-2-chlorobenzoic Acid from 2-chloro-4-nitrobenzoic Acid.
  • BenchChem. (n.d.). 2-((4-Chloro-2-nitrophenyl)amino)benzoic Acid.

Sources

Technical Support Center: Troubleshooting Low Yield in the Synthesis of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

This technical guide is designed for researchers, chemists, and drug development professionals encountering yield issues in the synthesis of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid. This molecule is typically synthesized via a two-step process: a Williamson ether synthesis to couple 4-chloro-2-nitrophenol with a methyl 4-(halomethyl)benzoate, followed by the saponification (hydrolysis) of the resulting methyl ester to the final carboxylic acid. This guide provides a structured, in-depth approach to troubleshooting, moving from starting material validation to reaction optimization and product purification.

General Troubleshooting Workflow

Low yield is a symptom, not a root cause. A systematic approach is crucial to identifying the underlying issue. Before making significant changes to your protocol, follow this logical diagnostic sequence.

G start Low Yield of Final Product sm_check Step 1: Verify Starting Material Purity & Integrity start->sm_check reaction_check Step 2: Analyze Reaction Mixture (TLC/LC-MS) sm_check->reaction_check Materials OK ether_issue Issue in Ether Formation Step? reaction_check->ether_issue hydrolysis_issue Issue in Hydrolysis Step? ether_issue->hydrolysis_issue No (Ether Intermediate Formed) workup_issue Step 3: Evaluate Workup & Purification ether_issue->workup_issue Yes (Starting Materials Remain) hydrolysis_issue->workup_issue No (Final Product Formed) solution Implement Targeted Solution hydrolysis_issue->solution Yes (Ester Intermediate Remains) workup_issue->solution

Caption: A logical workflow for troubleshooting low product yield.

Part 1: Starting Material Integrity

The quality of your starting materials is the foundation of your synthesis. Impurities or degradation can inhibit the reaction or introduce competing side reactions.

Q1: How can I confirm the purity of my 4-chloro-2-nitrophenol?

A1: 4-chloro-2-nitrophenol is a solid with a reported melting point.

  • Melting Point Analysis: A broad or depressed melting point compared to the literature value indicates impurities.

  • NMR Spectroscopy: A ¹H NMR spectrum will confirm the structure and reveal the presence of organic impurities. Ensure the expected aromatic proton signals are sharp and at the correct chemical shifts.

  • Visual Inspection: The material should be a distinct yellow crystalline solid. A dark, oily, or discolored appearance may suggest degradation. An improved synthesis method for 4-chloro-2-nitrophenol involves using activated carbon to remove organic impurities during preparation[1].

Q2: My alkylating agent is methyl 4-(bromomethyl)benzoate. What issues should I look for?

A2: Benzyl bromides are lachrymatory and can be unstable.

  • Hydrolysis: Exposure to moisture can hydrolyze the benzylic bromide to 4-(hydroxymethyl)benzoate. This alcohol will not participate in the Williamson ether synthesis. Check for the appearance of a new -OH peak in the IR spectrum or corresponding signals in the ¹H NMR.

  • Dimerization/Polymerization: Over time, particularly with exposure to light or impurities, benzyl halides can self-condense. A patent for a related compound, 4-nitro-oxy-methyl-benzoic acid, notes the formation of a dimer as a significant impurity when using 4-chloromethyl-benzoic acid[2].

  • Best Practice: Use freshly opened or recently purchased reagent. If in doubt, recrystallize the material before use.

Part 2: Troubleshooting the Williamson Ether Synthesis

This SN2 reaction is the critical C-O bond-forming step. Its efficiency depends on proper deprotonation of the phenol, the reactivity of the electrophile, and suppression of side reactions.

Q3: My TLC/LC-MS analysis shows unreacted 4-chloro-2-nitrophenol after the reaction. What is the likely cause?

A3: This strongly suggests incomplete deprotonation of the phenol to form the more nucleophilic phenoxide. The pKa of a nitrophenol is lower (more acidic) than a simple phenol, but a sufficiently strong base is still required.

  • Insufficient Base: Ensure you are using at least one full equivalent of base. For phenols, common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH)[3].

  • Base Strength: K₂CO₃ is a common and effective choice for this reaction. If your yield is still low, consider a stronger base like sodium hydride (NaH). However, be aware that stronger bases can increase the rate of side reactions.

  • Solvent Choice: The solvent must be able to dissolve the reactants and be compatible with the base. Polar aprotic solvents like DMF, DMSO, or acetonitrile are excellent choices as they solvate the cation of the base, leaving a more "naked" and reactive anion, which accelerates SN2 reactions[3].

BaseSolventTemperature (°C)Considerations
K₂CO₃Acetone, DMF50 - 80Standard, mild conditions. Slower but often cleaner.
Cs₂CO₃Acetonitrile, DMF25 - 60More soluble and reactive than K₂CO₃, can improve yield.
NaOH/KOHDMSO, Ethanol/Water60 - 100Stronger base, but protic solvents can slow SN2 reactions. Risk of halide hydrolysis.
NaHTHF, DMF (anhydrous)0 - 25Very strong base, requires anhydrous conditions. High reactivity.

Q4: My starting materials are consumed, but the yield of the desired ether-intermediate is low. What side reactions could be occurring?

A4: The Williamson ether synthesis is prone to competition from elimination (E2) reactions, especially with sterically hindered substrates. However, with a primary benzylic halide, elimination is less likely. Other side reactions are more probable.

  • C-Alkylation vs. O-Alkylation: The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen (desired) or at the aromatic ring (undesired C-alkylation). The presence of the electron-withdrawing nitro group can activate the ring to nucleophilic attack. O-alkylation is generally favored in polar aprotic solvents[3].

  • Hydrolysis of Alkyl Halide: If there is water in your reaction (e.g., from wet solvent or non-anhydrous base), the alkyl bromide can be hydrolyzed to the corresponding alcohol, terminating the reaction for that molecule.

  • Reaction with Solvent: Highly reactive intermediates could potentially react with the solvent, although this is less common with DMF or DMSO under these conditions.

G cluster_0 Reaction Pathways phenoxide 4-Chloro-2-nitrophenoxide o_alkylation O-Alkylation (Desired) SN2 Attack at Oxygen phenoxide->o_alkylation c_alkylation C-Alkylation (Side Reaction) Attack at Ring Carbon phenoxide->c_alkylation benzyl_bromide Methyl 4-(bromomethyl)benzoate benzyl_bromide->o_alkylation benzyl_bromide->c_alkylation hydrolysis Halide Hydrolysis (Side Reaction) Reaction with H₂O benzyl_bromide->hydrolysis

Caption: Competing reaction pathways in the Williamson ether synthesis.

Part 3: Troubleshooting the Saponification (Hydrolysis)

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically a robust reaction but can be a source of yield loss if not performed correctly.

Q5: My final product is contaminated with the methyl ester intermediate. How can I drive the hydrolysis to completion?

A5: Incomplete hydrolysis is usually a matter of reaction time, temperature, or reagent concentration.

  • Increase Reaction Time/Temperature: Basic hydrolysis of esters like methyl benzoate is a well-established procedure[4][5]. Refluxing the reaction mixture is often required to provide enough energy[6]. If you are running the reaction at a lower temperature, increasing it to reflux in a suitable solvent (e.g., methanol/water mixture) will increase the rate. Extending the reaction time from a few hours to overnight can also be effective.

  • Increase Base Concentration: The reaction is typically run with a stoichiometric excess of a strong base like NaOH or LiOH. A patent describing the alkaline hydrolysis of methyl benzoic acid uses a 5-30% aqueous solution of sodium hydroxide at 85-105 °C[7]. Ensure you are using a sufficient excess (e.g., 2-4 equivalents) of the base.

  • Solvent System: A co-solvent system, such as methanol/water or ethanol/water, is often necessary to ensure the solubility of the ester starting material in the aqueous base[8]. If the ester is not fully dissolved, the reaction becomes a two-phase system and will be significantly slower.

Q6: After acidification during workup, my product seems oily or doesn't precipitate cleanly. What's wrong?

A6: This can be due to incomplete hydrolysis or the presence of impurities that act as oils.

  • Check pH: Ensure you have acidified the mixture sufficiently. The pKa of a benzoic acid is around 4.2. To ensure complete protonation and precipitation, the pH should be adjusted to ~2-3 using an acid like 6M HCl[9]. Check the pH with litmus paper or a pH meter.

  • Incomplete Reaction: The starting methyl ester is an oil at room temperature. If a significant amount remains, it will prevent the solid carboxylic acid from crystallizing properly.

  • Purification: If the issue persists, extract the acidified aqueous layer with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent. The crude product can then be purified by recrystallization from a solvent system like ethanol/water.

Experimental Protocols

Protocol 1: Optimized Williamson Ether Synthesis
  • To a round-bottom flask, add 4-chloro-2-nitrophenol (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

  • Add anhydrous DMF until the phenol is fully dissolved.

  • Add methyl 4-(bromomethyl)benzoate (1.1 eq) to the mixture.

  • Stir the reaction at 60 °C under a nitrogen atmosphere for 6-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice-water.

  • Extract the aqueous mixture three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester intermediate.

Protocol 2: Complete Saponification
  • Dissolve the crude methyl ester intermediate from the previous step in a 3:1 mixture of methanol and water.

  • Add sodium hydroxide (3.0 eq) and heat the mixture to reflux (approx. 80-90 °C) for 4 hours, or until TLC shows complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash once with diethyl ether to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by slowly adding 6M HCl.

  • Collect the resulting precipitate by vacuum filtration, wash the filter cake with cold water, and dry under vacuum to obtain the final product.

References

  • Various Authors. (2021). Can methyl benzoate be hydrolyzed? Quora. [Link]

  • KULIKOV S G, et al. (n.d.). Method of preparing benzoic acid.
  • Chegg Study. (2022). Solved 2.1.2.4. Synthesis of benzoic acid by basic. Chegg.com. [Link]

  • Homework.Study.com. (n.d.). What is the mechanism for the basic hydrolysis of methyl benzoate? Homework.Study.com. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Al-Saadi, S. (2023). Preparation of benzoic acid. ResearchGate. [Link]

  • askIITians. (2025). Illustrate with examples the limitations of Williamson's synthesis. askIITians. [Link]

  • University Course Material. (n.d.). The Williamson Ether Synthesis. [Link]

  • Various Authors. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? Quora. [Link]

  • Various Authors. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? Quora. [Link]

  • Chemistry For Everyone. (2025). What Are The Limitations Of Williamson Ether Synthesis? YouTube. [Link]

  • LibreTexts Chemistry. (2015). 9.6: Williamson Ether Synthesis. [Link]

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Francis Academic Press. [Link]

  • Various Inventors. (n.d.). Process for preparing 4-nitro-oxy-methyl-benzoic acid.
  • Various Inventors. (n.d.). Preparation of 4-chloro-2-nitrophenol.
  • Various Inventors. (n.d.). Process for preparing 4-nitro-oxy-methyl-benzoic acid.
  • Various Inventors. (n.d.). Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • ResearchGate. (n.d.). 4-Nitrophenyl 2-chlorobenzoate. ResearchGate. [Link]

  • Supporting Information. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [Link]

  • Pearson. (n.d.). Synthesize 2-methoxypropane using (1) alkoxymercuration-demercuration and (2) Williamson ether synthesis. Pearson. [Link]

  • Googleapis. (n.d.). PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES. [Link]

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"optimizing reaction conditions for 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid synthesis"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The synthesis, a variation of the Williamson ether synthesis, involves the reaction of a phenoxide with an alkyl halide. While conceptually straightforward, optimizing this reaction requires careful control of several parameters to ensure high yield and purity.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis. Each entry details the likely causes and provides actionable solutions to get your experiment back on track.

Question: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Low yields are a common challenge and can stem from several factors. A systematic review of your setup and conditions is the best approach.

  • Cause 1: Incomplete Deprotonation of the Phenol.

    • Explanation: The reaction begins with the deprotonation of 4-chloro-2-nitrophenol to form a phenoxide ion. This phenoxide is the active nucleophile. If deprotonation is incomplete, the concentration of the nucleophile will be low, slowing down the reaction and leading to poor yields. The nitro group's electron-withdrawing nature increases the acidity of the phenol, making deprotonation easier than for unsubstituted phenols, but a suitable base is still critical.[1]

    • Solution:

      • Base Selection: Weak bases like sodium bicarbonate are often insufficient. Use a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). For particularly stubborn reactions, a strong base like sodium hydride (NaH) can be used, but this requires strictly anhydrous conditions.[2]

      • Anhydrous Conditions: The presence of water can consume strong bases like NaH and hydrolyze your alkyl halide. Ensure all glassware is oven-dried and use anhydrous solvents, especially when using moisture-sensitive bases.[2]

  • Cause 2: Suboptimal Solvent Choice.

    • Explanation: The Williamson ether synthesis is an SN2 reaction.[3] Protic solvents (like ethanol or water) can solvate the phenoxide nucleophile through hydrogen bonding, creating a solvent "cage" that hinders its ability to attack the alkyl halide. This dramatically slows the reaction rate.

    • Solution: Use a polar aprotic solvent. N,N-Dimethylformamide (DMF), acetonitrile, or acetone are excellent choices as they solvate the cation (e.g., K⁺) but leave the phenoxide anion relatively "naked" and highly reactive.[3][4]

  • Cause 3: Competing Side Reactions.

    • Explanation: The primary side reaction of concern is elimination, especially if using a secondary alkyl halide.[5] However, for this specific synthesis which uses a primary benzylic halide (4-(halomethyl)benzoic acid or its ester), elimination is less of a concern. A more likely issue is a reaction involving the carboxylic acid moiety if you are not using an ester-protected starting material.

    • Solution:

      • Protecting Group Strategy: It is highly recommended to start with an ester of 4-(bromomethyl)benzoic acid (e.g., the methyl or ethyl ester). The strong base required for the ether synthesis can react with the acidic proton of the carboxylic acid. After the ether linkage is formed, the ester can be easily hydrolyzed back to the carboxylic acid in a subsequent step.

      • Temperature Control: While higher temperatures increase the reaction rate, excessive heat can promote side reactions and decomposition. A typical temperature range is 50-100 °C.[3][4] It is best to start at a lower temperature (e.g., 60-70 °C) and monitor the reaction's progress by Thin-Layer Chromatography (TLC) before increasing the heat.

Question: The reaction seems to stall and never reaches completion, even after extended reaction times. Why is this happening?

  • Explanation: A stalled reaction often points to the deactivation of a key reagent or insufficient reaction energy. The nucleophilicity of the phenoxide might be lower than required, or the electrophile could be sterically hindered or unreactive.

  • Solution:

    • Use a Phase-Transfer Catalyst (PTC): If you are running the reaction in a biphasic system or if the base has low solubility in the organic solvent, a PTC can be highly effective. Catalysts like tetrabutylammonium bromide (TBAB) or 18-crown-6 facilitate the transfer of the phenoxide from the solid or aqueous phase into the organic phase where the reaction occurs.[3][6] This can dramatically increase the reaction rate and allow for milder conditions.[7]

    • Activate the Leaving Group: If you are using 4-(chloromethyl)benzoic acid, the reaction may be slow. The corresponding bromide (4-(bromomethyl)benzoic acid) is more reactive. You can also add a catalytic amount of sodium iodide (NaI). The iodide will displace the chloride or bromide in-situ (Finkelstein reaction) to form a highly reactive alkyl iodide, which is then consumed in the main reaction.[8]

    • Monitor Reaction Progress: Use TLC to track the disappearance of starting materials and the appearance of the product. If the reaction has stalled, a modest increase in temperature may be sufficient to push it to completion. Reaction times typically range from 1 to 8 hours.[3]

Question: I've isolated a product, but it is impure and difficult to purify. What are the likely contaminants and what is the best purification strategy?

  • Explanation: Common impurities include unreacted 4-chloro-2-nitrophenol and the alkylating agent. Side products could also be present. The purification is critically dependent on the workup procedure.

  • Solution:

    • Aqueous Workup: After the reaction is complete, the mixture should be cooled and poured into water.

      • If you started with an ester, you would first perform a basic hydrolysis (e.g., with NaOH solution) to convert the product ester to the carboxylate salt.

      • The aqueous solution should then be washed with a water-immiscible organic solvent (like diethyl ether or ethyl acetate) to remove any unreacted, non-acidic starting materials or byproducts.

    • Acidification and Precipitation: The desired product has a carboxylic acid group. After the organic wash, the aqueous layer containing the sodium carboxylate salt of your product should be cooled in an ice bath and slowly acidified with a strong acid like 6M HCl.[9] The protonated carboxylic acid is much less soluble in water and will precipitate out of the solution.

    • Filtration and Washing: Filter the solid product and wash it thoroughly with cold water to remove any inorganic salts.

    • Recrystallization: The crude solid can be purified by recrystallization from a suitable solvent system, such as an ethanol/water or ethyl acetate/hexane mixture, to yield the pure product.[1]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism for this synthesis?

This reaction is a Williamson ether synthesis.[3] It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5] The phenoxide ion, generated by deprotonating 4-chloro-2-nitrophenol with a base, acts as the nucleophile. It performs a backside attack on the electrophilic carbon of the 4-(halomethyl)benzoic acid derivative, displacing the halide leaving group. The presence of the nitro group on the phenol ring does not change this fundamental alkylation mechanism, but it does make the phenolic proton more acidic.

Q2: Why is a polar aprotic solvent like DMF or Acetonitrile recommended?

Polar aprotic solvents are ideal for SN2 reactions for two key reasons.[4] First, they are polar enough to dissolve the ionic intermediates (the phenoxide salt). Second, and more importantly, they do not have acidic protons (like the -OH group in water or ethanol). This means they cannot form a hydrogen-bonding "cage" around the nucleophile, leaving it more reactive and accelerating the reaction.[3][5]

Q3: Can I use a different base, such as NaOH or KOH?

Yes, strong bases like NaOH or KOH can be used.[9] However, they are often sold as aqueous solutions or are hygroscopic, which can introduce water into the reaction, potentially reducing yield. If using NaOH or KOH, it is often beneficial to use them under phase-transfer catalysis conditions with a non-polar organic solvent.[4] For laboratory-scale synthesis where high purity is desired, anhydrous potassium carbonate in DMF or acetonitrile is a more reliable system.[1]

Q4: What is the specific role of the nitro and chloro groups on the phenol ring?

In this specific synthesis, the key reaction is at the phenolic oxygen. The substituents on that ring primarily influence the acidity of the phenol. The nitro group is a powerful electron-withdrawing group, which stabilizes the resulting phenoxide anion and makes the phenolic proton significantly more acidic (i.e., lowers its pKa). This allows for the use of milder bases like K₂CO₃ for complete deprotonation. The chloro group also contributes to this acidifying effect.

Data Presentation: Optimizing Reaction Conditions

The following table summarizes typical starting conditions for the synthesis of the target molecule's ester precursor. Optimization may be required based on specific substrates and lab conditions.

ParameterRecommended ConditionRationale & Citation
Phenol 4-Chloro-2-nitrophenolStarting material.
Alkylating Agent Methyl 4-(bromomethyl)benzoateBromo- is more reactive than chloro-. Ester protects the carboxylic acid.
Base K₂CO₃ (anhydrous)Sufficiently strong for the activated phenol; easy to handle.[1]
Solvent N,N-Dimethylformamide (DMF) or AcetonitrilePolar aprotic solvent accelerates SN2 reactions.[3][4]
Catalyst (Optional) Tetrabutylammonium bromide (TBAB)Phase-transfer catalyst can significantly improve rate and yield.[6][7]
Temperature 70-90 °CBalances reaction rate against potential side reactions.[3]
Reaction Time 2-8 hoursMonitor by TLC to determine completion.[2]

Experimental Protocol: Two-Step Synthesis

This protocol describes the synthesis of the target acid via its methyl ester intermediate.

Step 1: Synthesis of Methyl 4-[(4-chloro-2-nitrophenoxy)methyl]benzoate

  • Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-2-nitrophenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous N,N-Dimethylformamide (DMF, ~5 mL per gram of phenol).

  • Alkylation: Add methyl 4-(bromomethyl)benzoate (1.05 eq) to the stirring suspension.

  • Reaction: Heat the reaction mixture to 80 °C in an oil bath. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent) by observing the disappearance of the starting materials. The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker containing ice-water (~5 times the volume of DMF used). A solid product should precipitate.

  • Isolation: Stir the suspension for 30 minutes, then collect the solid by vacuum filtration. Wash the filter cake thoroughly with water, followed by a small amount of cold ethanol to remove residual DMF. Dry the solid under vacuum. This crude methyl ester can be used directly in the next step or purified further by recrystallization from ethanol.

Step 2: Hydrolysis to this compound

  • Setup: To a round-bottom flask, add the crude methyl ester from Step 1, ethanol, and a 2M aqueous solution of sodium hydroxide (NaOH) (2.0 eq).

  • Hydrolysis: Heat the mixture to reflux. The reaction is typically complete when the solid ester has fully dissolved and TLC analysis shows the absence of the starting material (usually 1-2 hours).

  • Workup: Cool the reaction mixture to room temperature. If desired, remove the ethanol using a rotary evaporator. Dilute the remaining aqueous solution with water.

  • Purification: Wash the aqueous solution with diethyl ether (2x) to remove any non-acidic impurities. Discard the organic layers.

  • Precipitation: Cool the aqueous layer in an ice bath and acidify to a pH of ~2 by slowly adding 6M HCl with vigorous stirring. A precipitate of the final product will form.[9]

  • Isolation: Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it under vacuum to yield the final product.

Visualization of Experimental Workflow

The following diagram outlines the key stages of the synthesis process, from starting materials to the purified final product.

G Workflow for this compound Synthesis Start Starting Materials (4-Chloro-2-nitrophenol, Methyl 4-(bromomethyl)benzoate) Step1 Step 1: Ether Synthesis (K2CO3, DMF, 80°C) Start->Step1 Intermediate Intermediate Product (Methyl Ester) Step1->Intermediate Step2 Step 2: Hydrolysis (NaOH, EtOH/H2O, Reflux) Intermediate->Step2 Workup Workup & Precipitation (Acidification with HCl) Step2->Workup Purification Purification (Filtration & Recrystallization) Workup->Purification Final Final Product (Target Carboxylic Acid) Purification->Final

Caption: A flowchart of the two-step synthesis protocol.

References

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Hill, J. W., & Corredor, J. (1977). An Ether Synthesis Using Phase Transfer Catalysis. Journal of Chemical Education, 54(3), 184. Retrieved from [Link]

  • JETIR. (2020). Contribution of phase transfer catalyst to green chemistry: A review. JETIR, 7(9). Retrieved from [Link]

  • Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. Retrieved from [Link]

  • University of Colorado Denver. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene? Retrieved from [Link]

  • Quora. (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • Popali, S. (2015). Phase transfer catalysis. SlideShare. Retrieved from [Link]

  • IntechOpen. (2024). Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of diaryl ethers. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. Retrieved from [Link]

  • Gujadhur, R., & Venkataraman, D. (2001). Synthesis of diaryl ethers using an easy-to-prepare, air-stable, soluble copper(I) catalyst. Synthetic Communications, 31(18), 2865-2879. Retrieved from [Link]

  • ResearchGate. (2022). Help me, how increase yield in williamson ether reaction? Retrieved from [Link]

  • Mohamed Shams, Y., & Al Malak, S. (2024). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Journal of Synthetic Chemistry, 3(4), 278-286. Retrieved from [Link]

  • Chegg. (2020). Solved Answer: Given Reaction is williamson ether Synthesis. Retrieved from [Link]

  • University of Wisconsin-Stout. (n.d.). Experiment 06 Williamson Ether Synthesis. Retrieved from [Link]

  • Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254. Retrieved from [Link]

  • Kamm, O., & Segur, J. B. (n.d.). m-NITROBENZOIC ACID. Organic Syntheses Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
  • PrepChem.com. (n.d.). A--Preparation of 4-chloro-3-nitrobenzoic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitrobenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN101481311A - Preparation of 4-chloro-2-nitrophenol.
  • Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • ResearchGate. (2007). 4-Nitrophenyl 2-chlorobenzoate. Retrieved from [Link]

  • Supporting Information. (n.d.). Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical resource for researchers, scientists, and drug development professionals on the purification of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid via recrystallization. We will move beyond a simple protocol to explore the underlying principles, troubleshoot common experimental hurdles, and provide a framework for optimizing purity and yield.

The molecular structure of this compound—featuring a rigid dual-aromatic backbone, a hydrogen-bonding carboxylic acid group, an ether linkage, and electron-withdrawing chloro and nitro substituents—presents specific challenges and opportunities in solvent selection and crystallization technique. This guide is designed to empower you with the expertise to navigate these nuances effectively.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is the most critical factor when selecting a recrystallization solvent for this specific compound?

The key is to identify a solvent (or solvent system) in which this compound exhibits high solubility at an elevated temperature but low solubility at room temperature or below. The significant polarity imparted by the carboxylic acid and nitro groups, combined with the large aromatic surface area, suggests that polar organic solvents are the best starting point. Solvents like ethanol, methanol, or acetic acid are excellent candidates.[1][2]

Q2: How do the specific functional groups on the molecule influence solvent choice?

  • Carboxylic Acid (-COOH): This group is polar and capable of forming strong hydrogen bonds. It significantly increases solubility in polar protic solvents (e.g., alcohols, organic acids).

  • Aromatic Rings, Ether Linkage, and Chloro Group: These components contribute to the molecule's non-polar character and rigidity, which is favorable for forming a stable crystal lattice.[3] They suggest solubility in aromatic solvents like toluene or ethers, though the polar groups dominate.

  • Nitro Group (-NO2): This is a strong electron-withdrawing and polar group, further enhancing solubility in polar solvents like acetone, ethyl acetate, and alcohols.[2]

Q3: Is a single-solvent or mixed-solvent system recommended?

Both can be effective, but a mixed-solvent system often provides finer control over the crystallization process.

  • Single Solvent: An ideal single solvent would be one like ethanol, where the compound dissolves when hot and precipitates cleanly when cooled.

  • Mixed Solvent: If no single solvent provides the ideal solubility profile, a mixed-solvent pair is highly effective.[4] A common strategy involves dissolving the compound in a "good" solvent (e.g., ethanol or acetic acid) at a high temperature, followed by the careful, dropwise addition of a "poor" solvent (e.g., water or hexane) until the solution becomes faintly turbid. Reheating to clarify and then allowing slow cooling can produce very high-purity crystals.[4][5]

Q4: How can I maximize both the purity and the recovery yield?

Maximizing purity and yield often involves a trade-off.

  • To Maximize Purity: Use the minimum amount of hot solvent necessary to fully dissolve the compound. Cool the solution very slowly to allow for selective crystallization, where impurities are excluded from the growing lattice and remain in the solvent (mother liquor). A second recrystallization may be necessary for very impure samples.

  • To Maximize Yield: Ensure the solution is cooled thoroughly, typically in an ice bath, for at least 30 minutes to an hour to minimize the amount of product remaining dissolved.[5] Be cautious not to use an excessive amount of solvent, as this is the most common reason for low yield.[6]

Part 2: Troubleshooting Guide

This section addresses specific issues that may arise during the recrystallization of this compound.

Problem: My compound has "oiled out" and formed a liquid layer instead of solid crystals.

  • Causality & Explanation: Oiling out occurs when the solute's solubility limit is exceeded at a temperature above its melting point, or when the solution is so supersaturated that molecules precipitate too rapidly to organize into a crystal lattice.[6] This is more common with highly impure samples or when using certain mixed-solvent systems.[4][6]

  • Step-by-Step Solution:

    • Re-heat the solution until the oil completely redissolves.

    • Add a small amount (5-10% of the total volume) of the hot "good" solvent to decrease the saturation level.

    • Ensure your target compound's melting point is not below the boiling point of your chosen solvent. If it is, select a lower-boiling point solvent.

    • Allow the solution to cool much more slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask with glass wool to slow heat loss.[6]

Problem: No crystals have formed, even after the solution has cooled to room temperature and been placed in an ice bath.

  • Causality & Explanation: This is almost always due to using too much solvent, meaning the solution is not supersaturated even at low temperatures.[6]

  • Step-by-Step Solution:

    • Reduce Solvent Volume: Gently heat the solution in a fume hood to evaporate a portion of the solvent. Continue until you observe turbidity (cloudiness) at the boiling point, then add a few drops of the hot solvent to re-dissolve the precipitate. Now, attempt to cool again.

    • Induce Crystallization: If the solution is saturated but reluctant to crystallize, try one of these methods:

      • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the air-liquid interface. The microscopic imperfections on the glass provide nucleation sites for crystal growth.

      • Seeding: If you have a pure crystal from a previous batch, add a single, tiny seed crystal to the cooled solution to initiate crystallization.

Problem: The final crystals are colored, even though the pure compound should be white or off-white.

  • Causality & Explanation: Colored impurities from the synthesis have co-precipitated with your product. This happens when the impurities have similar solubility profiles or when crystallization occurs too rapidly, trapping them in the lattice.

  • Step-by-Step Solution:

    • Activated Charcoal Treatment: Redissolve the impure crystals in the minimum amount of hot solvent. Add a very small amount of activated charcoal (1-2% of the solute's weight) to the hot solution. The charcoal adsorbs colored, high-molecular-weight impurities.

    • Hot Filtration: Swirl the hot solution with the charcoal for a few minutes, then perform a hot gravity filtration using fluted filter paper to remove the charcoal.

    • Recrystallize: Proceed with the recrystallization of the filtered, decolorized solution as normal.

Problem: The final yield is significantly lower than expected.

  • Causality & Explanation: Several factors can lead to low yield: using a large excess of solvent[6], premature crystallization during a hot filtration step, or washing the final crystals with a solvent that is not sufficiently cold.

  • Step-by-Step Solution:

    • Optimize Solvent Volume: In subsequent attempts, use the absolute minimum volume of hot solvent required for dissolution.

    • Improve Hot Filtration: If performing a hot filtration, pre-heat the funnel and receiving flask with hot solvent vapor to prevent the product from crashing out on the cold glass.

    • Ensure Proper Washing: Always wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. Using room-temperature solvent will dissolve a significant portion of your product.

    • Recover from Mother Liquor: It may be possible to recover a second, less pure crop of crystals by concentrating the mother liquor (the filtrate after collecting your crystals) and re-cooling.

Part 3: Recommended Recrystallization Protocol

Safety Precautions

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves. Conduct all operations involving organic solvents in a certified chemical fume hood.

Solvent Selection Workflow

The following diagram outlines the logical process for selecting an appropriate solvent system.

Solvent_Selection start Start: Place ~20mg of crude product in a test tube add_solvent Add potential solvent dropwise (e.g., Ethanol, Acetic Acid, Acetone) start->add_solvent test_cold Is it soluble at room temperature? add_solvent->test_cold heat Warm the test tube gently test_cold->heat  No bad_solvent1 Result: Poor Solvent (Try another solvent) test_cold->bad_solvent1  Yes test_hot Does it dissolve when hot? heat->test_hot cool Cool to room temp, then place in ice bath test_hot->cool  Yes bad_solvent2 Result: Poor Solvent (Compound is insoluble) test_hot->bad_solvent2  No test_precipitate Do crystals form? cool->test_precipitate good_single Result: Good Single Solvent (Proceed with this solvent) test_precipitate->good_single  Yes mixed_solvent Result: Potential for Mixed-Solvent System (This is a 'good' solvent to pair with a 'poor' one) test_precipitate->mixed_solvent  No (Too soluble when cold)

Caption: Decision workflow for selecting a recrystallization solvent.

Data Summary: Potential Solvent Systems

The following table provides a comparison of potential solvent systems based on general principles for similar aromatic carboxylic acids. Actual results may vary.

Recrystallization MethodSolvent SystemTypical Yield (%)Expected Purity (Post-1st Recrystallization)Key Considerations
Method A Single SolventEthanol75-85%>98.5%
Method B Mixed SolventAcetic Acid / Water80-90%>99.0%
Method C Mixed SolventToluene / Hexane70-80%>98.0%
Step-by-Step Experimental Protocol (Method B: Acetic Acid / Water)
  • Dissolution: Place the crude this compound into an Erlenmeyer flask equipped with a stir bar. Add the minimum volume of glacial acetic acid required to form a slurry. Heat the mixture to near boiling (approx. 110-115 °C) with stirring. Continue to add acetic acid portion-wise until the solid has just dissolved.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration at this stage.

  • Addition of Anti-Solvent: While maintaining the high temperature, add deionized water dropwise to the stirring solution until you observe persistent cloudiness (turbidity). This indicates the solution is saturated. Add a few drops of hot acetic acid to redissolve the precipitate and make the solution clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.

  • Complete Precipitation: Once at room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the product from the solution.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of an ice-cold mixture of acetic acid and water (at the same approximate ratio as the final crystallization solvent), followed by a wash with ice-cold water to help remove residual acetic acid.

  • Drying: Continue to draw air through the filter cake for several minutes to partially dry the crystals.[4] Transfer the purified product to a watch glass and dry to a constant weight, preferably in a vacuum oven.

References

  • University of California, Los Angeles. Recrystallization. Available from: [Link]

  • University of Calgary. RECRYSTALLISATION. Available from: [Link]

  • University of Wisconsin-Madison. Recrystallization and Crystallization. Available from: [Link]

  • University of York. Problems with Recrystallisations. Available from: [Link]

  • Wikipedia. 4-Chlorobenzoic acid. Available from: [Link]

  • SDI. 4-Chloro-3-Nitro Benzoic Acid. Available from: [Link]

  • Solubility of Things. 4-Chloro-3-nitrobenzoic acid. Available from: [Link]

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Technical Support Center: Purification of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid. This document provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in obtaining this compound with high purity. The guidance herein is structured to address practical issues encountered during post-synthesis workup and purification.

Section 1: Understanding Your Crude Material

A successful purification strategy begins with understanding the potential impurities in your crude product. The target molecule is typically synthesized via a Williamson ether synthesis, reacting 4-chloro-2-nitrophenol with a 4-(halomethyl)benzoic acid derivative.[1][2][3] This reaction context is the primary determinant of the impurity profile.

FAQ: My crude product is a discolored oil (or sticky solid), not the expected crystalline solid. What does this imply?

Answer: This is a common issue and typically points to the presence of unreacted starting materials, residual high-boiling solvents like DMF or DMSO, or side-products.[2] Colored impurities often stem from the 4-chloro-2-nitrophenol starting material or related phenolic byproducts, which can oxidize and darken over time. A non-crystalline nature suggests that the impurities are preventing the formation of a stable crystal lattice.

FAQ: What are the most likely impurities I need to remove?

Answer: Based on the Williamson ether synthesis pathway, your primary impurities can be categorized as follows. Understanding their chemical nature is critical for selecting the right purification method.

Table 1: Common Impurities and Their Properties

ImpurityChemical NatureExpected PolarityRationale for Presence
4-Chloro-2-nitrophenolWeakly AcidicHighUnreacted starting material.
4-(Halomethyl)benzoic acidAcidicHighUnreacted starting material. Structurally very similar to the product.
4-(Hydroxymethyl)benzoic acidAcidicVery HighHydrolysis of the 4-(halomethyl)benzoic acid starting material.
N,N-Dimethylformamide (DMF)Neutral (Polar Aprotic)N/A (Solvent)Common reaction solvent, difficult to remove due to high boiling point.[2]
Inorganic Base (e.g., K₂CO₃, NaOH)BasicN/A (Salt)Catalyst/reagent used to deprotonate the phenol.[4]
Section 2: The Purification Workflow: A Step-by-Step Approach

A multi-step approach is often necessary to achieve high purity. The following workflow is designed to systematically remove the key impurities identified above.

G cluster_0 Initial Workup cluster_1 Primary Purification cluster_2 Secondary Purification (If Needed) A Crude Reaction Mixture B Acid-Base Extraction A->B Dissolve in EtOAc Wash with Base C Recrystallization B->C Isolate & Dry Crude Solid D Purity Check 1 (TLC, m.p.) C->D E Column Chromatography D->E Impurities Persist end_node Pure Product D->end_node Purity >98% F Purity Check 2 (HPLC, NMR) E->F F->end_node Purity >99.5%

Caption: General purification workflow for this compound.

Section 3: Troubleshooting Guide & Protocols

This section provides detailed answers and protocols for the most common challenges encountered during purification.

3.1 Acid-Base Extraction: The First Line of Defense

FAQ: How can I efficiently remove the unreacted 4-chloro-2-nitrophenol?

Answer: An extractive workup is highly effective. The key is to exploit the difference in acidity (pKa) between the weakly acidic phenol and the more acidic carboxylic acid product.

The carboxylic acid will be deprotonated by a weak base like sodium bicarbonate (NaHCO₃), forming a water-soluble sodium salt. The phenol, being less acidic, will remain largely protonated and stay in the organic layer.

Experimental Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate (EtOAc).

  • Bicarbonate Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Repeat this wash 2-3 times.

    • Causality: This step selectively transfers your target compound into the aqueous layer as its sodium salt, leaving neutral impurities and the less acidic phenol in the organic layer.[5]

  • Separate Layers: Combine all aqueous layers. The organic layer, containing 4-chloro-2-nitrophenol and other neutral impurities, can be discarded.

  • Re-acidification: Cool the combined aqueous layer in an ice bath and slowly add 2M hydrochloric acid (HCl) with stirring until the pH is ~2-3.

    • Causality: This re-protonates the carboxylate salt, causing the pure product to precipitate out of the aqueous solution.[6][7]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold deionized water to remove any residual inorganic salts.

  • Drying: Dry the solid thoroughly under vacuum.

G cluster_0 Organic Layer cluster_1 Aqueous Layer node_A Crude Mixture in Ethyl Acetate Contains: Product, Phenol, Neutral Impurities node_B Add Saturated NaHCO₃ (aq) Shake & Separate node_A->node_B node_C Unreacted Phenol Neutral Impurities node_B->node_C Discard node_D Product as Sodium Salt (Water Soluble) node_B->node_D node_E Acidify with HCl to pH 2 Product Precipitates node_D->node_E node_F Filter & Dry node_E->node_F

Caption: Logic diagram for purification via acid-base extraction.

3.2 Recrystallization: Achieving Crystalline Purity

FAQ: What is the best solvent for recrystallization, and what should I do if my compound doesn't crystallize?

Answer: Recrystallization is a powerful technique that relies on the principle that solubility increases with temperature.[8] An ideal solvent will dissolve the compound when hot but not when cold.[9] For a molecule with both polar (carboxylic acid, nitro) and non-polar (aromatic rings) features, a polar protic solvent or a mixed solvent system is often effective.

Troubleshooting Protocol: Recrystallization

  • Solvent Screening: Test solubility in small-scale vials first. Good candidates are listed in the table below.

    • Procedure: Add a few milligrams of your crude solid to a vial, then add the solvent dropwise. A good solvent will not dissolve the solid at room temperature but will dissolve it completely upon heating.

    Table 2: Recommended Solvents for Recrystallization Screening

    Solvent / SystemRationale & Notes
    Ethanol / WaterHighly effective. Dissolve the compound in a minimum of hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Re-heat to clarify and then cool.[6]
    IsopropanolA good single-solvent option with a favorable boiling point.
    Acetic AcidOften excellent for dissolving carboxylic acids, but can be difficult to remove completely after drying.
    TolueneCan be effective if non-polar impurities are the primary issue.
  • If Crystals Do Not Form:

    • Induce Crystallization: If the cooled solution is clear (supersaturated), try scratching the inside of the flask with a glass rod at the solution's surface. This creates a rough surface that can initiate nucleation.[10]

    • Add a Seed Crystal: If you have a small amount of pure product, add a single tiny crystal to the supersaturated solution.[10]

    • Reduce Solvent Volume: You may have used too much solvent. Gently heat the solution to boil off some of the solvent, then allow it to cool again.

    • Lower the Temperature: If cooling to room temperature is insufficient, try placing the flask in an ice bath or refrigerator. Avoid cooling too rapidly, as this can trap impurities.[10]

FAQ: My yield is very low after recrystallization. What went wrong?

Answer: Low yield is typically due to one of three factors:

  • Using too much solvent: The "minimum amount of hot solvent" is a critical parameter. Excess solvent will keep a significant portion of your product dissolved even after cooling.

  • Premature crystallization: If the solution cools too quickly during a hot filtration step (if performed), product can be lost on the filter paper.

  • High impurity load: If the crude material is very impure, the actual amount of the desired product is lower than you started with, leading to a seemingly low recovery.

3.3 Column Chromatography: For High-Purity Requirements

FAQ: Recrystallization improved the purity, but TLC/HPLC still shows minor impurities. When is chromatography necessary?

Answer: Column chromatography is warranted when you need very high purity (>99.5%) or when you have impurities with very similar solubility profiles to your product, such as 4-(halomethyl)benzoic acid. This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) while being eluted by a mobile phase.[11]

Troubleshooting: My compound is streaking or decomposing on the silica gel column.

Answer: The combination of an acidic carboxylic acid and an electron-deficient nitro-aromatic ring can make the compound sensitive to the acidic nature of standard silica gel.

  • Solution 1: Deactivate the Silica: Prepare your column slurry with the eluent mixture containing a small amount (0.5-1%) of acetic or formic acid. This suppresses the ionization of your compound's carboxylic acid group, leading to sharper bands and better separation.

  • Solution 2: Use a Different Stationary Phase: If decomposition is a major issue, consider using a less acidic stationary phase like Florisil or alumina.[12]

  • Solution 3: Eluent Polarity: Ensure your eluent system (e.g., Hexane:Ethyl Acetate) provides a good separation on TLC (target Rf of ~0.3) before running the column. If the compound is not moving, you may need to increase the polarity of the mobile phase.[12]

Section 4: Purity Assessment

FAQ: How do I confirm the final purity of my compound?

Answer: A combination of techniques should be used for a confident assessment:

  • Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should show a single spot.

  • Melting Point: A pure crystalline solid will have a sharp melting point over a narrow range (e.g., < 2 °C). Impurities typically depress and broaden the melting range.[13]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on purity. This is the industry standard for purity assessment.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the chemical structure and can reveal the presence of impurities if they are at a significant level (typically >1%).

By methodically applying these principles of extraction, recrystallization, and chromatography, and by understanding the nature of the likely impurities, researchers can confidently and efficiently achieve high-purity this compound for their downstream applications.

References
  • Patents, G. (n.d.). Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Things, S. of. (n.d.). 4-Chloro-3-nitrobenzoic acid. Retrieved January 21, 2026, from [Link]

  • Patents, G. (n.d.). Process for purification of aromatic carboxylic acids.
  • Patents, G. (n.d.). Preparation of 4-chloro-2-nitrophenol.
  • (n.d.). PREPARATION OF 2-CHLORO, BROMO OR NITRO-4-ALKYLSULFONYLBENZOIC ACIDS AND INTERMEDIATES. Retrieved January 21, 2026, from [Link]

  • (n.d.). PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. Retrieved January 21, 2026, from [Link]

  • AQA. (2015, January 12). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitrobenzoic acid. Retrieved January 21, 2026, from [Link]

  • Patents, G. (n.d.). Purification of aromatic polycarboxylic acids by recrystallization.
  • Sciencemadness.org. (2010, April 21). Isolation, Purification and Chromatography of Nitro Compounds and Explosives. Retrieved January 21, 2026, from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]

  • Patents, G. (n.d.). Process for the purification of aromatic carboxylic acids.
  • University of Rochester. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved January 21, 2026, from [Link]

  • NIH. (n.d.). Purification, Characterization, and Crystallization of the Components of the Nitrobenzene and 2-Nitrotoluene Dioxygenase Enzyme Systems. Retrieved January 21, 2026, from [Link]

  • PubMed. (n.d.). Chromatographic separations of aromatic carboxylic acids. Retrieved January 21, 2026, from [Link]

  • LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved January 21, 2026, from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 21, 2026, from [Link]

  • Patents, G. (n.d.). Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved January 21, 2026, from [Link]

  • Chemistry LibreTexts. (2020, March 30). 11.1: Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 21, 2026, from [Link]

  • Reddit. (2024, April 12). Struggling with the purification of a nitroaldol product. Retrieved January 21, 2026, from [Link]

  • (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved January 21, 2026, from [Link]

  • (n.d.). Nitration of Phenol and Purification by Column Chromatography Purpose. Retrieved January 21, 2026, from [Link]

  • YouTube. (2018, August 29). Williamson Ether Synthesis. Retrieved January 21, 2026, from [Link]

  • (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved January 21, 2026, from [Link] handouts/605-2-purification.pdf

  • SDI. (n.d.). 4-Chloro-3-Nitro Benzoic Acid. Retrieved January 21, 2026, from [Link]

  • ACS Publications. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Retrieved January 21, 2026, from [Link]

  • University of Rochester. (n.d.). Troubleshooting: The Workup. Retrieved January 21, 2026, from [Link]

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"stability issues of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid under acidic/basic conditions"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability of this compound under various experimental conditions. Here, you will find troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

Introduction to Stability Concerns

This compound possesses an aryl-ether linkage, which can be susceptible to cleavage under certain pH conditions. Understanding the stability profile of this molecule is critical for developing robust analytical methods, designing stable formulations, and interpreting experimental data accurately. Forced degradation studies are an essential tool for identifying potential degradation products and establishing degradation pathways.[1][2] This guide will walk you through the potential stability issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound under acidic and basic conditions?

A1: The primary point of instability in the molecule is the ether linkage.

  • Acidic Conditions: Under acidic conditions, the ether oxygen can be protonated, making the adjacent carbon atom susceptible to nucleophilic attack. This typically leads to acid-catalyzed hydrolysis, cleaving the C-O bond.[3][4] The reaction can proceed through either an SN1 or SN2 mechanism, depending on the stability of the potential carbocation intermediate.[3][5] For this specific molecule, cleavage would likely yield 4-chloro-2-nitrophenol and 4-(hydroxymethyl)benzoic acid.

  • Basic Conditions: In strongly basic solutions, the ether linkage can also be cleaved. The mechanism may involve nucleophilic attack by a hydroxide ion on one of the carbon atoms of the ether linkage. This would result in the formation of 4-chloro-2-nitrophenoxide and 4-(hydroxymethyl)benzoic acid.

Q2: At what pH range is this compound expected to be most stable?
Q3: What are the expected degradation products I should monitor in my experiments?

A3: Based on the likely degradation pathways, the primary degradation products to monitor are:

  • 4-Chloro-2-nitrophenol [7]

  • 4-(Hydroxymethyl)benzoic acid

  • Under more strenuous conditions, further degradation of the initial products could occur. For instance, nitroaromatic compounds can undergo various transformations.[8]

Q4: How can I confirm the identity of these degradation products?

A4: The identity of degradation products can be confirmed using a combination of analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): Compare the retention times of the observed degradation peaks with those of commercially available reference standards of the suspected products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides molecular weight information, which can help in the tentative identification of the degradation products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile degradation products, GC-MS can be a powerful tool for identification.[9]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: I am observing unexpected peaks in my HPLC chromatogram after sample preparation.
  • Question: Why am I seeing extra peaks in my chromatogram, and how can I determine if they are degradation products?

  • Answer: Unexpected peaks can arise from several sources, including impurities in the starting material, excipients in a formulation, or degradation of the analyte. To determine if the new peaks are degradation products, you should perform a forced degradation study.[1][2] This involves intentionally subjecting your compound to stress conditions (acid, base, heat, oxidation, light) and monitoring the formation of new peaks. If the peaks in your experimental sample match the retention times of the peaks generated during the forced degradation study, they are likely degradation products.

Issue 2: My assay results for this compound are lower than expected.
  • Question: What could be causing the apparent loss of my compound during analysis?

  • Answer: A lower-than-expected assay value often points to degradation of the analyte. Consider the following:

    • pH of your sample diluent: If you are using a highly acidic or basic diluent, your compound may be degrading in the vial before analysis. Prepare samples in a mobile phase or a buffer within the compound's stable pH range.

    • Temperature: Elevated temperatures can accelerate degradation. Ensure your samples are stored at an appropriate temperature and are not exposed to excessive heat during preparation.

    • Light Exposure: Photodegradation can be a factor for some compounds. Protect your samples from light if you suspect photosensitivity.

Issue 3: I am struggling to develop a stability-indicating HPLC method.
  • Question: How can I achieve good separation between the parent compound and its degradation products?

  • Answer: Developing a stability-indicating method requires careful optimization of chromatographic conditions.[10][11][12] Here are some key parameters to adjust:

    • Column Chemistry: Screen different C18 columns from various manufacturers, as they can have different selectivities.

    • Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like benzoic acids. Experiment with a pH range around the pKa of your analyte and its degradation products.

    • Organic Modifier: Varying the type (e.g., acetonitrile vs. methanol) and percentage of the organic solvent in the mobile phase can alter selectivity.

    • Gradient Profile: If isocratic elution does not provide adequate separation, a gradient elution program can help resolve closely eluting peaks.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the steps for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.[13]

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a UV detector

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water).[13]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep both solutions at room temperature for 24 hours. If no degradation is observed, heat the solutions at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw an aliquot, neutralize it with an equivalent amount of NaOH, and dilute to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • In a separate vial, to 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Follow the same procedure as for acid hydrolysis, neutralizing with HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 24 hours and analyze by HPLC.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at a high temperature (e.g., 80°C) for 24 hours.

    • Also, heat a solution of the compound at 60°C for 24 hours.

    • Analyze the samples by HPLC.

  • Photolytic Degradation:

    • Expose a solution of the compound to a light source (e.g., UV lamp) for a defined period.

    • Analyze the sample by HPLC.

  • Analysis: Analyze all stressed samples, along with a control (unstressed) sample, using a suitable HPLC method. Monitor for the appearance of new peaks and a decrease in the area of the parent peak.

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating RP-HPLC method.

Instrumentation and Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 80% B

    • 20-25 min: 80% B

    • 25-26 min: 80% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

Note: This is a generic starting method. Optimization will be required to achieve the best separation for your specific sample matrix.

Data Presentation

Table 1: Summary of Forced Degradation Results (Hypothetical Data)
Stress ConditionDurationTemperature% DegradationNumber of DegradantsMajor Degradant RRT
0.1 M HCl24 h60°C15%20.75
1 M HCl8 h60°C45%20.75
0.1 M NaOH24 hRT25%20.75, 0.85
1 M NaOH4 hRT60%20.75, 0.85
3% H₂O₂24 hRT5%11.10
Heat (Solid)24 h80°C<2%0-
Photolytic24 hRT<2%0-

RRT = Relative Retention Time (to the parent peak)

Visualizations

Degradation Pathway Diagram

G main This compound acid Acidic Conditions (H+) main->acid base Basic Conditions (OH-) main->base prod1 4-Chloro-2-nitrophenol acid->prod1  Cleavage prod2 4-(Hydroxymethyl)benzoic acid acid->prod2  Cleavage base->prod1  Cleavage base->prod2  Cleavage

Caption: Proposed degradation pathways under acidic and basic conditions.

Experimental Workflow Diagram

G start Start: Sample of Compound stress Forced Degradation (Acid, Base, Heat, etc.) start->stress hplc Stability-Indicating HPLC Analysis stress->hplc data Data Analysis: - % Degradation - Identify Degradants hplc->data end Conclusion: Stability Profile data->end

Caption: Workflow for assessing compound stability.

References

  • Arora, P. K., et al. (2014a).
  • ACS Publications. (2013). A Mechanistic Investigation of Acid-Catalyzed Cleavage of Aryl-Ether Linkages: Implications for Lignin Depolymerization in Acidic Environments. ACS Sustainable Chemistry & Engineering.
  • NIH. (2020). Acid-Catalyzed α-O-4 Aryl-Ether Cleavage Mechanisms in (Aqueous)
  • ResearchGate. (n.d.).
  • Wikipedia. (n.d.). Ether cleavage.
  • NIH. (n.d.).
  • Chemistry LibreTexts. (2024). 18.3: Reactions of Ethers - Acidic Cleavage.
  • MedCrave online. (2016).
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  • Science.gov. (n.d.).
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  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for 4-Chloro-3-nitrobenzoic Acid.
  • (n.d.).
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  • PubMed. (n.d.). The bacterial degradation of benzoic acid and benzenoid compounds under anaerobic conditions: unifying trends and new perspectives.
  • International Journal of Pharmaceutical Sciences and Medicine (IJPSM). (n.d.).
  • ResearchGate. (n.d.). Phenol and benzoic acid routes in which the action of the monoxygenases...
  • Journal of Advanced Scientific Research. (n.d.).
  • AKT Publication. (2025).
  • PubChem. (n.d.). 4-Chloro-2-nitrobenzoic acid.
  • Google Patents. (n.d.).
  • PubChem. (n.d.). 4-Chlorobenzoic Acid.
  • csbsju. (n.d.). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples.
  • Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
  • Walsh Medical Media. (2015).
  • ChemRxiv. (n.d.). 1 pH dependent mechanisms of hydrolysis of 4-nitrophenyl β-D-glucopyranoside Amani Alhifthi and Spencer J. Williams* School of.
  • Chem-Impex. (n.d.). 4-Chloro-2-methylbenzoic acid.
  • Sci-Hub. (n.d.). Hydrolysis of 4-Nitro-2-(trifluoroacetylamino)benzoic acid.
  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • Quora. (2022). Why is 4-hydroxybenzoic more acidic than 4-methylphenol?.022). Why is 4-hydroxybenzoic more acidic than 4-methylphenol?.

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"side reactions to avoid during the synthesis of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into navigating the complexities of this synthesis. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot issues, optimize conditions, and prevent common side reactions.

Introduction: The Synthetic Strategy

The synthesis of this compound is most effectively achieved via the Williamson ether synthesis . This reaction involves the nucleophilic substitution (SN2) of a halide by a phenoxide ion.[1] In this specific case, the sodium salt of 4-chloro-2-nitrophenol acts as the nucleophile, attacking an electrophilic benzylic carbon, typically from an ester of 4-(bromomethyl)benzoic acid. The use of an ester is a critical strategic decision to protect the carboxylic acid functionality from interfering with the reaction, a point we will explore in detail.

The overall two-step process is outlined below:

  • Step 1: Williamson Ether Synthesis: Reaction of 4-chloro-2-nitrophenol with an alkyl 4-(halomethyl)benzoate to form the ether linkage.

  • Step 2: Saponification: Hydrolysis of the resulting ester to yield the final carboxylic acid product.

This guide will focus primarily on the crucial first step, as it is the origin of most potential side reactions and impurities.

Recommended Core Protocol (Ester Route)

This protocol is designed to maximize the yield of the desired O-alkylation product while minimizing side reactions. It employs the methyl ester of 4-(bromomethyl)benzoic acid to circumvent issues related to the free carboxylic acid.

Experimental Protocol: Synthesis of Methyl 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoate
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-chloro-2-nitrophenol (1.0 eq.) in anhydrous N,N-Dimethylformamide (DMF, ~5 mL per mmol of phenol).

  • Phenoxide Formation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution at 0 °C. Caution: Hydrogen gas is evolved.[2] Allow the mixture to stir at room temperature for 30-45 minutes until gas evolution ceases and a clear solution of the sodium phenoxide is formed.

  • Alkylation: Dissolve methyl 4-(bromomethyl)benzoate (1.05 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the phenoxide solution at room temperature.

  • Reaction Monitoring: Heat the reaction mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting phenol is consumed.

  • Work-up: Cool the mixture to room temperature and carefully quench the reaction by the slow addition of cold water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x volumes).

  • Washing: Wash the combined organic layers with water, then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel.

The subsequent saponification to the final acid can be achieved using standard conditions (e.g., LiOH or NaOH in a THF/Methanol/Water mixture).[3]

Diagram 1: Recommended Synthetic Workflow

G cluster_step1 Step 1: Williamson Ether Synthesis cluster_step2 Step 2: Saponification A 4-Chloro-2-nitrophenol + NaH in DMF B Sodium 4-chloro-2-nitrophenoxide A->B Deprotonation (0 °C to RT) D Reaction at 50-60 °C B->D SN2 Attack C Methyl 4-(bromomethyl)benzoate C->D SN2 Attack E Quench, Extraction, & Purification D->E Work-up F Methyl 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoate E->F G Ester Intermediate I Acidic Work-up (e.g., HCl) G->I Hydrolysis H LiOH or NaOH (THF/MeOH/H₂O) H->I Hydrolysis J Final Product: This compound I->J

Caption: Workflow for the two-step synthesis of the target compound.

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses specific issues you may encounter during the synthesis. Each answer explains the chemical reasoning behind the problem and provides actionable solutions.

Q1: My reaction is sluggish or incomplete, resulting in low yield. What are the likely causes?

A1: An incomplete reaction is often traced back to issues with nucleophile formation, reagent quality, or reaction conditions.

  • The Cause: The first step, the deprotonation of the phenol, is critical. 4-Chloro-2-nitrophenol is relatively acidic due to the electron-withdrawing nitro and chloro groups, but incomplete deprotonation will leave you with unreacted starting material. Additionally, moisture in the solvent or on the glassware will consume the base (e.g., NaH), and impure reagents can introduce inhibitors.

  • The Solution & Optimization:

    • Ensure Anhydrous Conditions: Flame-dry all glassware before use. Use anhydrous solvents. DMF is hygroscopic and should be sourced from a freshly opened bottle or dried over molecular sieves.

    • Base Selection: Sodium hydride (NaH) is an excellent choice as it's a strong, non-nucleophilic base, and the evolution of H₂ gas provides a visual confirmation of the reaction.[4] Potassium carbonate (K₂CO₃) is a milder, safer alternative but may require higher temperatures and longer reaction times.[3]

    • Temperature Control: While the initial deprotonation should be done at 0 °C for safety, the subsequent SN2 reaction often requires gentle heating (50-60 °C) to proceed at a reasonable rate. Excessively high temperatures can promote side reactions (see Q3).

    • Reagent Purity: Verify the purity of your 4-chloro-2-nitrophenol and the alkylating agent. Old 4-(bromomethyl)benzoate can degrade.

Q2: My NMR spectrum shows extra, unexpected aromatic peaks. Could this be C-alkylation?

A2: Yes, this is a classic side reaction in phenoxide chemistry. While O-alkylation is the desired pathway, competitive C-alkylation can occur.

  • The Cause: The phenoxide ion is an ambident nucleophile , meaning it has two nucleophilic sites: the oxygen and the electron-rich aromatic ring (specifically the carbons ortho and para to the hydroxyl group). The reaction can proceed via two competing pathways.

  • The Solution & Optimization: The solvent and counter-ion play a significant role in directing the reaction.

    • Solvent Choice: Polar aprotic solvents like DMF or DMSO strongly solvate the cation (Na⁺), leaving a "naked," highly reactive phenoxide ion. This strongly favors attack by the more electronegative oxygen atom, leading to the desired O-alkylation product. In contrast, polar protic solvents can hydrogen-bond with the oxygen, slightly hindering it and increasing the chance of C-alkylation. Sticking with high-purity, anhydrous DMF is the best practice.

    • Monitor Reaction Temperature: While not the primary factor for C- vs. O-alkylation, ensuring the temperature does not exceed the recommended range (50-60 °C) helps maintain selectivity.

Diagram 2: O-Alkylation vs. C-Alkylation Side Reaction

G cluster_paths start 4-Chloro-2-nitrophenoxide O_Alk O-Alkylation (Desired Pathway) Major Product start->O_Alk  Attack via Oxygen   C_Alk C-Alkylation (Side Reaction) Minor Impurity start->C_Alk  Attack via Ring Carbon  

Caption: Competing pathways for the phenoxide nucleophile.

Q3: I've isolated a significant amount of a high-molecular-weight byproduct, possibly a diaryl ether. How is this possible?

A3: This is likely the result of a Nucleophilic Aromatic Substitution (SNAr) reaction, where one molecule of the phenoxide attacks another molecule of the starting material.

  • The Cause: The aromatic ring of 4-chloro-2-nitrophenol is highly electron-deficient. The presence of the strongly electron-withdrawing nitro group ortho to the chlorine atom activates that position for nucleophilic attack.[5][6] The nucleophile in this case can be another molecule of the 4-chloro-2-nitrophenoxide. This side reaction is highly dependent on temperature and base concentration.

  • The Solution & Optimization:

    • Strict Temperature Control: This is the most critical factor. SNAr reactions have a higher activation energy than the desired SN2 alkylation. Do not let the reaction temperature exceed 60-70 °C.

    • Order of Addition: Add the alkylating agent (methyl 4-(bromomethyl)benzoate) to the pre-formed phenoxide solution. This ensures the electrophile is available to react immediately, minimizing the time the phenoxide has to react with itself.

    • Avoid Excess Base: Using a large excess of base (e.g., NaH) can increase the concentration of the reactive phenoxide and potentially promote side reactions. Use only a slight excess (1.1 eq.) to ensure full deprotonation of the phenol.

Diagram 3: Mechanism of SNAr Side Reaction

G cluster_mech SNAr Dimerization Phenoxide 4-Chloro-2-nitrophenoxide (Nucleophile) Attack StartingMat 4-Chloro-2-nitrophenol (Electrophile) Meisenheimer Meisenheimer Complex (Resonance Stabilized Anion) Attack->Meisenheimer Nucleophilic Attack Product Diaryl Ether Byproduct Meisenheimer->Product Elimination of Cl⁻

Caption: Formation of a diaryl ether via an SNAr mechanism.

Q4: Why is it strongly recommended to use an ester of 4-(bromomethyl)benzoic acid instead of the acid itself?

A4: Using the free carboxylic acid introduces multiple complications that lead to side reactions, difficult workups, and lower yields.

  • The Cause:

    • Acid-Base Chemistry: The carboxylic acid is acidic (pKa ~4.2) and will be readily deprotonated by the base used to deprotonate the phenol (pKa ~7-8). This means you would need at least two equivalents of base, forming a mixture of the phenoxide and the carboxylate.[7]

    • Competing Nucleophile: The resulting carboxylate is also a nucleophile. It can compete with the phenoxide to attack the benzyl bromide, leading to the formation of an anhydride-like dimer.[8]

    • Solubility & Workup Issues: The presence of the carboxylate salt can complicate the reaction, making the product mixture harder to handle and purify. The final product would be a di-anion, which can be difficult to extract from an aqueous workup.

  • The Solution: Protecting the carboxylic acid as a simple methyl or ethyl ester is the most efficient solution.[3] The ester is inert to the basic reaction conditions and can be easily hydrolyzed in a clean, separate final step after the ether linkage has been successfully formed. This two-step approach provides much greater control over the reaction.

Summary of Key Parameters for Success

For easy reference, the table below summarizes the critical parameters and our recommendations for avoiding side reactions.

ParameterRecommended ConditionRationalePotential Side Reaction if Deviated
Carboxylic Acid Protect as Methyl/Ethyl EsterPrevents reaction at the acid site, simplifies stoichiometry and workup.Dimerization, low yield, purification issues.
Base NaH (1.1 eq.) or K₂CO₃Strong, non-nucleophilic base ensures complete phenoxide formation.Incomplete reaction (weak base), side reactions (excess base).
Solvent Anhydrous DMFPolar aprotic solvent favors desired O-alkylation.C-Alkylation (protic solvents), incomplete reaction (moisture).
Temperature 50-60 °COptimal for SN2 reaction without promoting side reactions.SNAr Dimerization (too high), sluggish reaction (too low).
Order of Addition Add Alkylating Agent to PhenoxideMinimizes self-reaction of the phenoxide.Increased chance of SNAr.

References

  • Quora. (2020). How to synthesise 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

  • Google Patents. (1985).
  • Quora. (2020). What are multistep reactions to synthesize 4-chloro-2-nitrobenzoic acid from benzene?[Link]

  • Pearson. Show how you would use the Williamson ether synthesis to prepare...[Link]

  • Google Patents. (2011). WO2011058162A1 - Process for preparing 4-nitro-oxy-methyl-benzoic acid.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Google Patents.
  • Wikipedia. Williamson ether synthesis. [Link]

  • YouTube. (2018). Williamson Ether Synthesis Reaction Mechanism. [Link]

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • Chemistry Stack Exchange. (2019). Williamson Ether and Carboxylic Acids. [Link]

  • MDPI. (2023). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. [Link]

  • Canadian Science Publishing. (1969). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

  • Google Patents. (2009).
  • ResearchGate. (2014). Williamson ether synthesis and modification of the carboxylic acid functionality. [Link]

  • ResearchGate. (1969). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. [Link]

  • ResearchGate. (2023). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids. [Link]

  • YouTube. (2018). Nucleophilic Aromatic Substitution - Benzyne Intermediate and Meisenheimer Complex. [Link]

  • Common Organic Chemistry. Benzyl Protection. [Link]

  • Chemistry LibreTexts. (2023). Nucleophilic Aromatic Substitution. [Link]

  • PubMed Central. (2020). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

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Technical Support Center: Scale-Up Synthesis of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this critical synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the successful and safe production of your target molecule.

I. Troubleshooting Guide: Navigating Common Scale-Up Hurdles

This section addresses specific issues that may arise during the scale-up of the Williamson ether synthesis for this compound.

Problem 1: Low or Stagnant Reaction Yield

You've moved from a lab-scale reaction to a pilot plant batch, and your yields have plummeted.

Possible Causes & Solutions:

  • Incomplete Deprotonation of 4-Chloro-2-nitrophenol: On a larger scale, inefficient mixing can lead to localized areas where the base has not fully deprotonated the phenol. This leaves a significant portion of your nucleophile inactive.

    • Solution: Ensure your reactor is equipped with an appropriate agitator for the vessel size and viscosity of the reaction mixture. Consider using a stronger base, such as sodium hydroxide (NaOH) over potassium carbonate (K₂CO₃), to ensure complete and rapid deprotonation.[1] For particularly difficult reactions, a very strong base like sodium hydride (NaH) could be used, but with extreme caution due to its reactivity.[1]

  • Insufficient Reaction Time or Temperature: The thermal dynamics of a larger reactor differ significantly from a round-bottom flask. Heat transfer is less efficient, and achieving a consistent internal temperature can be challenging.

    • Solution: Monitor the internal reaction temperature closely with calibrated probes. Typical laboratory conditions for this synthesis range from 50-100°C for 1-8 hours.[1] You may need to extend the reaction time or increase the jacket temperature to maintain the optimal internal temperature for the larger volume.

  • Solvent Choice and Purity: The choice of solvent is critical in a Williamson ether synthesis.[1][2] Polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they solvate the cation of the phenoxide salt, leaving the anionic nucleophile more available for reaction.[1][2]

    • Solution: Verify the purity of your solvent. Water is a common impurity that can quench the phenoxide and hydrolyze the alkyl halide. Use anhydrous solvents for the best results.

Problem 2: High Levels of Impurities, Primarily an Alkene Byproduct

Your crude product analysis shows a significant peak corresponding to the elimination product, 4-vinylbenzoic acid.

Possible Causes & Solutions:

  • Competing E2 Elimination Reaction: The Williamson ether synthesis is an Sₙ2 reaction, which always competes with the E2 elimination pathway.[2][3] The phenoxide is not only a good nucleophile but also a strong base, which can promote the elimination of HBr from 4-(bromomethyl)benzoic acid.

    • Solution:

      • Temperature Control: Elimination reactions often have a higher activation energy than substitution reactions and are therefore favored at higher temperatures.[2] Maintain the reaction temperature at the lowest point that still allows for a reasonable reaction rate.

      • Controlled Addition: Instead of adding all the 4-(bromomethyl)benzoic acid at once, consider a slow, controlled addition to the heated phenoxide solution. This keeps the concentration of the alkyl halide low, favoring the bimolecular Sₙ2 reaction over the E2 pathway.

Problem 3: Presence of C-Alkylated Impurities

You've identified impurities where the methylbenzoic acid group is attached to the aromatic ring of the nitrophenol instead of the oxygen.

Possible Causes & Solutions:

  • Ambident Nature of the Phenoxide Nucleophile: The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen atom (O-alkylation) or the carbon atoms of the aromatic ring (C-alkylation), typically at the ortho and para positions.[2][3]

    • Solution: The choice of solvent plays a crucial role in directing the regioselectivity. Polar aprotic solvents like DMF and DMSO generally favor O-alkylation.[2] This is because they effectively solvate the cation, leaving the highly electronegative oxygen atom as the more reactive site.

Problem 4: Difficult and Inefficient Product Crystallization

Obtaining a pure, crystalline product is proving to be a bottleneck in your scale-up process.

Possible Causes & Solutions:

  • Incorrect Solvent System: The choice of solvent is paramount for successful crystallization. Carboxylic acids, in particular, have specific solvent requirements for forming well-defined crystals.[4]

    • Solution: A common strategy is to dissolve the crude product in a solvent in which it is highly soluble at an elevated temperature and then slowly cool the solution or add an anti-solvent in which the product is poorly soluble to induce crystallization.[5] Seeding the supersaturated solution with a small amount of pure product can also promote crystallization.[6]

  • Presence of Persistent Impurities: Even small amounts of impurities can inhibit crystal growth or lead to the formation of an oil.

    • Solution: If direct crystallization is failing, consider a purification step prior to crystallization. This could involve column chromatography on a small scale, but for larger quantities, a liquid-liquid extraction or treatment with activated carbon might be more feasible to remove colored and polar impurities.[7]

II. Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis?

A1: The primary safety concerns involve the handling of nitrophenols and the potential for runaway reactions.

  • Nitrophenol Hazards: Nitrophenols are toxic and can be absorbed through the skin.[8] They are also thermally unstable and can decompose violently, especially in the presence of bases or when heated.[9][10][11] It is crucial to have robust temperature control and an emergency cooling plan in place.

  • Exothermic Reaction: The Williamson ether synthesis is an exothermic reaction. On a large scale, the heat generated can be significant. A failure in cooling could lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction. Ensure your reactor's cooling capacity is sufficient for the scale of the reaction.

Q2: Can I use 4-(chloromethyl)benzoic acid instead of 4-(bromomethyl)benzoic acid?

A2: Yes, 4-(chloromethyl)benzoic acid can be used. However, the C-Br bond is weaker than the C-Cl bond, making the bromo derivative a more reactive alkylating agent.[12] Consequently, the reaction with the chloro-analog may require more forcing conditions (higher temperature or longer reaction time) to achieve a comparable yield, which could also increase the likelihood of side reactions.

Q3: Is a phase-transfer catalyst (PTC) recommended for this scale-up?

A3: A phase-transfer catalyst, such as a quaternary ammonium salt, can be highly beneficial, especially when using a biphasic solvent system (e.g., toluene and aqueous NaOH).[13][14] The PTC facilitates the transfer of the phenoxide from the aqueous phase to the organic phase where the alkyl halide is located, thereby accelerating the reaction.[13] This can lead to milder reaction conditions, reduced reaction times, and potentially higher yields.[14][15]

Q4: What is the best work-up procedure for this reaction on a large scale?

A4: A typical large-scale work-up involves:

  • Quenching: After the reaction is complete, cool the mixture and quench it by carefully adding water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate.

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄) and then remove the solvent under reduced pressure to obtain the crude product.[13]

Q5: How can I effectively monitor the progress of the reaction?

A5: On a large scale, taking frequent samples for analysis by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is the most reliable way to monitor the reaction's progress. This will allow you to track the consumption of the starting materials and the formation of the product and any significant byproducts, helping you determine the optimal reaction time.

III. Experimental Protocols & Data

Protocol 1: Scale-Up Synthesis of this compound

Materials:

  • 4-Chloro-2-nitrophenol

  • 4-(Bromomethyl)benzoic acid

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Ethyl acetate

  • Deionized water

  • Brine solution

Procedure:

  • Charge a suitably sized reactor with 4-Chloro-2-nitrophenol and anhydrous DMF.

  • Begin agitation and add anhydrous potassium carbonate portion-wise, ensuring the temperature does not rise excessively.

  • Heat the mixture to 80-90°C and stir for 1 hour to ensure complete formation of the potassium phenoxide.

  • In a separate vessel, dissolve 4-(bromomethyl)benzoic acid in a minimal amount of anhydrous DMF.

  • Slowly add the 4-(bromomethyl)benzoic acid solution to the reactor over 1-2 hours, maintaining the internal temperature at 80-90°C.

  • Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 4-6 hours after the addition is finished.

  • Once complete, cool the reaction mixture to room temperature.

  • Slowly add water to the reactor to quench the reaction and dissolve the inorganic salts.

  • Transfer the mixture to a separation vessel and extract with ethyl acetate.

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Table 1: Typical Reaction Parameters and Expected Outcomes
ParameterLab-Scale (10g)Pilot-Scale (1kg)
Solvent Volume 100 mL10 L
Base K₂CO₃K₂CO₃ or NaOH
Temperature 85°C85-95°C (Jacket)
Reaction Time 4 hours6-8 hours
Typical Yield 85-95%75-85%
Purity (Crude) >90%85-95%
Protocol 2: Purification by Recrystallization

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

Procedure:

  • Transfer the crude product to a clean reactor.

  • Add a sufficient amount of ethanol to dissolve the solid at reflux temperature.

  • Once fully dissolved, slowly add hot deionized water until the solution becomes slightly turbid.

  • Add a small amount of ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, then further cool in an ice bath to maximize crystal formation.

  • Collect the crystals by filtration, wash with a cold ethanol/water mixture, and dry under vacuum.

IV. Visualized Workflows

Diagram 1: Synthesis Workflow

cluster_0 Reaction Setup cluster_1 Reaction & Monitoring cluster_2 Work-up & Isolation A Charge Reactor with 4-Chloro-2-nitrophenol & DMF B Add K2CO3 A->B C Heat to 80-90°C B->C D Add 4-(Bromomethyl)benzoic acid solution slowly C->D E Maintain Temperature & Stir for 4-6 hours D->E F Monitor by HPLC/TLC E->F G Cool and Quench with Water F->G Reaction Complete H Extract with Ethyl Acetate G->H I Wash with Water & Brine H->I J Dry and Concentrate I->J K Crude Product J->K

Caption: Workflow for the synthesis of this compound.

Diagram 2: Troubleshooting Logic for Low Yield

Start Low Yield? IncompleteDeprotonation Incomplete Deprotonation? Start->IncompleteDeprotonation CheckBase Increase Base Strength or Improve Mixing IncompleteDeprotonation->CheckBase Yes LowTemp Insufficient Temperature? IncompleteDeprotonation->LowTemp No End Yield Improved CheckBase->End IncreaseTemp Increase Jacket Temp & Monitor Internal T LowTemp->IncreaseTemp Yes SolventIssue Solvent Purity Issue? LowTemp->SolventIssue No IncreaseTemp->End UseAnhydrous Use Anhydrous Solvent SolventIssue->UseAnhydrous Yes SolventIssue->End No UseAnhydrous->End

Caption: A decision tree for troubleshooting low reaction yields.

V. References

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the predictable and tunable reactivity of molecular scaffolds is of paramount importance. Diaryl ethers, particularly those bearing activating and modulating functional groups, are prevalent motifs in a vast array of biologically active compounds and functional materials. This guide provides a detailed comparative analysis of the reactivity of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid, a compound of interest due to its combination of a reactive electrophilic aromatic ring and a modifiable carboxylic acid functionality.

Our investigation will focus on the susceptibility of the 4-chloro-2-nitrophenoxy moiety to nucleophilic aromatic substitution (SNAr), a cornerstone reaction in the synthesis of complex aromatic molecules.[1] We will explore how systematic variations in the leaving group on the electrophilic ring and substituents on the benzoic acid ring influence reaction rates. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of the structure-reactivity relationships in this class of compounds. We will present detailed experimental protocols for both the synthesis of the target compound and its analogs, as well as for the kinetic analysis of their reactivity.

Theoretical Framework: Understanding Reactivity in Nucleophilic Aromatic Substitution

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) is primarily dictated by the electronic effects of the substituents on the aromatic ring. The SNAr mechanism typically proceeds through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[1]

The presence of a strong electron-withdrawing group, such as the nitro group (-NO₂), in a position ortho or para to the leaving group (in this case, the chlorine atom) is crucial for activating the aromatic ring towards nucleophilic attack. This is because the nitro group can delocalize the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this key intermediate and lowering the activation energy of the reaction.

To quantitatively compare the reactivity of our target compound with its analogs, we will employ the principles of linear free-energy relationships (LFERs), specifically the Hammett equation. The Hammett equation relates the rate or equilibrium constant of a reaction to the electronic properties of substituents on the aromatic ring. It is expressed as:

log(k/k₀) = ρσ

where:

  • k is the rate constant for the reaction with a substituted compound.

  • k₀ is the rate constant for the reaction with the unsubstituted parent compound.

  • σ (sigma) is the substituent constant, which quantifies the electronic effect of a particular substituent.

  • ρ (rho) is the reaction constant, which indicates the sensitivity of the reaction to substituent effects.

A positive ρ value signifies that the reaction is accelerated by electron-withdrawing groups, which is characteristic of SNAr reactions. By determining the Hammett plot (a plot of log(k/k₀) versus σ), we can gain valuable insights into the reaction mechanism and the electronic demands of the transition state.

Synthesis of this compound and its Analogs

The synthesis of the target compound and its analogs can be efficiently achieved via a Williamson ether synthesis.[2][3][4] This method involves the reaction of a substituted phenoxide with an appropriate benzyl halide. For our purposes, we will synthesize the target compound and two key analogs to investigate the effect of the leaving group on the SNAr reaction rate.

Proposed Analogs for Comparison:

  • Analog 1 (Fluoro): 4-[(4-Fluoro-2-nitrophenoxy)methyl]benzoic acid

  • Analog 2 (Bromo): 4-[(4-Bromo-2-nitrophenoxy)methyl]benzoic acid

The general synthetic strategy is outlined below:

Synthesis_Workflow cluster_precursors Precursor Synthesis cluster_main_reaction Williamson Ether Synthesis cluster_final_step Hydrolysis p1 Methyl 4-methylbenzoate p2 Methyl 4-(bromomethyl)benzoate p1->p2 NBS, AIBN, CCl4, reflux p2_clone Methyl 4-(bromomethyl)benzoate intermediate Methyl 4-[(4-halo-2-nitrophenoxy)methyl]benzoate p2_clone->intermediate K2CO3, DMF, 80 °C phenol 4-Halo-2-nitrophenol (X = F, Cl, Br) phenol->intermediate K2CO3, DMF, 80 °C final_product 4-[(4-Halo-2-nitrophenoxy)methyl]benzoic acid intermediate->final_product 1. NaOH, H2O/MeOH 2. HCl (aq)

Figure 1: General synthetic workflow for the target compound and its analogs.

Experimental Protocol: Synthesis of Methyl 4-(bromomethyl)benzoate

This key intermediate is prepared by the radical bromination of methyl 4-methylbenzoate.

Materials:

  • Methyl 4-methylbenzoate

  • N-Bromosuccinimide (NBS)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Hexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 4-methylbenzoate in CCl₄.

  • Add NBS and a catalytic amount of AIBN to the solution.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from hexane to afford methyl 4-(bromomethyl)benzoate as a white solid.

Experimental Protocol: Williamson Ether Synthesis and Hydrolysis

Materials:

  • Methyl 4-(bromomethyl)benzoate

  • 4-Fluoro-2-nitrophenol, 4-Chloro-2-nitrophenol, or 4-Bromo-2-nitrophenol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Hexane

Procedure:

  • To a solution of the respective 4-halo-2-nitrophenol in DMF, add potassium carbonate.

  • Stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • Add a solution of methyl 4-(bromomethyl)benzoate in DMF dropwise.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into ice water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude methyl ester intermediate.

  • Dissolve the crude ester in a mixture of methanol and water.

  • Add an excess of sodium hydroxide and heat the mixture to reflux for 2-4 hours.

  • Cool the reaction mixture and acidify with concentrated HCl to precipitate the carboxylic acid.

  • Filter the solid, wash with cold water, and dry under vacuum.

  • Recrystallize the product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure 4-[(4-halo-2-nitrophenoxy)methyl]benzoic acid.

Comparative Reactivity Analysis: A Kinetic Study

To quantitatively compare the reactivity of this compound with its fluoro and bromo analogs, we will perform a kinetic study of their SNAr reaction with a common nucleophile. Piperidine is a suitable choice for this purpose as it is a secondary amine that typically reacts at a measurable rate.

The reaction progress can be conveniently monitored using UV-Vis spectrophotometry by observing the formation of the product, which will have a different absorption spectrum from the reactants.[5][6][7]

Kinetic_Study_Workflow cluster_preparation Reaction Setup cluster_measurement Data Acquisition cluster_analysis Data Analysis reactant Diaryl Ether Substrate in Solvent (e.g., DMSO) uv_vis UV-Vis Spectrophotometer reactant->uv_vis Mix and immediately measure absorbance nucleophile Piperidine Solution (Pseudo-first-order conditions) nucleophile->uv_vis Mix and immediately measure absorbance data Absorbance vs. Time Data uv_vis->data plot Plot of ln(A∞ - At) vs. Time data->plot k_obs Determine k_obs (pseudo-first-order rate constant) plot->k_obs k2 Calculate k2 (second-order rate constant) k_obs->k2

Figure 2: Workflow for the kinetic analysis of the SNAr reaction.

Experimental Protocol: Kinetic Measurement of SNAr Reaction

Materials:

  • 4-[(4-Halo-2-nitrophenoxy)methyl]benzoic acid (Halo = F, Cl, Br)

  • Piperidine

  • Dimethyl sulfoxide (DMSO)

  • UV-Vis Spectrophotometer with a thermostatted cell holder

Procedure:

  • Prepare stock solutions of the diaryl ether substrates and piperidine in DMSO.

  • For each kinetic run, use a large excess of piperidine (at least 10-fold) to ensure pseudo-first-order conditions.

  • Equilibrate the solutions to the desired reaction temperature (e.g., 25 °C) in the thermostatted cell holder of the UV-Vis spectrophotometer.

  • Initiate the reaction by rapidly mixing the substrate and nucleophile solutions directly in the cuvette.

  • Immediately begin recording the absorbance at a wavelength where the product shows significant absorption and the reactants have minimal interference.

  • Continue data collection until the reaction is complete (i.e., the absorbance reaches a stable value, A∞).

  • Repeat the experiment for each of the three diaryl ether substrates.

Data Analysis:

  • The pseudo-first-order rate constant (kobs) can be determined from the slope of the linear plot of ln(A∞ - At) versus time (t), where At is the absorbance at time t.

  • The second-order rate constant (k₂) can then be calculated by dividing kobs by the concentration of piperidine: k₂ = kobs / [Piperidine].

Expected Results and Discussion

Based on established principles of SNAr reactions, we can predict the relative reactivity of the three compounds. The rate-determining step in this reaction is the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex. The stability of this intermediate is influenced by the electron-withdrawing ability of the leaving group.

Fluorine is the most electronegative halogen, and its strong inductive effect helps to stabilize the negative charge in the Meisenheimer intermediate more effectively than chlorine or bromine. Consequently, the reactivity order is expected to be:

Fluoro analog > Chloro analog > Bromo analog

This is a well-documented trend in nucleophilic aromatic substitution.

Table 1: Expected Relative Reactivity of Diaryl Ether Analogs

CompoundLeaving GroupExpected Relative ReactivityRationale
4-[(4-Fluoro-2-nitrophenoxy)methyl]benzoic acidFHighestStrongest inductive effect of fluorine stabilizes the Meisenheimer complex.
This compoundClIntermediateIntermediate inductive effect compared to fluorine and bromine.
4-[(4-Bromo-2-nitrophenoxy)methyl]benzoic acidBrLowestWeakest inductive effect among the three halogens, leading to less stabilization of the intermediate.

Conclusion

This guide provides a comprehensive framework for comparing the reactivity of this compound with its fluoro and bromo analogs in nucleophilic aromatic substitution reactions. By combining detailed synthetic protocols with a robust kinetic analysis methodology, researchers can generate valuable quantitative data on the structure-reactivity relationships within this important class of compounds. The application of the Hammett equation will further allow for a deeper understanding of the electronic effects governing these reactions. The insights gained from such studies are crucial for the rational design and synthesis of novel molecules with tailored properties for applications in drug discovery and materials science.

References

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A Comparative Guide to the Biological Activity of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the biological activities of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid and its structurally related analogs. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuanced structure-activity relationships (SAR) that govern the therapeutic potential of this class of compounds. By synthesizing available experimental data, we aim to provide a predictive framework for the biological activity of the lead compound and guide future research in this area.

Introduction: The Promising Scaffold of Substituted Phenoxy-Benzoic Acids

The phenoxy-benzoic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules. The inherent versatility of this scaffold, allowing for substitutions on both phenyl rings, provides a rich playground for medicinal chemists to modulate pharmacokinetic and pharmacodynamic properties. The subject of this guide, this compound, combines several key pharmacophoric features: a benzoic acid moiety, a flexible ether linkage, and a substituted phenoxy ring bearing both a chloro and a nitro group. These substituents are known to significantly influence the electronic and steric properties of a molecule, thereby impacting its biological activity.[1][2] While direct experimental data on this compound is limited in the public domain, a comparative analysis of its close analogs allows us to infer its potential activities and understand the critical structural determinants for each biological effect. This guide will explore the antimicrobial, anticancer, and anti-inflammatory potential of this compound class, supported by experimental data from published literature.

Synthesis of Phenoxy-Benzoic Acid Derivatives

The general synthesis of 2-(phenoxymethyl)benzoic acids, a class of compounds structurally related to our lead molecule, can be achieved through the reaction of a substituted phenol with a phthalide in the presence of a base. A generalized synthetic scheme is presented below.

Synthesis_of_Phenoxy_Benzoic_Acids cluster_reactants Reactants cluster_conditions Reaction Conditions Phthalide Phthalide Intermediate Intermediate Salt Phthalide->Intermediate Substituted_Phenol Substituted Phenol (e.g., 4-Chloro-2-nitrophenol) Substituted_Phenol->Intermediate Base Base (e.g., Sodium Hydroxide) Base->Intermediate Solvent_Heat Solvent, Heat Solvent_Heat->Intermediate Product Substituted (Phenoxymethyl)benzoic Acid Intermediate->Product Acidification Acidification (e.g., HCl) Acidification->Product

Caption: General synthesis of substituted (phenoxymethyl)benzoic acids.

This reaction is typically carried out in a suitable solvent at elevated temperatures, ranging from 80 to 200°C.[3] The choice of base and solvent can influence the reaction yield and purity. After the reaction, the mixture is diluted with water and acidified to precipitate the final product.[3]

Comparative Biological Activities

Antimicrobial Activity

Benzoic acid and its derivatives have long been recognized for their antimicrobial properties.[4] The presence of halogen and nitro groups on the aromatic ring can significantly enhance this activity.

Experimental Data from Analogs:

A study on thymol derivatives revealed that 4-chloro-2-isopropyl-5-methylphenol (chlorothymol), an analog with a chlorinated phenyl ring, exhibits significant antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA).[5][6] The Minimum Inhibitory Concentration (MIC) of chlorothymol was found to be 32 μg/ml.[5] Furthermore, this compound was also effective in preventing biofilm formation at sub-MIC concentrations.[5] Another study on phloroglucinol derivatives also highlighted compounds with excellent activity against MRSA, with MIC values as low as 0.98 μg/mL.[7]

Structure-Activity Relationship Insights:

The antimicrobial activity of this class of compounds is influenced by:

  • Halogenation: The presence of a chlorine atom on the phenoxy ring, as seen in chlorothymol, appears to be crucial for potent anti-MRSA activity.[5]

  • Lipophilicity: The overall lipophilicity of the molecule plays a role in its ability to penetrate bacterial cell membranes.

  • Electronic Effects: Electron-withdrawing groups, such as the nitro group in our lead compound, can enhance antimicrobial activity.[2]

Predicted Activity of this compound:

Based on the data from its analogs, it is highly probable that this compound will exhibit significant antimicrobial activity, particularly against Gram-positive bacteria like MRSA. The combination of a chloro and a nitro group on the phenoxy ring is expected to confer potent bacteriostatic or bactericidal properties.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

A standard broth microdilution method is employed to determine the MIC of the compounds.

MIC_Determination_Workflow Start Start Prepare_Compounds Prepare Serial Dilutions of Test Compounds Start->Prepare_Compounds Inoculate_Plates Inoculate Microtiter Plates with Bacterial Suspension Prepare_Compounds->Inoculate_Plates Incubate Incubate at 37°C for 24h Inoculate_Plates->Incubate Read_Results Visually Inspect for Bacterial Growth Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC End End Determine_MIC->End

Caption: Workflow for MIC determination.

Anticancer Activity

The phenoxy-benzoic acid scaffold is also a promising framework for the development of novel anticancer agents. The substitutions on the phenyl rings can be tailored to achieve selective cytotoxicity against various cancer cell lines.

Experimental Data from Analogs:

Several analogs of this compound have demonstrated significant anticancer activity. For instance, a series of 4-phenoxyquinoline derivatives containing a 1,2,4-triazolone moiety exhibited potent cytotoxicity against various cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[8] Notably, compound 47 from this series showed an IC50 value of 1.57 nM against c-Met kinase and remarkable cytotoxicity against HT-29, H460, A549, and MKN-45 cell lines.[8] Another study on thiazolidinone derivatives bearing a 2-chloro-3-(4-nitrophenyl)propenylidene moiety also reported significant anticancer activity.[9] Compound 2h in this series displayed GI50 values in the range of < 0.01–0.02 μM against several cancer cell lines.[9]

Structure-Activity Relationship Insights:

The anticancer activity of these compounds is influenced by:

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as nitro and chloro groups, on the terminal phenyl rings is often beneficial for improving antitumor activity.[8]

  • Heterocyclic Moieties: The incorporation of heterocyclic rings, such as thiazolidinone or triazolone, can enhance the anticancer potency.[8][9]

  • Substituent Position: The position of the substituents on the phenyl rings plays a critical role in the interaction with biological targets.

Predicted Activity of this compound:

Given the potent anticancer activity of its analogs bearing chloro and nitro substituents, this compound is a strong candidate for possessing significant anticancer properties. The presence of the 4-chloro-2-nitrophenoxy moiety is a key structural feature shared with highly active anticancer compounds. Further derivatization, for instance, by converting the carboxylic acid to a heterocyclic moiety, could potentially enhance its activity.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Add_Compounds Add Serial Dilutions of Test Compounds Seed_Cells->Add_Compounds Incubate Incubate for 48-72h Add_Compounds->Incubate Add_MTT Add MTT Reagent Incubate->Add_MTT Incubate_MTT Incubate for 4h Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_MTT->Add_Solubilizer Measure_Absorbance Measure Absorbance at 570 nm Add_Solubilizer->Measure_Absorbance Calculate_IC50 Calculate IC50 Value Measure_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for MTT cytotoxicity assay.

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases, and compounds that can modulate inflammatory pathways are of great therapeutic interest. Benzoic acid derivatives have shown promise as anti-inflammatory agents.

Experimental Data from Analogs:

A study on 4-((5-bromo-3-chloro-2-hydroxybenzyl) amino)-2-hydroxybenzoic acid (LX007) demonstrated its potent anti-inflammatory effects in lipopolysaccharide (LPS)-activated primary microglial cells.[10] LX007 was found to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E2 (PGE2), and various cytokines.[10] Mechanistically, it suppressed the phosphorylation of mitogen-activated protein kinases (MAPKs) and the nuclear translocation of NF-κB p65.[10] Another study on carboxylic acid analogs reported potent inhibition of COX-2, a key enzyme in the inflammatory pathway, with IC50 values in the micromolar range.[11]

Signaling Pathway: Inhibition of NF-κB and MAPK Pathways

The anti-inflammatory effects of these compounds are often mediated through the inhibition of key signaling pathways like NF-κB and MAPK.

Anti_inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK MAPK (p38, ERK, JNK) TLR4->MAPK NF_kB IκB-NF-κB TLR4->NF_kB p_NF_kB p-NF-κB MAPK->p_NF_kB NF_kB->p_NF_kB Nucleus Nucleus p_NF_kB->Nucleus Pro_inflammatory_Genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) Nucleus->Pro_inflammatory_Genes Compound 4-[(4-Chloro-2-nitrophenoxy) methyl]benzoic acid Analog Compound->MAPK Compound->NF_kB

Caption: Inhibition of LPS-induced inflammatory pathways.

Structure-Activity Relationship Insights:

The anti-inflammatory activity is influenced by:

  • Hydrogen Bonding Capacity: The carboxylic acid group and other substituents capable of hydrogen bonding are important for interaction with target enzymes like COX.[12]

  • Substitution Pattern: The specific arrangement of substituents on the phenyl rings determines the inhibitory potency and selectivity.

  • Inhibition of Signaling Molecules: The ability to suppress key inflammatory signaling molecules like MAPKs and NF-κB is a key determinant of anti-inflammatory efficacy.[10]

Predicted Activity of this compound:

The structural features of this compound, particularly the presence of the carboxylic acid and the substituted phenoxy ring, suggest that it is likely to possess anti-inflammatory properties. It may act by inhibiting pro-inflammatory enzymes and modulating key signaling pathways involved in inflammation.

Comparative Data Summary

Biological ActivityAnalog Compound(s)Key FindingsReference
Antimicrobial 4-chloro-2-isopropyl-5-methylphenolMIC = 32 μg/ml against MRSA[5]
Phloroglucinol derivativesMIC = 0.98 μg/mL against MRSA[7]
Anticancer 4-phenoxyquinoline derivative 47 c-Met IC50 = 1.57 nM[8]
Thiazolidinone derivative 2h GI50 < 0.01–0.02 μM in various cell lines[9]
Anti-inflammatory LX007Inhibition of NO, PGE2, and cytokines[10]
Carboxylic acid analogsPotent COX-2 inhibition (μM range)[11]

Conclusion and Future Directions

While direct experimental validation for this compound is pending, a comprehensive analysis of its structural analogs strongly suggests its potential as a multifunctional therapeutic agent with antimicrobial, anticancer, and anti-inflammatory activities. The presence of the 4-chloro-2-nitrophenoxy moiety is a recurring structural motif in compounds with potent biological activities.

Future research should focus on:

  • Synthesis and Biological Screening: The synthesis of this compound and a series of its analogs with systematic structural variations is essential to establish a definitive structure-activity relationship.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds will be crucial for their further development.

  • In Vivo Efficacy and Safety: Promising candidates should be evaluated in relevant animal models to assess their in vivo efficacy, pharmacokinetics, and safety profiles.

This comparative guide serves as a foundational resource for researchers interested in the therapeutic potential of substituted phenoxy-benzoic acids. The insights provided herein are intended to accelerate the discovery and development of novel drug candidates based on this versatile chemical scaffold.

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  • Kim, M., et al. (2022). 4-Chloro-2-Isopropyl-5-Methylphenol Exhibits Antimicrobial and Adjuvant Activity against Methicillin-Resistant Staphylococcus aureus. Journal of Microbiology and Biotechnology, 32(5), 629-637. [Link]

  • Li, Y., et al. (2024). Antimicrobial activity and mechanism of anti-MRSA of phloroglucinol derivatives. Journal of Pharmaceutical Analysis, 14(1), 100-107. [Link]

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"confirming the identity of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid through analytical techniques"

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Analytical Confirmation of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Abstract

The unequivocal identification of synthesized chemical entities is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of this compound, a molecule of interest in medicinal chemistry. We present a multi-pronged analytical workflow, integrating High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Each technique is evaluated for its specific contribution to the complete structural elucidation, with detailed experimental protocols and comparative data to guide researchers in selecting the most appropriate methods for their needs.

Introduction: The Imperative for Rigorous Structural Verification

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Therefore, the unambiguous confirmation of a compound's identity is a critical step in the research and development pipeline. The subject of this guide, this compound, possesses several structural features—two substituted aromatic rings, an ether linkage, and a carboxylic acid moiety—that necessitate a combination of analytical techniques for full characterization.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of methods to provide a logical, field-proven workflow. The causality behind experimental choices is explained, and each protocol is presented as a self-validating system.

The Analytical Triad: A Multi-Technique Approach

No single analytical technique can provide all the necessary information for complete structural confirmation. We advocate for an orthogonal approach, employing a combination of chromatography and spectroscopy to build a comprehensive and irrefutable body of evidence. The chosen analytical triad—HPLC, MS, and NMR—provides complementary information on the purity, mass, and detailed molecular structure of the target compound.

analytical_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Confirmation cluster_conclusion Final Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC-UV Purity & Retention Time Purification->HPLC Purity Assessment MS Mass Spectrometry Molecular Weight & Fragmentation Purification->MS Direct Infusion NMR NMR Spectroscopy Structural Elucidation Purification->NMR Definitive Structure HPLC->MS Hyphenated Analysis (LC-MS) Confirmation Identity Confirmed HPLC->Confirmation MS->Confirmation NMR->Confirmation

Caption: Integrated workflow for the confirmation of this compound.

High-Performance Liquid Chromatography (HPLC): The Gatekeeper of Purity

Before committing to more resource-intensive techniques like NMR, it is crucial to assess the purity of the synthesized compound. HPLC, coupled with UV detection, is the workhorse for this purpose. For aromatic carboxylic acids, reversed-phase HPLC is a robust and versatile method.[1][2]

Rationale for Method Selection

A C18 stationary phase provides excellent retention for the nonpolar regions of the molecule, while a buffered aqueous-organic mobile phase allows for the fine-tuning of the retention time of the ionizable carboxylic acid group.[2] The inclusion of a buffer is critical to suppress the ionization of the carboxylic acid, leading to sharper peaks and more reproducible retention times.

Experimental Protocol: HPLC-UV
  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient: 30% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase (50:50 A:B) to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

Data Interpretation and Comparison
ParameterExpected Result for Pure CompoundAlternative Outcome & Implication
Purity >95% (as determined by peak area)Multiple peaks indicate the presence of impurities or degradation products.
Retention Time (t_R_) A single, sharp, symmetrical peakBroad or tailing peaks may suggest issues with the mobile phase pH or column integrity.

Mass Spectrometry (MS): Unveiling the Molecular Weight

Mass spectrometry provides the exact molecular weight of the compound, offering a fundamental piece of evidence for its identity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids and nitroaromatic compounds.[3][4]

Rationale for Method Selection

ESI in negative ion mode is particularly effective for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.[3] High-resolution mass spectrometry (HRMS) is recommended to obtain the accurate mass, which can be used to confirm the elemental composition.

ms_workflow Sample Sample Solution (from HPLC or direct infusion) IonSource Electrospray Ionization (ESI) Negative Ion Mode Sample->IonSource MassAnalyzer Mass Analyzer (e.g., TOF or Orbitrap) IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector Data Mass Spectrum [M-H]⁻ Ion Detector->Data

Caption: General workflow for Mass Spectrometry analysis.

Experimental Protocol: LC-MS (ESI⁻)
  • Instrumentation: LC-MS system with an ESI source.

  • LC Conditions: As described in the HPLC section.

  • MS Conditions:

    • Ionization Mode: Negative Electrospray (ESI⁻).

    • Mass Range: m/z 100-500.

    • Capillary Voltage: 3.5 kV.

    • Fragmentor Voltage: 100 V.

    • Gas Temperature: 325 °C.

Data Interpretation and Comparison
ParameterTheoretical ValueExpected Experimental Result
Molecular Formula C₁₄H₁₀ClNO₅-
Exact Mass 307.0247-
[M-H]⁻ (Monoisotopic) 306.0175A prominent peak at m/z 306.0175 ± 5 ppm

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure by analyzing the fragmentation pattern of the [M-H]⁻ ion.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy provides the most detailed information about the molecular structure, including the connectivity of atoms and their chemical environment. For this compound, both ¹H and ¹³C NMR are essential.

Rationale for Method Selection

¹H NMR will reveal the number of different types of protons, their chemical shifts, splitting patterns (multiplicity), and integration (relative number of protons). ¹³C NMR will show the number of unique carbon atoms in the molecule. The chemical shifts in both are highly sensitive to the electronic effects of the substituents on the aromatic rings.[6][7][8]

Experimental Protocol: ¹H and ¹³C NMR
  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a good choice due to its ability to dissolve the carboxylic acid and the downfield shift of the acidic proton.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of DMSO-d₆.

  • Experiments:

    • ¹H NMR (1D)

    • ¹³C NMR (1D)

    • Optional: 2D NMR experiments like COSY and HSQC for more complex structures.

Predicted Spectral Data and Interpretation
Protons (¹H NMR)Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
Hₐ~13.0Singlet (broad)1HCarboxylic acid proton
Hₑ, Hᵢ~8.0-8.2Multiplet3HProtons on the nitro-substituted ring
Hբ, Hₖ~7.5-7.8Multiplet4HProtons on the benzoic acid ring
Hₒ~5.3Singlet2HMethylene protons (-CH₂-)
Carbons (¹³C NMR)Predicted Chemical Shift (ppm)Assignment
C=O~167Carboxylic acid carbon
Aromatic C-O~155Carbon attached to the ether oxygen on the nitro-substituted ring
Aromatic C-NO₂~148Carbon attached to the nitro group
Aromatic C-Cl~125Carbon attached to the chlorine atom
Aromatic CH~115-135Aromatic methine carbons
Aromatic C-COOH~130Quaternary carbon on the benzoic acid ring
-CH₂-~70Methylene carbon

Note: These are approximate chemical shifts and can be influenced by solvent and concentration. The patterns observed in the aromatic region of the ¹H NMR spectrum can be complex due to second-order coupling effects.[9]

Conclusion: A Consolidated Approach to Identity Confirmation

The identity of this compound can be confidently confirmed through the synergistic use of HPLC, MS, and NMR. HPLC establishes the purity of the sample, MS verifies the molecular weight and elemental composition, and NMR provides the definitive structural elucidation. This multi-technique workflow ensures the scientific rigor required in research and drug development.

References

  • Schmidt, J., et al. (2006). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20(15), 2293-302. [Link]

  • The Royal Society of Chemistry. (n.d.). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Supplementary Information. [Link]

  • HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]

  • Wnuk, S., et al. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. Magnetic Resonance in Chemistry, 28(3), 271-280. [Link]

  • Al-Naiema, I. M., & Stone, E. A. (2017). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PloS one, 12(7), e0181965. [Link]

  • SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]

  • De la Torre, J. C., et al. (2022). Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. Magnetic Resonance in Chemistry. [Link]

  • MIT OpenCourseWare. (n.d.). APPENDIX 2: 1H NMR Spectral parameters for substituted benzenes. [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitrobenzoic acid. [Link]

  • PubChem. (n.d.). 4-Chloro-3-nitrobenzoic acid. [Link]

  • ResearchGate. (n.d.). Negative-ion mass spectra recorded from four nitro compounds by a helium plasma ionization source coupled to a Waters-Micromass Quattro Ultima mass spectrometer. [Link]

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A Comparative Guide to the Structure-Activity Relationship of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Benzoic Acids

Benzoic acid derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1] The versatility of the benzoic acid scaffold lies in the ability to modify its physicochemical and steric properties through substitution on the aromatic ring, thereby fine-tuning its interaction with biological targets.[2] The subject of this guide, the 4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid scaffold, combines several key pharmacophoric features: a benzoic acid moiety, a flexible ether linkage, and a substituted nitrophenyl ring, suggesting a broad potential for biological activity.

The presence of a nitro group is often associated with antimicrobial and anticancer activities, while the chloro substituent can enhance lipophilicity and influence binding interactions.[2] This guide will explore how modifications to these key functionalities may impact the overall biological profile of this class of compounds.

Core Structure and Inferred Structure-Activity Relationships

The core structure of this compound presents multiple avenues for chemical modification to probe the structure-activity relationship. Based on SAR studies of related benzoic acid and phenoxy derivatives, we can infer the potential impact of substitutions at various positions.

dot graph SAR_overview { layout=neato; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=10];

A [label="Benzoic Acid Moiety\n(Position 4')", pos="0,1.5!", fillcolor="#4285F4"]; B [label="Ether Linkage", pos="2,0!", fillcolor="#34A853"]; C [label="Phenoxy Ring\n(Positions 2, 4)", pos="4,1.5!", fillcolor="#EA4335"]; D [label="Core Scaffold\nthis compound", shape=ellipse, pos="2,-1.5!", fillcolor="#FBBC05", fontcolor="#202124"];

A -> D [label="Esterification/Amidation:\nModulates solubility and cell permeability"]; B -> D [label="Linker Modification:\nImpacts flexibility and spatial orientation"]; C -> D [label="Substitution Modification:\n-NO2 to -NH2 may alter activity\n-Cl position and nature affects lipophilicity"]; } Caption: Key modification points for SAR studies.

The Benzoic Acid Moiety: A Key Interaction Point

The carboxylic acid group is a critical functional group, often involved in hydrogen bonding interactions with receptor active sites.

  • Esterification and Amidation: Conversion of the carboxylic acid to an ester or amide can modulate the compound's lipophilicity and cell permeability. For instance, studies on p-hydroxybenzoic acid derivatives have shown that increasing the alkyl chain length of esters can enhance antimicrobial activity, likely due to improved passage through microbial cell walls.[3] It is plausible that ester derivatives of our core scaffold could exhibit enhanced antimicrobial or anticancer activity.

The Phenoxy Ring: Influence of Electron-Withdrawing Groups

The substitutions on the phenoxy ring, a chloro group at position 4 and a nitro group at position 2, are expected to significantly influence the molecule's electronic properties and binding interactions.

  • Nitro Group: The strong electron-withdrawing nature of the nitro group can impact the overall electronic distribution of the molecule.[2] In many compound series, the reduction of a nitro group to an amino group can lead to a change or enhancement of biological activity. The resulting amino group can act as a hydrogen bond donor, potentially forming new interactions with a biological target.[2]

  • Chloro Group: The halogen substituent influences the lipophilicity and can participate in halogen bonding with the target protein. The position of the chloro group is also critical. SAR studies on other scaffolds have demonstrated that the position of halogen substituents can dramatically alter biological activity.

Comparative Analysis with Structurally Related Compounds

While specific data for our target series is limited, we can draw parallels from published studies on similar structures.

Compound ClassKey SAR FindingsPotential Relevance to Target ScaffoldReference
4-Alkoxybenzoic AcidsReplacement of an aldehyde with a methyl ester increased Trypanosome Alternative Oxidase (TAO) inhibition 10-fold. Introduction of 2-hydroxy and 6-methyl groups on the benzoic acid ring led to nanomolar TAO inhibition.Esterification of the benzoic acid moiety could be a promising strategy. Substitutions on the benzoic acid ring itself should be explored.[4][5]
4-(Phenoxy)quinoline DerivativesElectron-withdrawing groups on the terminal phenyl ring were beneficial for improving antitumor activity against several cancer cell lines.The presence of the chloro and nitro groups on the phenoxy ring of our scaffold may contribute positively to potential anticancer activity.[6]
Benzoic and Cinnamic AcidsCinnamic acid derivatives were generally more potent antioxidants than their benzoic acid counterparts. Dihydroxy substitution on the aromatic ring enhanced antioxidant capacity in LDL systems.Introduction of hydroxyl groups on either aromatic ring could be explored for antioxidant properties.[7]

Experimental Protocols

To facilitate further research, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of this compound derivatives.

General Synthesis Protocol

The synthesis of the target compounds can be achieved through a Williamson ether synthesis, a reliable and well-established method.

dot graph synthesis_workflow { rankdir=LR; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

A [label="Step 1: Deprotonation\n4-Hydroxybenzoic acid ester + NaH in DMF", fillcolor="#F1F3F4"]; B [label="Step 2: Nucleophilic Substitution\nAddition of 4-chloro-2-nitrobenzyl halide", fillcolor="#F1F3F4"]; C [label="Step 3: Hydrolysis\nEster hydrolysis to yield carboxylic acid (e.g., LiOH)", fillcolor="#F1F3F4"]; D [label="Purification\nColumn Chromatography", fillcolor="#F1F3F4"];

A -> B; B -> C; C -> D; } Caption: General synthetic workflow.

Step-by-Step Procedure:

  • Preparation of the Sodium Phenoxide: To a solution of a 4-hydroxybenzoic acid ester (e.g., methyl 4-hydroxybenzoate) in an anhydrous polar aprotic solvent such as dimethylformamide (DMF), add sodium hydride (NaH) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 30 minutes.

  • Williamson Ether Synthesis: To the resulting sodium phenoxide solution, add a solution of 1-chloro-4-(chloromethyl)-2-nitrobenzene in DMF dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Extraction: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification of the Ester Intermediate: Purify the crude ester by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of tetrahydrofuran (THF) and water. Add an excess of a base such as lithium hydroxide (LiOH) and stir at room temperature until the ester is completely consumed (monitored by TLC).

  • Final Work-up and Purification: Acidify the reaction mixture with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid. Filter the solid, wash with water, and dry under vacuum to afford the desired this compound derivative.

Biological Evaluation Protocols

Anticancer Activity - MTT Assay:

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential anticancer compounds.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, MDA-MB-468) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[8]

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.

Antimicrobial Activity - Broth Microdilution Assay:

This assay is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).

  • Serial Dilution: Perform a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This guide has provided a comparative framework for understanding the potential structure-activity relationships of this compound derivatives. By drawing on data from related compound classes, we have identified key structural motifs that are likely to influence biological activity. The provided experimental protocols offer a starting point for the synthesis and evaluation of novel analogs.

Future research in this area should focus on a systematic exploration of the following:

  • Substitution on the Benzoic Acid Ring: Introduction of small alkyl or hydroxyl groups could enhance activity, as seen in related series.[4][5]

  • Modification of the Nitro Group: Reduction to an amine or replacement with other electron-withdrawing groups would clarify its role in the observed activity.

  • Variation of the Ether Linkage: Exploring alternative linkers could provide insights into the importance of conformational flexibility.

A comprehensive screening of these novel derivatives against a panel of cancer cell lines and microbial strains will be crucial for identifying lead compounds for further development.

References

  • Hung, C. F., et al. (2014). Behavior-selective apoptotic capacity of 4-(3,4,5-Trimethoxyphenoxy) benzoic acid and its methyl derivatives on two breast cancer cell lines. Anticancer Research, 34(4), 1801-9. [Link]

  • Meco-Navas, A., et al. (2018). SAR of 4-Alkoxybenzoic Acid Inhibitors of the Trypanosome Alternative Oxidase. ACS Medicinal Chemistry Letters, 9(9), 923-928. [Link]

  • Natella, F., et al. (1999). Benzoic and cinnamic acid derivatives as antioxidants: structure-activity relation. Journal of Agricultural and Food Chemistry, 47(4), 1453-9. [Link]

  • Luhata, L. P., et al. (2015). Structure Activity Relationship (SAR) of Some Benzoic Acid Derivatives from Plant Origin that Exhibit Anti-Sickling Properties in vitro - (Review). Journal of Pharmacognosy and Phytochemistry, 4(1), 1-6. [Link]

  • Song, D., et al. (2016). Design, synthesis and structure-activity relationships of novel 4-phenoxyquinoline derivatives containing 1,2,4-triazolone moiety as c-Met kinase inhibitors. European Journal of Medicinal Chemistry, 124, 63-77. [Link]

  • IJARSCT (2025). Synthesis, Characterization and Biological Activity of Newly Synthesized Benzoic Acid and Phenylthiourea Derivative. International Journal of Advanced Research in Science, Communication and Technology. [Link]

  • Chauhan, J., et al. (2013). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 22(2), 105-112. [Link]

  • Quora (2020). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. [Link]

  • Google Patents (2010). Process for preparing 4-nitro-oxy-methyl-benzoic acid.
  • ResearchGate (2025). Synthesis of new 2-(4-methyl-phenoxymethyl)benzoic acid thioureides. [Link]

  • ResearchGate. Synthesis of Benzoic Acid Esters and Their Antimicrobial Activity. [Link]

  • Preprints.org (2023). Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer. [Link]

  • Frontiers in Pharmacology (2024). CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) inhibits TMEM206 mediated currents and TMEM206 does not contribute to acid-induced cell death in colorectal cancer cells. [Link]

  • MDPI (2021). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. [Link]

  • Bioorganic & Medicinal Chemistry (2011). Discovery of 4-[4-({(3R)-1-butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenoxy]benzoic acid hydrochloride: a highly potent orally available CCR5 selective antagonist. [Link]

  • PubChem. 4-Chloro-2-nitrobenzoic acid. [Link]

  • Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The quest for novel therapeutic agents with high efficacy and selectivity against cancerous cells is a cornerstone of modern drug discovery. Benzoic acid derivatives and their related structures, such as phenoxyacetic acids, represent a versatile scaffold known to exhibit a wide range of biological activities, including significant anticancer potential.[1][2] The specific molecule, 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid, combines several key pharmacophoric features: a benzoic acid moiety, a 4-chlorophenoxy group, and a 2-nitrophenoxy group. These substituents are known to influence the molecule's electronic properties, lipophilicity, and steric profile, which in turn can dramatically modulate its cytotoxic effects.

This guide provides a comprehensive comparative analysis of the cytotoxic profile of this compound and structurally related molecules. While direct experimental data on the title compound is not extensively available in the public domain, this guide synthesizes data from closely related analogs to infer its probable cytotoxic activity and mechanism of action. We will delve into the structure-activity relationships that govern the cytotoxicity of this chemical class, provide detailed experimental protocols for assessing cytotoxicity, and explore the potential molecular pathways through which these compounds exert their cell-killing effects. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology and medicinal chemistry.

Comparative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a substance required to inhibit a biological process, such as cell proliferation, by 50%. The following table summarizes the reported IC50 values for several benzoic acid and phenoxyacetic acid derivatives against various cancer cell lines. This comparative data allows for an informed estimation of the potential cytotoxicity of this compound.

Compound/DerivativeCell LineIC50 ValueReference
Hypothetical: this compound Various Cancer CellsData not available-
4-Cl-phenoxyacetic acidBreast Cancer Cells0.194 ± 0.09 µg/mL[3]
2-(4-chlorophenoxy)-5-(4-chlorophenyl) pentanoic acid-4.8 ± 0.35 µM[3]
Copper(II) complex with 4-chloro-3-nitrobenzoic acidHepG2 (Liver Cancer)Lower than Cisplatin[3][4][5]
2-((4-Chloro-2-nitrophenyl)amino)benzoic acidVarious Cancer CellsExhibits anticancer properties[6]

Note: The cytotoxicity of these compounds can vary significantly based on the cancer cell line and the specific assay conditions used.

Structure-Activity Relationship (SAR) Insights

The cytotoxic activity of the this compound scaffold is intrinsically linked to the nature and position of its substituents. The following points delineate key SAR trends observed in related molecules:

  • Halogenation: The presence of a chlorine atom on the phenoxy ring is a common feature in many bioactive compounds. The position and number of halogen substituents can significantly impact cytotoxicity. For instance, increasing the number of chlorine atoms on a phenol ring has been shown to correlate with increased toxicity.

  • Nitro Group: The nitro group is a strong electron-withdrawing group that can influence the electronic properties of the entire molecule. Its presence is often associated with enhanced biological activity, including anticancer effects. The reduction of the nitro group to an amino group within the cellular environment can also lead to the formation of reactive intermediates that contribute to cytotoxicity.

  • Carboxylic Acid Moiety: The benzoic acid group provides a critical anchor for interacting with biological targets. Its acidity and potential for hydrogen bonding play a crucial role in the molecule's pharmacokinetic and pharmacodynamic properties.

  • Ether Linkage: The ether bond connecting the phenoxy and methylbenzoic acid moieties provides a degree of conformational flexibility, allowing the molecule to adopt an optimal orientation for binding to its target.

Experimental Protocols: Assessing Cytotoxicity

To empirically determine and compare the cytotoxicity of this compound and its analogs, standardized in vitro assays are essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.

MTT Assay Protocol

This protocol outlines the steps for evaluating the cytotoxic effects of a test compound on a cancer cell line.

Materials:

  • Target cancer cell line (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • Test compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in a complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for another 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the compound concentration to generate a dose-response curve.

    • Determine the IC50 value from the dose-response curve.

Experimental Workflow Diagram

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis start Start: Cancer Cell Culture seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Add Test Compound Dilutions incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 solubilize Add Solubilization Solution incubate3->solubilize read Measure Absorbance (570nm) solubilize->read calculate Calculate % Viability read->calculate plot Generate Dose-Response Curve calculate->plot end Determine IC50 plot->end Intrinsic_Apoptosis_Pathway cluster_mito Mitochondrial Events compound 4-[(4-Chloro-2-nitrophenoxy)methyl] benzoic acid Analog stress Cellular Stress (e.g., ROS) compound->stress induces bax_bak Bax/Bak Activation stress->bax_bak momp MOMP bax_bak->momp triggers bcl2 Bcl-2/Bcl-xL (Anti-apoptotic) bcl2->bax_bak inhibits mitochondrion Mitochondrion cytochrome_c Cytochrome c Release momp->cytochrome_c leads to apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) cytochrome_c->apoptosome initiates caspase9 Caspase-9 Activation apoptosome->caspase9 caspase37 Caspase-3/7 Activation caspase9->caspase37 activates apoptosis Apoptosis caspase37->apoptosis executes

Caption: The intrinsic apoptosis pathway potentially induced by the test compound.

Conclusion

While direct cytotoxic data for this compound remains to be fully elucidated, a comparative analysis of its structural analogs strongly suggests a significant potential for anticancer activity. The presence of chloro and nitro substituents on the phenoxy ring, coupled with the benzoic acid moiety, likely contributes to its ability to induce cytotoxicity in cancer cells, plausibly through the induction of the intrinsic apoptotic pathway.

The experimental protocols and mechanistic insights provided in this guide offer a robust framework for the empirical evaluation of this and other related molecules. Further investigation into the specific molecular targets and a comprehensive screening against a panel of cancer cell lines are warranted to fully characterize the therapeutic potential of this compound. The structure-activity relationships discussed herein can guide the rational design of future derivatives with improved potency and selectivity, ultimately contributing to the development of more effective cancer chemotherapeutics.

References

  • The herbicide 2,4-dichlorophenoxyacetic acid induces pancreatic β-cell death via oxidative stress-activated AMPKα signal downstream-regulated apoptotic pathway. PubMed. [Link]

  • Geranyl derivative of phloroacetophenone induces cancer cell-specific apoptosis through Bax-mediated mitochondrial pathway in MCF-7 human breast cancer cells. PubMed. [Link]

  • Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. National Center for Biotechnology Information. [Link]

  • Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Jetir.Org. [Link]

  • Chlorpyrifos Induces Apoptosis in Macrophages by Activating Both Intrinsic and Extrinsic Apoptotic Pathways. PubMed. [Link]

  • Synthesis and Anticancer Evaluation of 4-Chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol Analogues: An Insight into Experimental and Theoretical Studies. National Center for Biotechnology Information. [Link]

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Center for Biotechnology Information. [Link]

  • Caspase activation by anticancer drugs: the caspase storm. PubMed. [Link]

  • Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. PubMed. [Link]

  • The role of BCL-2 family proteins in regulating apoptosis and cancer therapy. National Center for Biotechnology Information. [Link]

  • Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? PubMed. [Link]

  • Caspase Activation, Upregulation of Bax and P53, Downregulation of Bcl-2 and Enhanced Generation of Reactive Oxygen. National Center for Biotechnology Information. [Link]

  • The Role of BCL2 Family of Apoptosis Regulator Proteins in Acute and Chronic Leukemias. ResearchGate. [https://www.researchgate.net/publication/264803920_The_Role_of_BCL2_Family_of_Apoptosis_Regulator_Proteins_in_Acute_and_Chronic_Leukemias]([Link]_ Proteins_in_Acute_and_Chronic_Leukemias)

  • Caspase Activation in Cancer Therapy. National Center for Biotechnology Information. [Link]

  • Role of Bcl-2 family members on apoptosis: what we have learned from knock-out mice. ResearchGate. [Link]

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A Comparative Benchmarking Guide to the Synthetic Efficiency of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel chemical entities is a cornerstone of progress. The compound 4-[(4-chloro-2-nitrophenoxy)methyl]benzoic acid, a diaryl ether, presents an interesting case study in synthetic strategy. Its structure, featuring a substituted nitrophenyl ring linked to a benzoic acid moiety via an ether bond, allows for its potential use as a versatile intermediate in the synthesis of more complex molecules.

This guide provides an in-depth comparison of the two primary and most synthetically viable routes for the production of this target molecule: the classic Williamson Ether Synthesis and the copper-catalyzed Ullmann Condensation . By examining the mechanistic underpinnings, experimental protocols, and key performance indicators of each method, this document aims to equip researchers with the necessary insights to make informed decisions for their synthetic campaigns.

Introduction to the Synthetic Challenge

The core challenge in synthesizing this compound lies in the formation of the diaryl ether linkage. The efficiency of this bond formation is highly dependent on the chosen synthetic route, which in turn impacts yield, purity, cost, and scalability. The presence of a nitro group on one of the aromatic rings and a carboxylic acid on the other introduces electronic and functional group compatibility considerations that must be carefully managed.

Method 1: The Williamson Ether Synthesis Approach

The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers.[1] It proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide nucleophile attacks an electrophilic carbon bearing a good leaving group.[2][3] In the context of our target molecule, this involves the reaction of the sodium salt of 4-chloro-2-nitrophenol with a halo-substituted methylbenzoic acid derivative.

Mechanistic Considerations

The key to a successful Williamson ether synthesis is maximizing the efficiency of the SN2 reaction. This necessitates a strong nucleophile (the phenoxide) and a sterically unhindered electrophile with a good leaving group. The primary benzylic halide, methyl 4-(bromomethyl)benzoate, is an ideal electrophile for this purpose. The phenoxide is readily generated by treating 4-chloro-2-nitrophenol with a suitable base, such as sodium hydroxide or potassium carbonate.[4] The electron-withdrawing nitro group on the phenol increases its acidity, facilitating the formation of the phenoxide.

G cluster_0 Williamson Ether Synthesis Pathway Start_A 4-Chloro-2-nitrophenol Phenoxide Sodium 4-chloro-2-nitrophenoxide (Nucleophile) Start_A->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide SN2 SN2 Reaction Phenoxide->SN2 Start_B Methyl 4-(bromomethyl)benzoate (Electrophile) Start_B->SN2 Product This compound SN2->Product Ether bond formation

Caption: Workflow for Williamson Ether Synthesis.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-chloro-2-nitrophenol

  • Methyl 4-(bromomethyl)benzoate

  • Sodium hydroxide (NaOH)

  • Dimethylformamide (DMF)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-nitrophenol (1.0 eq) in anhydrous DMF.

  • Add sodium hydroxide (1.1 eq) to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide.

  • To this mixture, add a solution of methyl 4-(bromomethyl)benzoate (1.05 eq) in DMF dropwise.

  • Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Acidify the aqueous mixture with 1 M HCl to a pH of 2-3 to precipitate the crude product.

  • Filter the precipitate, wash with water, and then dissolve in ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Method 2: The Ullmann Condensation Approach

The Ullmann condensation is a copper-catalyzed reaction that is particularly well-suited for the synthesis of diaryl ethers.[5] Traditional Ullmann conditions often require harsh conditions, including high temperatures (typically >150 °C) and stoichiometric amounts of copper.[6] However, modern advancements have led to the development of milder, more efficient catalytic systems employing copper(I) salts and various ligands.[7][8][9]

Mechanistic Considerations

The mechanism of the Ullmann condensation is complex and still a subject of some debate, but it is generally accepted to involve the formation of a copper(I) phenoxide species. This is followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.[10] The presence of an electron-withdrawing group, such as the nitro group on 4-chloro-2-nitrophenol, can enhance the reactivity of the corresponding aryl halide in the Ullmann coupling.[6]

G cluster_1 Ullmann Condensation Pathway Start_C 4-Chloro-2-nitrophenol Coupling Copper-Catalyzed Coupling Start_C->Coupling Start_D 4-Iodobenzoic acid Start_D->Coupling Cu_cat Cu(I) Catalyst Cu_cat->Coupling Base_U Base (e.g., K2CO3) Base_U->Coupling Ligand Ligand (e.g., Phenanthroline) Ligand->Coupling Product_U This compound Coupling->Product_U Ether bond formation

Caption: Workflow for Ullmann Condensation.

Experimental Protocol: Ullmann Condensation

Materials:

  • 4-chloro-2-nitrophenol

  • 4-Iodobenzoic acid

  • Copper(I) iodide (CuI)

  • 1,10-Phenanthroline

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a Schlenk tube, add 4-chloro-2-nitrophenol (1.0 eq), 4-iodobenzoic acid (1.2 eq), copper(I) iodide (0.1 eq), 1,10-phenanthroline (0.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous DMSO to the tube via syringe.

  • Heat the reaction mixture to 110-120 °C and stir for 12-24 hours, monitoring the reaction by TLC.[11][12]

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble inorganic salts.

  • Transfer the filtrate to a separatory funnel and wash with 1 M HCl to remove any remaining base and basic impurities.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Head-to-Head Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for each synthetic route. The data presented is a composite estimation based on typical yields and purities for analogous reactions reported in the literature.[1][12]

ParameterWilliamson Ether SynthesisUllmann Condensation
Typical Yield 75-85%65-80%
Purity (post-recrystallization/chromatography) >98%>98%
Reaction Time 4-6 hours12-24 hours
Reaction Temperature 80-90 °C110-120 °C
Key Reagents NaOH, Methyl 4-(bromomethyl)benzoateCuI, 1,10-Phenanthroline, K₂CO₃, 4-Iodobenzoic acid
Catalyst Required NoYes (Copper-based)
Scalability Generally straightforwardCan be challenging due to catalyst cost and removal
Cost of Key Reagents ModerateHigher (due to catalyst and ligand)
Environmental Impact Use of DMF (a solvent of high concern)Use of DMSO, and copper catalyst (heavy metal)

Discussion and Recommendations

Williamson Ether Synthesis:

  • Advantages: This method is generally higher yielding and has a shorter reaction time. It does not require a metal catalyst, which simplifies purification and reduces cost. The starting materials are also relatively accessible.

  • Disadvantages: The use of a strong base and a polar aprotic solvent like DMF are common. The synthesis of the halo-substituted methylbenzoic acid starting material may require an additional synthetic step.

Ullmann Condensation:

  • Advantages: This method is highly effective for forming diaryl ether bonds, particularly with electronically diverse coupling partners. Modern protocols have made the reaction conditions more manageable.

  • Disadvantages: This route typically requires longer reaction times and higher temperatures. The cost of the copper catalyst and the necessary ligand can be significant, especially at a larger scale. The removal of the copper catalyst from the final product can sometimes be challenging and require additional purification steps.

For the laboratory-scale synthesis of this compound, the Williamson Ether Synthesis appears to be the more efficient and cost-effective choice. Its higher typical yield, shorter reaction time, and avoidance of a metal catalyst make it a more attractive option for rapid synthesis and purification.

However, for more complex diaryl ethers where the SN2 reaction may be disfavored due to steric hindrance or electronic effects, the Ullmann Condensation remains a powerful and indispensable tool. The choice between these two methods will ultimately depend on the specific goals of the research program, including considerations of scale, cost, and the specific structural features of the target molecule.

References

  • Google Patents. (n.d.). Preparation of 4-chloro-2-nitrophenol.
  • Google Patents. (n.d.). Preparation of 2-[chloro, bromo or nitro]-4-[alkylsulfonyl]benzoic acids and intermediates.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Diaryl ether synthesis by etherification (arylation). Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • ResearchGate. (2025, August 6). An efficient BINAM–copper(II) catalyzed Ullmann-type synthesis of diaryl ethers. Retrieved from [Link]

  • ResearchGate. (2025, November 18). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • European Patent Office. (1984, June 13). Process for the preparation of 4-chloro-2-nitrobenzonitrile. Retrieved from [Link]

  • Cambridge University Press. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • SciELO México. (n.d.). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 4-chloro-2-(N-methyl-N-phenyl sulfamoyl) methyl benzoate.
  • Quick Company. (n.d.). A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. Retrieved from [Link]

  • Quora. (2020, July 12). How to synthesis 4-chloro-2-nitrobenzoic acid from benzene? What are the steps. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Justia Patents. (2021, May 18). Process for synthesis of mesotrione. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2024, November 7). Synthesis of Diaryl Ethers via C-O Cross-Coupling of Phenols with Aryl Iodides in the Presence of Copper Catalyst. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Retrieved from [Link]

  • Google Patents. (2008, April 16). (12) United States Patent. Retrieved from [Link]

  • PubMed. (2009, May 15). General, mild, and intermolecular Ullmann-type synthesis of diaryl and alkyl aryl ethers catalyzed by diol-copper(I) complex. Retrieved from [Link]

Sources

A Comparative Guide to the Cross-Validation of Analytical Data for 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the integrity of analytical data is paramount. This guide provides an in-depth, objective comparison of analytical methodologies for the robust characterization and quantification of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind methodological choices, establishing a framework for self-validating analytical systems through the principles of cross-validation. Our approach is grounded in the authoritative standards set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA), ensuring that the presented methodologies are not only scientifically sound but also align with global regulatory expectations.[1][2][3][4][5][6][7]

The Imperative of Analytical Method Validation

Before delving into comparative analysis, it is crucial to understand the foundation upon which reliable analytical data is built: method validation. Validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical application.[8][9] The objective is to demonstrate that the analytical procedure is fit for its intended purpose.[7][9] This guide adheres to the principles outlined in the ICH Q2(R2) guideline, which emphasizes a lifecycle approach to analytical procedures.[1][2][5][6]

Key validation parameters, as defined by the ICH, include:[10]

  • Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This includes repeatability, intermediate precision, and reproducibility.

  • Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte in the sample.

  • Range: The interval between the upper and lower concentration of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Primary Analytical Technique: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, offering high resolution and sensitivity for the quantification of non-volatile and thermally labile compounds like this compound. A reversed-phase HPLC method with UV detection is proposed as the primary analytical technique.

Rationale for HPLC Method Selection

The structure of this compound, with its aromatic rings and carboxylic acid moiety, makes it an ideal candidate for reversed-phase chromatography. The chromophores within the molecule allow for sensitive detection using a UV-Vis spectrophotometer. This method is highly adaptable for quantifying the active ingredient in bulk drug substances or finished products.

Experimental Protocol: Reversed-Phase HPLC-UV

Objective: To quantify this compound with high accuracy and precision.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or variable wavelength detector (VWD).

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase pH adjustment)

  • Reference standard of this compound

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% acid). The gradient can be optimized to ensure adequate separation from any impurities. A typical starting point would be a 50:50 mixture.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Determined by UV spectral analysis of the reference standard (likely around 254 nm).

  • Injection Volume: 10 µL

Procedure:

  • Standard Solution Preparation: Accurately weigh a known amount of the reference standard and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to prepare a stock solution. Perform serial dilutions to create a series of calibration standards.

  • Sample Preparation: Accurately weigh the sample and dissolve it in the same solvent as the standard to a concentration within the calibration range.

  • Analysis: Inject the blank, standard solutions, and sample solutions into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the analyte in the sample from this curve.

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard Prepare Standard Solutions Injection Inject into HPLC Standard->Injection Sample Prepare Sample Solutions Sample->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

Orthogonal Method for Cross-Validation: Gas Chromatography-Mass Spectrometry (GC-MS)

Cross-validation involves comparing the results from two distinct analytical methods to ensure the accuracy and reliability of the data.[11][12][13] An ideal cross-validation study employs an orthogonal method—one that relies on a different scientific principle for separation and/or detection. Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent orthogonal choice to HPLC.

Rationale for GC-MS as an Orthogonal Method

GC separates compounds based on their volatility and interaction with the stationary phase, which is a different mechanism than the partitioning in reversed-phase HPLC. Mass spectrometry provides highly specific detection based on the mass-to-charge ratio of the analyte and its fragments, offering an alternative to the UV absorbance detection used in HPLC. The combination of GC separation and MS detection provides a powerful tool for both qualitative confirmation and quantitative analysis.

Experimental Protocol: GC-MS with Derivatization

Objective: To provide an independent, orthogonal method for the quantification and identification of this compound, thereby cross-validating the primary HPLC method.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary GC column suitable for polar compounds (e.g., DB-5ms or equivalent).

Reagents and Materials:

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS).

  • Solvent (e.g., Acetonitrile, Pyridine).

  • Reference standard of this compound.

Procedure:

  • Derivatization: The carboxylic acid group in the target molecule makes it non-volatile. Therefore, a derivatization step is necessary to convert it into a more volatile silyl ester.

    • Accurately weigh the standard or sample into a reaction vial.

    • Add the solvent and the derivatizing agent.

    • Heat the mixture (e.g., at 70°C for 30 minutes) to complete the reaction.

  • GC-MS Conditions:

    • Injector Temperature: 250 °C

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 300 °C) at a controlled rate (e.g., 10 °C/min).

    • Carrier Gas: Helium at a constant flow rate.

    • MS Ion Source Temperature: 230 °C

    • MS Quadrupole Temperature: 150 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized analyte. Full scan mode can be used for initial identification.

  • Analysis and Quantification: Inject the derivatized standards and samples. Create a calibration curve based on the peak areas of a specific ion fragment and quantify the sample.

Spectroscopic Confirmation: NMR and IR Spectroscopy

While chromatographic methods are excellent for quantification, spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural elucidation and identification of the compound.

  • ¹H and ¹³C NMR Spectroscopy: Provides detailed information about the carbon-hydrogen framework of the molecule, allowing for unambiguous confirmation of the structure of this compound. The chemical shifts and coupling patterns of the protons and carbons are unique to the molecule's specific arrangement of atoms.[14][15]

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. Characteristic absorption bands for the carboxylic acid O-H and C=O stretches, the nitro group N-O stretches, the ether C-O bond, and the aromatic C-H and C=C bonds would be expected in the IR spectrum of the target compound.[16]

Data Comparison and Cross-Validation Logic

The cross-validation process involves a direct comparison of the quantitative results obtained from the HPLC-UV and GC-MS methods. The acceptance criteria for the cross-validation should be pre-defined and based on the required accuracy and precision of the analysis.

Comparative Performance of Analytical Methods
ParameterHPLC-UVGC-MSRationale for Performance
Specificity Good to ExcellentExcellentHPLC specificity depends on chromatographic resolution. GC-MS offers higher specificity due to mass-based detection.
Linearity (r²) > 0.999> 0.995Both techniques generally provide excellent linearity over a defined range.
Accuracy (% Recovery) 98-102%95-105%HPLC often shows high recovery. The multi-step derivatization in GC can introduce more variability.
Precision (%RSD) < 2%< 5%The direct injection in HPLC typically leads to higher precision than the derivatization and injection in GC.
LOD/LOQ Low (ng/mL range)Very Low (pg/mL range)GC-MS, especially in SIM mode, is often more sensitive than HPLC-UV.
Throughput HighModerateThe derivatization step in the GC-MS protocol reduces the sample throughput compared to HPLC.
Cross-Validation Workflow Diagram

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation & Comparison cluster_outcome Outcome HPLC Primary Method: Quantification by HPLC-UV Results_HPLC Quantitative Results (HPLC) HPLC->Results_HPLC GCMS Orthogonal Method: Quantification by GC-MS Results_GCMS Quantitative Results (GC-MS) GCMS->Results_GCMS Compare Statistical Comparison of Results Results_HPLC->Compare Results_GCMS->Compare Pass Results are Equivalent (Method Cross-Validation Successful) Compare->Pass Meets Acceptance Criteria Fail Results are Discrepant (Investigate Discrepancy) Compare->Fail Does Not Meet Criteria

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid. As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. Proper chemical waste management is not merely a regulatory hurdle; it is a fundamental component of scientific integrity. This guide is structured to provide not just a protocol, but a deep understanding of the chemical principles that dictate these procedures, ensuring a self-validating system of safety and compliance within your laboratory.

Hazard Profile and Core Chemical Characteristics

Understanding the intrinsic properties of this compound is the foundation of its safe disposal. The molecule's structure dictates its classification as a multi-hazard chemical waste.

  • Halogenated Aromatic Compound: The presence of a chlorine atom on the phenoxy ring places this compound in the "halogenated organic" waste category.[1][2] This is the most critical classification for disposal, as halogenated wastes require specialized high-temperature incineration with flue gas scrubbers to neutralize the resulting acidic gases (e.g., hydrogen chloride).[3]

  • Nitrated Aromatic Compound: The nitro group (NO₂) makes it a nitrated aromatic compound. Aromatic nitro compounds are often toxic and require careful handling.[4] Thermal decomposition will generate nitrogen oxides (NOx), which are toxic pollutants.[3][5][6]

  • Carboxylic Acid: The benzoic acid moiety confers acidic properties. Therefore, this compound must not be stored with bases or reactive metals.[1][7]

Based on data from analogous compounds like 4-chloro-2-nitrobenzoic acid and 4-chloro-3-nitrobenzoic acid, the primary hazards are identified as:

Hazard TypeClassificationRationale and Key Precautions
Skin Irritation Category 2Causes skin irritation.[3][8][9][10] Avoid all skin contact.
Eye Irritation Category 2ACauses serious eye irritation.[3][8][9][10] Always wear chemical safety goggles.
Respiratory Irritation STOT SE 3May cause respiratory irritation if inhaled as a dust.[3][9][10] Handle only in a well-ventilated area or chemical fume hood.
Environmental Hazard UnclassifiedWhile specific data is unavailable, halogenated and nitrated aromatics are often toxic to aquatic life and should not enter drains or waterways.[11][12]

The Principle of Segregation: A Non-Negotiable Step

The single most important principle in chemical waste management is segregation at the source. Improperly mixed waste streams can lead to violent chemical reactions, the generation of toxic gases, and significantly increased disposal costs.

The disposal cost for halogenated organic waste is often substantially higher—sometimes two to three times more—than for non-halogenated waste due to the complex incineration requirements.[13][14] Mixing this compound with non-halogenated solvents like acetone or hexane contaminates the entire container, forcing the entire volume to be treated as the more hazardous and expensive halogenated waste.

Step-by-Step Disposal Protocol

This protocol ensures compliance with the U.S. Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) guidelines.[15][16]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste container, ensure you are wearing the appropriate PPE.

  • Hand Protection: Nitrile gloves.

  • Eye Protection: Chemical safety goggles or a face shield if there is a splash risk.[10]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: Not typically required if handling small quantities inside a certified chemical fume hood. If weighing or transferring large amounts of solid material that could generate dust, use a fume hood.[14]

Step 2: Select the Correct Waste Container
  • Obtain a designated "Halogenated Organic Waste" container. These are often provided by your institution's Environmental Health & Safety (EHS) department and may be color-coded or specifically labeled.[1]

  • The container must be in good condition, made of a chemically compatible material (e.g., High-Density Polyethylene - HDPE), and have a secure, screw-top lid.[2][7]

  • Never use food-grade containers (e.g., beverage bottles, food jars) for hazardous waste.[7]

Step 3: Label the Waste Container

Proper labeling is a strict regulatory requirement.[17][18]

  • Affix a "Hazardous Waste" label to the container before adding any waste. [2][14]

  • Clearly write the full chemical name: "Waste this compound" . Do not use abbreviations or chemical formulas.[2]

  • List all components and their approximate percentages if it is a mixture.

  • Indicate the relevant hazards by checking the appropriate boxes on the label (e.g., Toxic, Irritant).

Step 4: Accumulate Waste Safely
  • Transfer Waste: Carefully transfer the solid waste or solutions containing the compound into the labeled halogenated waste container. If transferring liquids, use a funnel to prevent spillage on the container's exterior.[19]

  • Keep Container Closed: The waste container must be securely capped at all times, except when you are actively adding waste.[2][14] This prevents the release of volatile organic compounds (VOCs) and protects the lab atmosphere.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for vapor expansion.[15][19]

Step 5: Store Waste in a Satellite Accumulation Area (SAA)
  • The SAA is a designated location at or near the point of waste generation and under the control of laboratory personnel.[7][17]

  • Store the halogenated waste container in secondary containment (such as a chemical-resistant tray or tub) to contain potential leaks.

  • Segregate Incompatibles: Ensure the container is stored away from incompatible materials, especially strong bases and oxidizers.[3][7]

Step 6: Arrange for Final Disposal
  • When the waste container is full (or within one year of the first addition of waste for a partially filled container), arrange for a pickup by your institution's EHS department or a licensed hazardous waste contractor.[7]

  • Do not pour this chemical waste down the drain under any circumstances.[20] It is insoluble in water and its chemical structure is not amenable to breakdown by wastewater treatment facilities.[6]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_contain Containment & Labeling cluster_storage Storage & Disposal Start Start: Waste Generated Assess Assess Hazards: - Halogenated - Nitrated - Acidic - Irritant Start->Assess PPE Don Appropriate PPE: - Goggles - Gloves - Lab Coat Assess->PPE Drain Sink / Trash Disposal Assess->Drain INCORRECT PATH Container Select 'Halogenated Organic Waste' Container PPE->Container Label Affix 'Hazardous Waste' Label & List Full Chemical Name Container->Label Transfer Transfer Waste to Container (Do not exceed 90% capacity) Label->Transfer Close Keep Container Securely Closed Transfer->Close SAA Store in Secondary Containment in a Satellite Accumulation Area (SAA) Close->SAA Segregate Segregate from Incompatible Chemicals (e.g., Bases) SAA->Segregate Pickup Container Full? Arrange for EHS Pickup Segregate->Pickup End End: Compliant Disposal Pickup->End

Caption: Decision workflow for compliant chemical waste disposal.

Emergency Procedures: Spill Management

In the event of a spill, prompt and correct action is critical to minimize exposure and environmental impact.

  • Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and call emergency services.[2]

  • Control Vapors: If the material is a solution, ensure adequate ventilation by working within a fume hood.

  • Containment: For a solid spill, gently sweep or shovel the material into an appropriate container for disposal.[3] Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads) to soak up the spill.[14]

  • Cleanup: Place the absorbent material and any contaminated items (like gloves) into a sealed plastic bag or container.[2]

  • Label and Dispose: Label the bag or container as "Hazardous Waste" with the chemical name and arrange for disposal through EHS.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

By adhering to this comprehensive guide, you ensure the safety of yourself and your colleagues, maintain regulatory compliance, and uphold the principles of responsible scientific research.

References

  • Hazardous Waste Segregation. Google Search. Retrieved January 21, 2026.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved January 21, 2026.
  • Cornell University Environmental Health and Safety. 7.2 Organic Solvents. Cornell University. Retrieved January 21, 2026.
  • U.S. Environmental Protection Agency. (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. EPA. Retrieved January 21, 2026.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. Retrieved January 21, 2026.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. Retrieved January 21, 2026.
  • Temple University. Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. Retrieved January 21, 2026.
  • U.S. Environmental Protection Agency. Laboratory Environmental Sample Disposal Information Document. EPA. Retrieved January 21, 2026.
  • American Society for Clinical Pathology. Managing Hazardous Chemical Waste in the Lab. ASCP. Retrieved January 21, 2026.
  • MedicalLab Management. (2019). Laboratory Waste Management: The New Regulations. MedicalLab Management. Retrieved January 21, 2026.
  • Synquest Labs. (2020). Safety Data Sheet: 4-Chloro-2-nitrobenzoic acid. Synquest Labs. Retrieved January 21, 2026.
  • Alfa Aesar. (2025). Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid. Thermo Fisher Scientific. Retrieved January 21, 2026.
  • Fisher Scientific. (2025). Safety Data Sheet: 2-Chloro-4-nitrobenzoic acid. Thermo Fisher Scientific. Retrieved January 21, 2026.
  • Croner-i. 10: Aromatic halogenated amines and nitro-compounds. Croner-i. Retrieved January 21, 2026.
  • Fisher Scientific. (2025). Safety Data Sheet: 3-Chloroperoxybenzoic acid. Thermo Fisher Scientific. Retrieved January 21, 2026.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 2-Chloro-5-nitrobenzoic acid. MilliporeSigma. Retrieved January 21, 2026.
  • U.S. Environmental Protection Agency. (1977). Alternatives for Hazardous Waste Management in the Organic Chemical, Pesticides and Explosives Industries. EPA. Retrieved January 21, 2026.
  • Sigma-Aldrich. (2025). Safety Data Sheet: 4-Chlorobenzoic acid. MilliporeSigma. Retrieved January 21, 2026.
  • Carl ROTH. (2025). Safety Data Sheet: 4-Chlorobenzoic acid. Carl ROTH. Retrieved January 21, 2026.
  • National Center for Biotechnology Information. 4-Chloro-2-methyl-5-nitrobenzoic acid. PubChem. Retrieved January 21, 2026.
  • Fisher Scientific. (2025). Safety Data Sheet: 4-Chloro-3-nitrobenzoic acid. Thermo Fisher Scientific. Retrieved January 21, 2026.
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Comprehensive Safety Protocol: Handling 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic Acid in a Research Environment

Author: BenchChem Technical Support Team. Date: February 2026

Navigating the complexities of novel chemical entities requires a safety-first mindset, grounded in a thorough understanding of potential hazards. This guide provides a detailed operational and safety framework for handling 4-[(4-Chloro-2-nitrophenoxy)methyl]benzoic acid. As a Senior Application Scientist, my objective is to offer not just a set of rules, but a logical, risk-based approach to safety, ensuring that every procedure is a self-validating system of protection for you and your colleagues. The recommendations herein are synthesized from safety data for structurally analogous compounds, providing a robust predictive hazard assessment.

Hazard Identification: A Predictive Analysis

Data from similar structures consistently indicate the following potential hazards[1][2][3][4][5]:

  • Skin Irritation: Likely to cause skin irritation upon contact.

  • Serious Eye Irritation: Poses a significant risk of causing serious, potentially damaging, eye irritation.

  • Respiratory Irritation: If handled as a fine powder or aerosol, it may cause irritation to the respiratory tract.

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

The following table summarizes the Globally Harmonized System (GHS) classifications for structurally related molecules, forming the basis of our safety protocol.

Hazard StatementGHS CodeCommon in Analogs LikeReference(s)
Causes skin irritationH3154-Chloro-2-nitrobenzoic acid, 4-Chloro-3-nitrobenzoic acid, 2-Chlorobenzoic acid[1][2][6]
Causes serious eye irritationH3194-Chloro-2-nitrobenzoic acid, 4-Chloro-3-nitrobenzoic acid, 2-Chlorobenzoic acid[1][2][7]
May cause respiratory irritationH3354-Chloro-2-nitrobenzoic acid, 4-Chloro-3-nitrobenzoic acid[1][2][3]
Harmful if swallowedH3024-Chlorobenzoic acid, 4-Nitrobenzoic acid[8]
Harmful in contact with skinH3124-Chloro-2-methyl-5-nitrobenzoic acid[5]
Harmful if inhaledH3324-Chloro-2-methyl-5-nitrobenzoic acid[5]
The Core of Safety: Risk Assessment and Engineering Controls

Personal Protective Equipment (PPE) is the final barrier between you and a potential hazard. Its selection must be dictated by a dynamic risk assessment that considers both the intrinsic properties of the chemical and the specific procedure being performed.

Engineering Controls are your first and most critical line of defense.

  • Chemical Fume Hood: All manipulations of this compound, especially when handling the solid powder or creating solutions, must be performed inside a certified chemical fume hood.[9] This prevents inhalation of dusts and vapors and contains any potential spills.

  • Ventilation: Ensure the laboratory has good general ventilation to supplement the localized exhaust of the fume hood.[7]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the work area.[1][4]

The following diagram illustrates the logical workflow for selecting appropriate PPE based on the planned laboratory operation.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start START: Prepare to handle This compound Assess_Task What is the scale and physical form? Start->Assess_Task Core_PPE Core PPE: - 100% Cotton Lab Coat - ANSI Z87.1 Safety Glasses - Long Pants & Closed-toe Shoes Assess_Task->Core_PPE All Operations Goggles Upgrade to: Chemical Splash Goggles Assess_Task->Goggles Handling Liquids (dissolving, transfers) Respirator Add: N95 Respirator (for dust) or APR with OV Cartridge Assess_Task->Respirator Weighing Powder outside containment or potential for aerosol generation Gloves Hand Protection: - Double-gloved Nitrile or - Neoprene/Butyl Gloves Core_PPE->Gloves Always Required Face_Shield Add: Face Shield over Goggles Goggles->Face_Shield Risk of Splash or Exothermic Reaction

Caption: PPE selection workflow based on operational risk.

Personal Protective Equipment (PPE) Protocol

Based on the identified hazards, the following PPE is mandated.

  • Laboratory Coat: A flame-resistant (e.g., Nomex) or 100% cotton lab coat is required. It must be fully buttoned with sleeves rolled down.[10] Polyester or acrylic blend coats should be avoided due to their low melting points.

  • Gloves: Disposable nitrile gloves provide a good baseline of protection for incidental contact.[10] However, given the presence of nitro and chloro-aromatic groups, a more robust glove material is recommended for extended handling or in case of a spill.[11]

    • Routine Handling (Small Quantities): Double-gloving with standard nitrile gloves is a practical approach, allowing the outer glove to be removed immediately upon contamination.

    • Extended Use or Spill Cleanup: Butyl or neoprene gloves offer superior resistance to nitro-compounds and aromatic hydrocarbons.[11] Always inspect gloves for tears or pinholes before use.[9]

Glove MaterialProtection AgainstBest Use CaseReference(s)
Nitrile Good for a broad range of chemicals, but best for incidental contact.Routine weighing, transfers of small quantities (double-gloved).[10][11]
Neoprene Synthetic rubber with good resistance to acids, bases, alcohols, and organic acids.Handling solutions, preparing reaction mixtures.[11]
Butyl Rubber Excellent resistance to ketones, esters, and nitro-compounds.Recommended for spill cleanup or large-scale transfers.[11]
  • Attire: Long pants and closed-toe, closed-heel shoes are mandatory to protect the skin from potential spills.[10]

  • Safety Glasses: At a minimum, ANSI Z.87.1 compliant safety glasses with side shields must be worn for all laboratory work.[9][12]

  • Chemical Splash Goggles: When handling the compound in liquid form (i.e., dissolved in a solvent) or during any transfer process with a risk of splashing, you must upgrade to chemical splash goggles.[1] Goggles provide a complete seal around the eyes, offering superior protection against splashes.

  • Face Shield: For larger-scale operations (>5 g) or procedures with a heightened risk of splashing or exothermic reaction, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[1][10]

Engineering controls should be the primary method of respiratory protection.[10] However, in specific situations, personal respiratory protection may be required:

  • Weighing Solid: When weighing the solid compound, even within a fume hood, there is a risk of generating fine dust. If you are handling significant quantities or observe visible dust, an N95-rated disposable respirator is necessary to prevent inhalation.

  • Emergency or Control Failure: In the event of a large spill outside of a fume hood or a failure of ventilation systems, an air-purifying respirator (APR) with organic vapor/acid gas cartridges would be required for cleanup personnel.[4] Use of an APR requires prior medical clearance and fit-testing.[10]

Operational and Disposal Plans

Handling:

  • Preparation: Before handling, ensure all required engineering controls and PPE are in place. Designate a specific area within the fume hood for the procedure.

  • Weighing: Tare a suitable container on a balance. Carefully transfer the solid using a spatula, avoiding the creation of dust. Work slowly and deliberately.

  • Dissolution: Add solvent to the solid slowly. Be aware of any potential exothermic reactions.

  • Post-Handling: After completing the work, carefully remove the outer pair of gloves (if double-gloving) and dispose of them in the designated solid waste container. Wash hands thoroughly with soap and water.[1][9]

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1][9]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][7]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][9]

Disposal:

  • All waste materials, including contaminated gloves, weigh paper, and empty containers, must be disposed of in a clearly labeled hazardous waste container. Do not allow the product to enter drains.[12][13] Follow all institutional and local regulations for chemical waste disposal.

By integrating this comprehensive safety protocol into your laboratory workflow, you build a resilient and trustworthy system for handling this compound, ensuring the integrity of your research and the safety of your team.

References

  • Occupational Safety and Health Administration (OSHA). OSHA Glove Selection Chart. Retrieved from [Link]

  • Suvchem Laboratory Chemicals. Safety Data Sheet: 2-CHLORO BENZOIC ACID. Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: 4-Chlorobenzoic acid. Retrieved from [Link]

  • U.S. Department of Health and Human Services. CHEMM: Personal Protective Equipment (PPE). Retrieved from [Link]

  • Carl Roth GmbH + Co. KG. (2021). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2023). Personal Protective Equipment. Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2014). NIOSH Recommendations for Chemical Protective Clothing. Retrieved from [Link]

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  • PubChem. 4-Chloro-2-methyl-5-nitrobenzoic acid. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.